Product packaging for MK-571(Cat. No.:CAS No. 115103-85-0)

MK-571

Cat. No.: B1662832
CAS No.: 115103-85-0
M. Wt: 537.1 g/mol
InChI Key: XNAYQOBPAXEYLI-AAGWESIMSA-M
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Description

The cysteinyl leukotrienes (CysLTs), LTC4, LTD4, and LTE4, mediate their actions through two distinct G protein-coupled receptors. LTD4 is the preferred ligand for the cysLT1 receptor,1 whereas LTC4 and LTD4 bind with approximately equal affinity to the CysLT2 receptor. MK-571 is a selective, orally active CysLT1 receptor antagonist. It blocks the binding of LTD4, but not LTC4, to human and guinea pig lung membranes with Ki values of 0.22 nM and 2.1 nM, respectively, which is indicative of CysLT1 receptor-mediated activity in these preparations. This compound effectively blocks LTD4 activation of recombinant human and mouse CysLT1 receptors1,4 but is ineffective at blocking LTC4 or LTD4 activation of the recombinant human or mouse CysLT2 receptors.>MK571 sodium salt is a specific CysLT1 (Cysteinyl-Leukotriene Type 1 Receptor) antagonist. Target: CysLT1in vitro: MK571 is a multidrug resistance protein-2 (ABCC2, Mrp2) inhibitor and has been widely used to demonstrate the role of Mrp2 in the cellular efflux of drugs, xenobiotics and their conjugates. The estimated Ki for inhibition of the synthesis of K-4′-O-GlcA by MK571 is 19.7 μM. MK571 dose-dependently inhibits the intracellular biosynthesis of all flavonol glucuronides and sulphates by Caco-2 cells. MK571 significantly inhibits phase-2 conjugation of kaempferol by cell-free extracts of Caco-2, and production of kaempferol-4′-O-glucuronide was competitively inhibited. These data show that MK571, in addition to inhibiting MRP2, is a potential inhibitor of enterocyte phase-2 conjugation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26ClN2NaO3S2 B1662832 MK-571 CAS No. 115103-85-0

Properties

IUPAC Name

sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAYQOBPAXEYLI-AAGWESIMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN2NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046358
Record name MK-571 sodium
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URL https://comptox.epa.gov/dashboard/DTXSID5046358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115103-85-0
Record name Verlukast sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-571 sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-571 SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4238L635XD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of MK-571

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-571, also known as L-660,711, is a potent and selective quinoline-containing compound widely utilized in biomedical research. Initially developed as a therapeutic agent for asthma, its utility in the laboratory has expanded significantly due to its dual inhibitory functions. In vitro, this compound acts primarily as a high-affinity competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Additionally, it is a well-characterized and commonly used inhibitor of the ATP-binding cassette (ABC) transporter, Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1). This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanism: Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

The primary and most potent mechanism of action of this compound is the competitive antagonism of the CysLT1 receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid. They exert their biological effects, such as smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment, by binding to CysLT receptors.[1]

This compound selectively and competitively binds to the CysLT1 receptor, thereby blocking the binding of its endogenous ligand, leukotriene D4 (LTD4).[2][3] This action prevents the G-protein-coupled receptor signaling cascade, which is typically linked to phosphatidylinositol metabolism and intracellular calcium mobilization.[1] The compound has also been described as an inverse agonist, suggesting it can reduce basal receptor activity in the absence of an agonist.[4][5]

Signaling Pathway

The following diagram illustrates the leukotriene signaling pathway and the inhibitory action of this compound.

G cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor Response Downstream Effects: - Ca2+ Mobilization - Smooth Muscle Contraction - Inflammation CysLT1R->Response Activates AA Arachidonic Acid Leukotrienes LTC4, LTD4, LTE4 AA->Leukotrienes 5-Lipoxygenase Pathway Leukotrienes->CysLT1R Binds MK571 This compound MK571->CysLT1R Competitive Antagonism

Caption: CysLT1 receptor antagonism by this compound.
Quantitative Data: CysLT1 Receptor Binding and Functional Antagonism

The potency of this compound as a CysLT1 antagonist has been quantified through various in vitro assays. The data below summarizes its binding affinity (Ki) and functional antagonism (pA2).

ParameterSpecies/TissueAssay TypeValueReference(s)
Ki Human Lung Membranes[³H]LTD4 Binding2.1 nM[2][3][6][7]
Ki Guinea Pig Lung Membranes[³H]LTD4 Binding0.22 nM[2][3][6][7]
pA2 Human TracheaLTD4-induced Contraction8.5[3][8]
pA2 Guinea Pig TracheaLTD4-induced Contraction9.4[3][8]
pA2 Guinea Pig IleumLTD4-induced Contraction10.5[3][8]
pA2 Guinea Pig TracheaLTE4-induced Contraction9.1[3][8]
pA2 Guinea Pig IleumLTE4-induced Contraction10.4[3][8]
EC50 Not SpecifiedInverse Agonist Activity1.3 nM[4][5]
Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized methodology for determining the binding affinity of this compound to the CysLT1 receptor.

  • Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in CysLT1 receptors, such as guinea pig or human lung tissue, through homogenization and differential centrifugation.

  • Binding Reaction: In a microplate, combine the prepared membranes with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]LTD4).

  • Competition: Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding sites.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient period to reach binding equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[3]

Secondary Mechanism: Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)

This compound is a widely recognized and specific inhibitor of MRP1, an ABC transporter that functions as an ATP-dependent efflux pump.[8] MRP1 exports a broad range of substrates, including glutathione conjugates, leukotriene C4 (LTC4), and numerous chemotherapeutic drugs (e.g., vincristine, etoposide).[9][10] By inhibiting MRP1, this compound blocks the efflux of these substrates, leading to their intracellular accumulation. This action is particularly relevant in cancer research, where MRP1 overexpression contributes to multidrug resistance.

Experimental Workflow: MRP1 Inhibition Assay

The following diagram outlines a typical workflow to assess MRP1 inhibition by this compound using a fluorescent substrate.

G start Start: MRP1-overexpressing cells (e.g., HL60/AR, A549/DX) step1 Pre-incubate cells with This compound (e.g., 25-50 µM) or vehicle control. start->step1 step2 Add a fluorescent MRP1 substrate (e.g., Calcein-AM, Fluo-3 AM) and a cytotoxic drug (e.g., Vincristine). step1->step2 step3 Incubate for a defined period (e.g., 72 hours for viability). step2->step3 step4 Measure outcome: - Intracellular Fluorescence (Flow Cytometry) - Cell Viability (MTT Assay) step3->step4 end Result: - Increased fluorescence - Decreased cell viability (Indicates MRP1 Inhibition) step4->end

Caption: Workflow for assessing MRP1 inhibition by this compound.
Quantitative Data: MRP1 Inhibition and Cytotoxicity

This compound's effect on MRP1-mediated resistance is typically measured by its ability to sensitize resistant cells to chemotherapy. It's important to note that this compound can exhibit inherent cytotoxicity at higher concentrations.

Cell LineAssay TypeEffectConcentrationReference(s)
HL60/AR MTT AssayComplete reversal of vincristine resistance30 µM[11]
GLC4/ADR MTT AssayComplete reversal of vincristine resistance50 µM[11]
HL60/AR, GLC4/ADR CytotoxicityIC50 of this compound alone70-90 µM[9]
HepG2.4D14 CytotoxicityIC50 of this compound alone44.57 µM[12]
Glioblastoma Cells Cell ProliferationEffective MRP1 inhibition25 µM[10]
A549/DX ATPase ActivityFull inhibition of MRP1 ATPase activity25 µM[13]
Experimental Protocol: Chemosensitization Assay

This protocol describes a method to determine if this compound can reverse MRP1-mediated drug resistance.

  • Cell Culture: Culture an MRP1-overexpressing cancer cell line (e.g., HL60/AR) and its drug-sensitive parental counterpart (e.g., HL60).

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density.

  • Drug Treatment: Treat the cells with a serial dilution of a cytotoxic drug known to be an MRP1 substrate (e.g., vincristine or etoposide). Perform this in parallel in the presence of a fixed, non-toxic concentration of this compound (e.g., 25 µM) or a vehicle control.

  • Incubation: Incubate the plates for a period sufficient to induce cell death (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Data Analysis: For each condition (with and without this compound), plot cell viability against the cytotoxic drug concentration to generate dose-response curves and calculate the IC50 values. A significant decrease in the IC50 of the cytotoxic drug in the presence of this compound indicates the reversal of MRP1-mediated resistance.[11]

Selectivity and Off-Target Effects

While this compound is highly selective for the CysLT1 receptor over the CysLT2 receptor and shows no activity against histamine, acetylcholine, or various prostaglandin receptors, its inhibitory action extends to other ABC transporters, notably MRP4.[2][3] Researchers should be aware of this and other potential off-target effects, such as interactions with P2Y purinergic receptors at micromolar concentrations, and design experiments with appropriate controls to ensure that observed effects are attributable to the intended mechanism.[14][15]

Conclusion

This compound is a dual-function tool compound with two well-defined in vitro mechanisms of action. It is a nanomolar-potency competitive antagonist of the CysLT1 receptor and a micromolar-potency inhibitor of the MRP1 efflux pump. This dual activity makes it an invaluable tool for studying inflammatory pathways mediated by cysteinyl leukotrienes and for investigating and overcoming multidrug resistance in cancer cell models. A thorough understanding of its potency, selectivity, and appropriate experimental application is critical for the robust interpretation of research findings.

References

The Role of MK-571 in Inhibiting MRP1 and MRP4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of MK-571 as an inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4). This compound, initially developed as a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, has been widely utilized as a tool compound to study the function and physiological relevance of these important ATP-binding cassette (ABC) transporters.[1][2][3] This guide will delve into its mechanism of action, provide quantitative data on its inhibitory activity, detail experimental protocols for its use, and present visual representations of key concepts.

Introduction to MRP1, MRP4, and this compound

Multidrug Resistance-Associated Proteins (MRPs): MRP1 and MRP4 are members of the ABCC subfamily of ABC transporters. These integral membrane proteins play a crucial role in the ATP-dependent efflux of a wide range of endogenous and xenobiotic compounds, including conjugated organic anions, cyclic nucleotides, and various drugs.[4][5] Overexpression of MRP1 and MRP4 is a significant mechanism of multidrug resistance (MDR) in cancer cells, leading to the efflux of chemotherapeutic agents and reduced treatment efficacy.

This compound: this compound is a potent, orally active, and selective competitive antagonist of the leukotriene D4 (LTD4) receptor, with Ki values of 0.22 nM and 2.1 nM in guinea pig and human lung membranes, respectively.[1][2][3] Beyond its primary pharmacology, this compound is a well-established inhibitor of both MRP1 and MRP4.[1][2][3] This dual inhibitory activity has made it an invaluable tool for investigating the physiological and pathological roles of these transporters.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of MRP1-mediated transport.[6] It directly competes with substrates for binding to the transporter, thereby blocking their efflux from the cell. While the precise binding site on MRP1 has been investigated, it is understood that this compound's interaction prevents the transport of physiological substrates like leukotriene C4 (LTC4) and various drug conjugates. The competitive nature of this inhibition has been demonstrated through kinetic studies, including Lineweaver-Burk plot analysis.

The mechanism of MRP4 inhibition by this compound is also considered to be competitive, where it vies with MRP4 substrates such as cyclic adenosine monophosphate (cAMP), prostaglandins, and certain antiviral and anticancer drugs for transport.[7]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against MRP1 and MRP4 has been quantified in various experimental systems. The following tables summarize key quantitative data, including inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), to provide a comparative overview.

Table 1: Inhibition of MRP1 by this compound

ParameterValueSubstrateCell/SystemReference
Ki0.67 µM[3H]-Leukotriene C4 (LTC4)MRP1-transfected HeLa cell membrane vesicles[8]
IC50~2.5 µM[3H]-Leukotriene C4 (LTC4)Membrane vesicles from MRP1-overexpressing cells[9]
IC503.2 µMEstradiol-17-β-D-glucuronideInside-out vesicles from MRP1-overexpressing cells[10]

Table 2: Reversal of MRP1-Mediated Drug Resistance by this compound

DrugCell LineThis compound Concentration for Complete ReversalReference
VincristineHL60/AR30 µM[11]
VincristineGLC4/ADR50 µM[11]
DoxorubicinH69/AR8-fold modulation ratio[12]
DoxorubicinHL60/AR3-fold modulation ratio[12]

Table 3: Inhibition of MRP4 by this compound

ParameterValueSubstrateCell/SystemReference
IC509.1 ± 2 µMcAMP effluxT84 cells[13]
IC500.39 µMFluo-cAMP transportMRP4-expressing Sf9 membrane vesicles[14]

Table 4: Reversal of MRP4-Mediated Drug Resistance by this compound

DrugCell LineThis compound ConcentrationEffectReference
6-Mercaptopurine (6-MP)HEK293/MRP450 µMSensitizes cells to 6-MP[4]
Arsenite (AsIII)MRP4 overexpressing cells10 µMSignificantly decreased IC50 of AsIII[15]
Arsenite (AsIII)MRP4 overexpressing cells25 µMSignificantly decreased IC50 of AsIII[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on MRP1 and MRP4.

Vesicular Transport Assay for MRP1 Inhibition

This assay measures the ATP-dependent transport of a radiolabeled substrate, such as [3H]-LTC4, into inside-out membrane vesicles prepared from cells overexpressing MRP1. The inhibitory effect of this compound is determined by its ability to reduce the accumulation of the radiolabeled substrate inside the vesicles.

Materials:

  • Membrane vesicles from MRP1-overexpressing cells (e.g., Sf9 or HEK293-MRP1)

  • [3H]-Leukotriene C4 ([3H]-LTC4)

  • This compound

  • Transport buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 10 mM MgCl2)

  • ATP and AMP solutions (4 mM)

  • Ice-cold wash buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Thaw membrane vesicles on ice.

  • Prepare a reaction mixture containing transport buffer, [3H]-LTC4 (at a concentration near its Km, e.g., 50 nM), and varying concentrations of this compound (or vehicle control).

  • Initiate the transport reaction by adding ATP solution to a final concentration of 4 mM. For negative controls, add an equal volume of AMP solution.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-5 minutes) to ensure initial velocity conditions.

  • Stop the reaction by adding a large volume of ice-cold wash buffer.

  • Rapidly filter the reaction mixture through a glass fiber filter under vacuum to trap the vesicles.

  • Wash the filters with additional ice-cold wash buffer to remove unbound substrate.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from the ATP-containing samples.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition of ATP-dependent transport against the logarithm of the this compound concentration.

Cellular Efflux Assay for MRP4 Inhibition

This assay measures the ability of MRP4 to efflux a fluorescent substrate, such as 8-[fluo-cAMP], from intact cells overexpressing MRP4. The inhibitory effect of this compound is determined by the increased intracellular accumulation of the fluorescent substrate.

Materials:

  • HEK293 cells transfected with MRP4 (HEK293-MRP4) and control cells (e.g., transfected with an empty vector).

  • 8-[fluo-cAMP]

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Protocol:

  • Seed HEK293-MRP4 and control cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in cell culture medium for a specified time (e.g., 30 minutes) at 37°C.

  • Add 8-[fluo-cAMP] to the medium to a final concentration of 0.02 mM and incubate for 1 hour at 37°C.

  • Remove the medium and wash the cells three times with ice-cold PBS to remove extracellular substrate.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, visualize the intracellular fluorescence using a fluorescence microscope.

  • Compare the fluorescence intensity in this compound-treated cells to that in vehicle-treated cells to determine the extent of efflux inhibition.

Visualizations

The following diagrams illustrate key concepts related to the inhibition of MRP1 and MRP4 by this compound.

MRP1_Inhibition cluster_membrane Cell Membrane MRP1 MRP1 Transporter Intracellular Extracellular Efflux Efflux MRP1:out->Efflux NoEfflux Inhibited Efflux Substrate Substrate (e.g., LTC4) Substrate->MRP1:in Binds to Transporter MK571 This compound MK571->MRP1:in Competitively Binds

Caption: Competitive inhibition of MRP1 by this compound.

Experimental_Workflow_Vesicular_Transport start Prepare MRP1 Vesicles add_substrate Add [3H]-LTC4 and this compound start->add_substrate initiate_transport Add ATP/AMP add_substrate->initiate_transport incubate Incubate at 37°C initiate_transport->incubate stop_reaction Add Cold Wash Buffer incubate->stop_reaction filter Rapid Filtration stop_reaction->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation analyze Analyze Data (IC50) scintillation->analyze

Caption: Workflow for a vesicular transport assay.

Drug_Resistance_Reversal cluster_cell Cancer Cell MRP MRP1/MRP4 Efflux Drug Efflux MRP->Efflux efflux Drug Chemotherapeutic Drug Drug->MRP Accumulation Drug Accumulation (Cell Death) Drug->Accumulation MK571 This compound MK571->MRP inhibits

Caption: Reversal of multidrug resistance by this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the function of MRP1 and MRP4 transporters. Its ability to competitively inhibit the efflux of a wide range of substrates has been instrumental in elucidating the role of these transporters in both normal physiology and in the context of multidrug resistance. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of MRP1 and MRP4. Further research into the development of more specific inhibitors for each transporter will be crucial for advancing our understanding and for the development of novel therapeutic strategies to overcome multidrug resistance in cancer and other diseases.

References

The Discovery and Developmental Saga of MK-571: A CysLT1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571, also known by its laboratory code L-660,711, emerged from the laboratories of Merck Sharp & Dohme as a potent and selective antagonist of the cysteinyl leukotriene D4 (CysLT1) receptor.[1] Developed from a styrylquinoline lead structure, this orally active compound was a frontrunner in a novel class of anti-asthma therapeutics aimed at intercepting the inflammatory cascade mediated by cysteinyl leukotrienes (CysLTs).[2] This technical guide delves into the discovery, preclinical characterization, and clinical development history of this compound, providing a comprehensive overview for researchers and professionals in the field of drug development. The journey of this compound, including its potent preclinical efficacy and eventual discontinuation for asthma treatment, offers valuable insights into the complexities of pharmaceutical research and development.

Core Discovery and Preclinical Pharmacology

The initial discovery of this compound was rooted in the understanding that cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are pivotal mediators in the pathophysiology of asthma, inducing bronchoconstriction, increased vascular permeability, and mucus secretion. The development program aimed to identify a selective antagonist for the CysLT1 receptor, the primary receptor for LTD₄.

Mechanism of Action

This compound is a selective and competitive antagonist of the CysLT1 receptor.[1] Its high affinity for this receptor prevents the binding of endogenous cysteinyl leukotrienes, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. In addition to its primary target, this compound was later identified as an inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1), a discovery that has led to its widespread use as a research tool in cancer and cell biology.[3][4]

Quantitative Preclinical Data

The preclinical development of this compound involved a battery of in vitro and in vivo assays to characterize its potency, selectivity, and efficacy. The key quantitative data from these seminal studies are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinity of this compound

Tissue/Cell LineLigandParameterValue (nM)Reference
Guinea Pig Lung Membranes[³H]LTD₄Kᵢ0.22[1]
Human Lung Membranes[³H]LTD₄Kᵢ2.1[1]
Guinea Pig Lung Homogenates[³H]LTD₄IC₅₀3.1 ± 0.5[5]
Human Lung Homogenates[³H]LTD₄IC₅₀8.0 ± 3.0[5]
Differentiated U937 Cell Membranes[³H]LTD₄IC₅₀10.7 ± 1.6[5]

Table 2: In Vitro Functional Antagonism of this compound

TissueAgonistParameterValueReference
Guinea Pig TracheaLTD₄pA₂9.4[1]
Guinea Pig TracheaLTE₄pA₂9.1[1]
Human TracheaLTD₄pA₂8.5[1]
Guinea Pig TracheaLTC₄-log K₈8.6[5]
Guinea Pig TracheaLTD₄-log K₈8.8[5]
Guinea Pig TracheaLTE₄-log K₈8.9[5]
Human TracheaLTD₄-log K₈8.3 ± 0.2[5]

Table 3: In Vivo Preclinical Efficacy of this compound

Animal ModelChallengeRoute of AdministrationEffectReference
Anesthetized Guinea Pigsi.v. LTD₄i.v. & AerosolAntagonized bronchoconstriction[5]
Conscious Squirrel MonkeysLTD₄Oral & AerosolBlocked bronchoconstriction[5]
Conscious Squirrel MonkeysAscaris antigenOralBlocked bronchoconstriction[1][4]
Conscious Sensitized RatsOvalbuminOralBlocked bronchoconstriction[5]

Key Experimental Protocols

To provide a deeper understanding of the preclinical evaluation of this compound, this section outlines the methodologies for the pivotal experiments.

[³H]LTD₄ Competitive Radioligand Binding Assay

This assay was fundamental in determining the binding affinity of this compound for the CysLT1 receptor.

Protocol:

  • Membrane Preparation: Lung tissues from guinea pigs or humans are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in the assay buffer.[6][7]

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [³H]LTD₄ and varying concentrations of this compound (or other competing ligands). The incubation is typically carried out at 30-37°C for 60 minutes to reach equilibrium.[7]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.[7][8]

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.[7]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD₄). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Isolated Guinea Pig Trachea Contraction Assay

This ex vivo assay assessed the functional antagonist activity of this compound against leukotriene-induced smooth muscle contraction.

Protocol:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised and placed in a physiological salt solution (e.g., Tyrode's or Krebs solution), continuously gassed with 95% O₂ and 5% CO₂ and maintained at 37°C. The trachea is cut into rings or strips.[9][10][11]

  • Organ Bath Setup: The tracheal preparations are mounted in an organ bath containing the physiological salt solution and connected to an isometric force transducer to record changes in tension. A resting tension of approximately 1 gram is applied.[11]

  • Contraction Induction: The tracheal tissue is pre-contracted with a spasmogen such as histamine or carbachol to establish a stable baseline contraction.[9]

  • Cumulative Concentration-Response Curve: Cumulative concentrations of a CysLT agonist (e.g., LTD₄) are added to the organ bath, and the resulting contractile responses are recorded.

  • Antagonist Evaluation: To assess the effect of this compound, the tissues are pre-incubated with the antagonist for a set period before generating the agonist concentration-response curve. The rightward shift in the concentration-response curve in the presence of this compound is indicative of competitive antagonism.

  • Data Analysis: The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated to quantify the antagonist's potency.

Ascaris Antigen-Induced Bronchoconstriction in Conscious Squirrel Monkeys

This in vivo model was crucial for evaluating the efficacy of this compound in a relevant primate model of allergic asthma.

Protocol:

  • Animal Selection and Sensitization: Squirrel monkeys naturally sensitized to Ascaris suum antigen are identified through skin testing.[12]

  • Training and Instrumentation: The monkeys are trained to sit in a restraining chair and breathe through a face mask. Pulmonary mechanics, including pulmonary resistance (Rₗ) and dynamic compliance (Cₚₑₗ), are measured using a pneumotachograph and an esophageal balloon.[12]

  • Antigen Challenge: The monkeys are challenged with an aerosolized solution of Ascaris suum antigen, which induces both an immediate and a late-phase bronchoconstrictor response.[12]

  • Drug Administration: this compound is administered orally or via aerosol prior to the antigen challenge.[1]

  • Measurement of Pulmonary Function: Changes in Rₗ and Cₚₑₗ are monitored before and after the antigen challenge to assess the degree of bronchoconstriction.

  • Data Analysis: The ability of this compound to inhibit or attenuate the antigen-induced changes in pulmonary function is quantified and compared to a placebo control.

Signaling Pathways and Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Cysteinyl Leukotriene (CysLT1) Receptor Signaling Pathway

CysLT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to Gq Gq CysLT1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response (Bronchoconstriction, Inflammation) Ca2+->Cellular_Response Leads to PKC->Cellular_Response Leads to MK571_node This compound MK571_node->CysLT1R Antagonizes

Experimental Workflow for In Vitro Antagonist Evaluation

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Tissue Preparation (e.g., Guinea Pig Trachea) Organ_Bath Organ Bath Setup Tissue_Prep->Organ_Bath Membrane_Prep Membrane Preparation (for Binding Assay) Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Antagonist_Incubation Antagonist Incubation (this compound) Organ_Bath->Antagonist_Incubation Binding_Assay->Antagonist_Incubation Agonist_Challenge Agonist Challenge (e.g., LTD4) Data_Acquisition Data Acquisition (Contraction/Binding) Agonist_Challenge->Data_Acquisition Antagonist_Incubation->Agonist_Challenge Data_Analysis Data Analysis (pA2 / Ki Calculation) Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Clinical Development and Discontinuation

This compound, and its R-enantiomer verlukast (MK-0679), progressed into clinical trials for the treatment of asthma. Early clinical studies demonstrated that this compound was a potent antagonist of LTD₄-induced bronchoconstriction in both healthy volunteers and asthmatic patients.[9] Intravenous administration of this compound significantly shifted the dose-response curve to inhaled LTD₄, indicating effective blockade of the CysLT1 receptor in humans.

However, despite the promising preclinical and early clinical data, the development of verlukast for asthma was eventually discontinued. While the precise and officially stated reasons for the discontinuation are not extensively detailed in publicly available literature, factors that can lead to such decisions in late-stage drug development include:

  • Insufficient long-term efficacy: While effective in blocking acute challenges, the overall clinical benefit in managing chronic asthma may not have been superior to existing therapies or other emerging treatments.

  • Unfavorable side-effect profile: Long-term administration may have revealed unforeseen adverse effects.

  • Pharmacokinetic challenges: Issues with oral bioavailability, metabolism, or drug-drug interactions in a broader patient population.

  • Commercial considerations: A strategic decision by the pharmaceutical company based on the competitive landscape and the potential for market success.

The experience with leukotriene receptor antagonists did, however, pave the way for the successful development and marketing of other drugs in this class, such as montelukast and zafirlukast, which became valuable additions to the asthma treatment armamentarium.

Conclusion

The story of this compound is a testament to the rigorous and often challenging process of drug discovery and development. From its rational design and potent preclinical profile to its informative, albeit ultimately unsuccessful, clinical evaluation for asthma, this compound has left a lasting legacy. It not only advanced our understanding of the role of cysteinyl leukotrienes in allergic diseases but also provided the scientific community with a valuable pharmacological tool in the form of a potent MRP1 inhibitor. The comprehensive data and methodologies established during its development continue to be a valuable resource for researchers in respiratory and inflammatory diseases.

References

In vivo effects of MK-571 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vivo Effects of MK-571 in Animal Models

Introduction

This compound, also known as L-660,711, is a potent and selective organic compound extensively utilized in biomedical research. It was initially developed as a powerful and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophilic inflammation.[4][5] By blocking the CysLT1 receptor, this compound effectively antagonizes these effects.[1]

Beyond its well-characterized role as a CysLT1 antagonist, this compound is also a widely recognized inhibitor of the Multidrug Resistance Protein 1 (MRP1/ABCC1), an ATP-binding cassette (ABC) transporter protein.[2][6][7] MRP1 is known for its ability to efflux a wide range of substrates from cells, including chemotherapeutic agents, contributing to multidrug resistance in cancer.[8] this compound's inhibitory action extends to other MRP family members, such as MRP4 and MRP5, which are involved in the transport of cyclic nucleotides like cGMP and cAMP.[9][10]

This dual mechanism of action makes this compound a versatile tool for investigating a variety of physiological and pathological processes in vivo. This technical guide provides a comprehensive overview of the effects of this compound in various animal models, presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Effects on Allergic Airway Inflammation and Asthma

This compound has been most extensively studied in animal models of asthma and allergic airway inflammation, where its primary role as a CysLT1 antagonist is investigated.

Quantitative Data Summary
Animal ModelSpecies/StrainThis compound Dosage & RouteKey Quantitative OutcomesReference(s)
Allergic Asthma BALB/c MiceNot specifiedInhibited pulmonary inflammatory cell infiltration, airway mucus production, and serum ovalbumin-specific IgE levels.[11]
Allergic Pulmonary Inflammation Mice1, 10, 100 mg/kg i.v.Dose-dependently inhibited inflammatory cell (eosinophil) infiltration in bronchoalveolar lavage fluid (BALF) with 90% max inhibition at 100 mg/kg. Dose-dependently inhibited bronchial hyperreactivity to carbachol. Reduced lung microvascular leakage by 22% at 10 mg/kg.[12][13]
Antigen-Induced Bronchoconstriction Conscious Sensitized Rats0-0.5 mg/kg, oralProduced dose-dependent inhibition of the duration of antigen-induced dyspnea.[2]
LTD₄- and Ascaris-Induced Bronchoconstriction Conscious Squirrel Monkeys0-1 mg/kg, oralBlocked LTD₄- and Ascaris-induced bronchoconstriction.[1][2]
LTC₄/LTD₄/LTE₄-Induced Bronchoconstriction Anesthetized Guinea Pigsi.v. (dosage not specified)Antagonized bronchoconstriction induced by i.v. LTC₄, LTD₄, and LTE₄.[1]
Signaling Pathway: CysLT1 Receptor Antagonism

The primary mechanism of this compound in asthma models involves the blockade of the CysLT1 receptor, preventing the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.

G Cysteinyl Leukotriene Signaling Pathway and this compound Inhibition cluster_upstream Leukotriene Synthesis cluster_downstream Cellular Response Arachidonic Acid Arachidonic Acid 5-LOX 5-Lipoxygenase Arachidonic Acid->5-LOX CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) 5-LOX->CysLTs CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds to Inflammation Inflammation (Eosinophil Infiltration, Edema) CysLT1R->Inflammation Bronchoconstriction Bronchoconstriction (Smooth Muscle Contraction) CysLT1R->Bronchoconstriction MK571 This compound MK571->CysLT1R Inhibits

Caption: this compound blocks the CysLT1 receptor, inhibiting leukotriene-mediated effects.

Experimental Protocol: Ovalbumin-Induced Allergic Inflammation in Mice

This protocol is a standard method for inducing an asthma-like phenotype in mice.

1. Sensitization:

  • Mice are sensitized with an intraperitoneal (i.p.) injection of ovalbumin (e.g., 8 µg) adsorbed to an adjuvant like aluminum hydroxide (alum, e.g., 2 mg) to boost the immune response.[12] This is typically repeated after a set period (e.g., 7 or 14 days).

2. Drug Administration:

  • Prior to antigen challenge, animals are divided into groups.

  • The treatment group receives this compound via a specified route (e.g., 1-100 mg/kg, i.v.).[12]

  • The control group receives a vehicle solution.

3. Antigen Challenge:

  • Several days after the final sensitization, mice are challenged by inhaling an aerosolized solution of ovalbumin (e.g., 0.5%) for a defined period (e.g., 20-30 minutes).[12]

4. Outcome Assessment:

  • Bronchoalveolar Lavage (BAL): 24-48 hours post-challenge, mice are euthanized, and their lungs are lavaged with saline. The collected BAL fluid is analyzed for total and differential inflammatory cell counts (especially eosinophils).[12]

  • Airway Hyperreactivity (AHR): AHR is measured by placing conscious animals in a whole-body plethysmograph and exposing them to increasing concentrations of a bronchoconstricting agent like methacholine. The resulting changes in respiratory function (e.g., enhanced pause or Penh) are recorded.[14]

  • Histology: Lung tissues are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize mucus production and cellular infiltration.

G Workflow for Ovalbumin-Induced Asthma Model cluster_sensitization Sensitization Phase cluster_treatment Treatment & Challenge Phase cluster_analysis Analysis Phase S1 Day 0 & 14: Inject Mice with Ovalbumin + Alum (i.p.) T1 Day 21: Administer this compound or Vehicle Control S1->T1 C1 Challenge with Aerosolized Ovalbumin T1->C1 A1 Day 22-23: Assess Outcomes A2 Bronchoalveolar Lavage (BAL) (Cell Counts) A1->A2 A3 Airway Hyperreactivity (Plethysmography) A1->A3 A4 Lung Histology (Inflammation, Mucus) A1->A4

Caption: Experimental workflow for inducing and assessing allergic airway inflammation.

Effects on Cancer and Multidrug Resistance

In oncology models, the effects of this compound are primarily attributed to its inhibition of MRP1, which can reverse resistance to chemotherapy drugs.

Quantitative Data Summary
Animal ModelSpecies/StrainThis compound Dosage & RouteKey Quantitative OutcomesReference(s)
Cisplatin-Resistant Lung Tumor Xenograft MiceNot specified, co-administered with other sensitizersCo-administration of an MRP1 inhibitor (this compound) with sensitizer compounds abated the cytotoxic effect of the sensitizers, supporting an MRP1-mediated mechanism.[8]

Note: In vivo quantitative data for this compound as a standalone chemosensitizer is limited in the provided search results, but its role is strongly supported by in vitro and mechanistic studies.[8]

Signaling Pathway: MRP1 Inhibition

This compound enhances the efficacy of chemotherapeutic drugs by blocking their efflux from cancer cells via the MRP1 transporter.

G Mechanism of this compound in Reversing Multidrug Resistance cluster_cell Resistant Cancer Cell Chemo_in Chemotherapy Drug MRP1 MRP1 Transporter Chemo_in->MRP1 Apoptosis Cell Death Chemo_in->Apoptosis Induces Chemo_out MRP1->Chemo_out Pumps out MK571 This compound MK571->MRP1 Inhibits

Caption: this compound inhibits the MRP1 pump, increasing intracellular drug levels.

Effects on Smooth Muscle Contractility and Cyclic Nucleotide Signaling

Recent studies have explored the role of this compound as an inhibitor of MRP4 and MRP5, transporters that efflux cyclic GMP (cGMP), a key signaling molecule in smooth muscle relaxation.

Quantitative Data Summary
Animal ModelSpecies/StrainThis compound Dosage & RouteKey Quantitative OutcomesReference(s)
Diet-Induced Obesity (Prostate Hypercontractility) C57BL/6 Mice5 mg/kg/day, for 14 daysReversed prostate hypercontractility. Significantly increased intracellular cGMP and cAMP levels in the prostate.[9][15]
Diet-Induced Obesity (Erectile Dysfunction) Mice2-week treatment (dose not specified)Reversed impaired smooth muscle relaxation in the corpus cavernosum. Promoted a six-fold increase in intracellular cGMP. Fully reversed the ~50% lower intracavernous pressure seen in obese mice.[10]
Signaling Pathway: MRP4/5 Inhibition and cGMP Accumulation

By inhibiting MRP4/5, this compound prevents the removal of cGMP from smooth muscle cells, leading to enhanced relaxation. This effect is independent of its action on the CysLT1 receptor.[9]

G This compound Mechanism in Smooth Muscle Relaxation cluster_cell Smooth Muscle Cell sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Produces Relaxation Muscle Relaxation cGMP->Relaxation Promotes MRP4_5 MRP4/5 Transporters cGMP->MRP4_5 cGMP_out MRP4_5->cGMP_out Pumps out NO Nitric Oxide (NO) NO->sGC Activates MK571 This compound MK571->MRP4_5 Inhibits

Caption: this compound inhibits MRP4/5, causing cGMP accumulation and muscle relaxation.

Experimental Protocol: Assessment of Prostate Contractility in Obese Mice

This protocol details the methodology used to study the effects of this compound on prostate function in a model of diet-induced obesity.

1. Animal Model:

  • Adult C57BL/6 mice are divided into groups and fed either a standard chow (lean group) or a high-fat diet (obese group) for several weeks to induce obesity.[9][15]

2. Drug Treatment:

  • A subset of obese mice is treated with this compound (e.g., 5 mg/kg/day) for a specified duration (e.g., 14 days).[9][15]

3. Functional Assays (Organ Bath):

  • Mice are euthanized, and the prostate gland is isolated.

  • The tissue is mounted in an organ bath myograph chamber containing physiological salt solution.

  • Contractility is assessed by measuring the isometric force generated in response to:

    • Electrical Field Stimulation (EFS): To induce nerve-mediated contractions.[9][15]

    • Agonists: Concentration-response curves are generated for contractile agents like the α1-adrenoceptor agonist phenylephrine.[9][15]

    • Relaxing Agents: Relaxation responses are measured using agents like the nitric oxide donor sodium nitroprusside.[9][15]

  • For in vitro experiments, this compound (e.g., 20 µM) can be added directly to the organ bath to observe acute effects.[9][15]

4. Biochemical Analysis:

  • Prostate tissue is flash-frozen and processed to measure intracellular levels of cGMP and cAMP using methods like enzyme-linked immunosorbent assay (ELISA).[9]

Other In Vivo Applications

This compound has been applied in other animal models, demonstrating its broad utility.

Quantitative Data Summary
Animal ModelSpecies/StrainThis compound Dosage & RouteKey Quantitative OutcomesReference(s)
Kidney Ischemia-Reperfusion (I/R) Injury Sprague-Dawley Rats5 mg/kg, i.p.Attenuated airway hypersensitivity (reduced Penh index) that occurs as a secondary complication of kidney I/R injury. Reduced pulmonary inflammatory response and oxidative stress.[14]
Nociception (Pain) Mice8-32 mg/kg, i.v. & 10-80 mg/kg, i.p.Produced dose-dependent protection against acetic-acid-induced abdominal constriction (ED₅₀=30 mg/kg, i.v.). Was effective in the second (inflammatory) phase of the formalin response (ED₅₀=26 mg/kg, i.p.).[16]
Hypoxic Pulmonary Hypertension Mice0-25 mg/kg, oral, dailyShowed reversal of hypoxic pulmonary hypertension.[2]
Experimental Protocol: Kidney Ischemia-Reperfusion Injury in Rats

This model investigates the systemic inflammatory consequences of acute kidney injury and the protective effects of this compound.

1. Pre-treatment:

  • Sprague-Dawley rats are administered this compound (5 mg/kg, i.p.) or vehicle 15 minutes before the induction of ischemia.[14]

2. Surgical Procedure:

  • Animals are anesthetized, and a midline abdominal incision is made.

  • Ischemia is induced by bilaterally occluding the renal pedicles (arteries and veins) with clamps for a defined period (e.g., 45 minutes).[14]

  • The clamps are then released to allow reperfusion, and the incision is closed. Sham-operated animals undergo the same procedure without pedicle clamping.

3. Post-operative Care and Treatment:

  • Animals are allowed to recover.

  • Additional doses of this compound are administered at set intervals (e.g., every 12 hours) for the duration of the experiment (e.g., 24 hours).[14]

4. Assessment of Lung Injury:

  • 24 hours after reperfusion, airway hypersensitivity is measured using whole-body plethysmography in response to methacholine challenge.[14]

  • Lungs are collected for analysis of inflammatory markers and oxidative stress (e.g., lipid peroxidation levels).[14]

Conclusion

This compound is a multi-target compound with significant and demonstrable in vivo effects across a range of animal models. Its well-defined roles as a CysLT1 receptor antagonist and an MRP inhibitor make it an invaluable pharmacological tool. As a CysLT1 antagonist, it effectively mitigates key features of asthma and allergic inflammation. As an MRP inhibitor, it shows potential for reversing multidrug resistance in cancer and modulating cyclic nucleotide signaling to affect smooth muscle function in conditions like prostate hypercontractility and erectile dysfunction. The data and protocols summarized in this guide highlight the versatility of this compound for researchers, scientists, and drug development professionals investigating these critical biological pathways.

References

The Pharmacokinetics and Pharmacodynamics of MK-571: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571, also known as L-660,711, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLTR1). Initially developed for the treatment of asthma, its mechanism of action also involves the inhibition of the multidrug resistance protein 1 (MRP1), also known as ABCC1. This dual activity has made this compound a valuable tool in a wide range of pharmacological research, from inflammation and respiratory diseases to oncology and virology. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex pathways and workflows.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of the CysLTR1 receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. Their binding to CysLTR1 on various cells, including smooth muscle and immune cells, triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment. By blocking this interaction, this compound effectively mitigates these pro-inflammatory and bronchoconstrictive effects.

Additionally, this compound is a well-characterized inhibitor of MRP1, an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of substrates, including various anticancer drugs and conjugated organic anions. This inhibition can reverse multidrug resistance in cancer cells and modulate the disposition of other MRP1 substrates.

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic parameters of this compound, including its binding affinity (Ki) and functional inhibition (IC₅₀/pA₂) for the CysLTR1 receptor, as well as its inhibitory activity against MRP1.

Table 1: CysLTR1 Antagonist Activity of this compound

SpeciesPreparationLigandParameterValueReference(s)
Guinea PigLung Membranes[³H]LTD₄Ki0.22 nM
HumanLung Membranes[³H]LTD₄Ki2.1 nM
Guinea PigTracheaLTD₄pA₂9.4
Guinea PigIleumLTD₄pA₂10.5
HumanTracheaLTD₄pA₂8.5
Guinea PigLung Membranes[³H]LTC₄IC₅₀23 µM
HumanLung Membranes[³H]LTC₄IC₅₀32 µM
-CysLT₁ Receptor-EC₅₀1.3 nM

Table 2: MRP1 Inhibitory Activity of this compound

Cell LineAssayParameterValueReference(s)
HEK293Etoposide-induced cytotoxicityIC₅₀0.06 µM
HL60/ARVincristine resistance reversalConcentration for complete reversal30 µM
GLC4/ADRVincristine resistance reversalConcentration for complete reversal50 µM
HepG2.4D14CytotoxicityIC₅₀44.57 µM

Signaling Pathways and Mechanisms

The following diagrams illustrate the cysteinyl leukotriene signaling pathway and the mechanism of action of this compound, as well as a typical experimental workflow for its evaluation.

cluster_synthesis Leukotriene Synthesis cluster_signaling CysLTR1 Signaling Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLTR1 CysLTR1 LTD4->CysLTR1 binds Gq Gq CysLTR1->Gq activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2+ Ca2+ IP3->Ca2+ release Cellular Response Bronchoconstriction, Inflammation, Increased Vascular Permeability Ca2+->Cellular Response triggers This compound This compound This compound->CysLTR1 antagonizes

Cysteinyl Leukotriene Signaling Pathway and this compound Mechanism of Action.

cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Tissue/Cell Homogenization Tissue/Cell Homogenization Membrane Isolation Membrane Isolation Tissue/Cell Homogenization->Membrane Isolation Incubate Membranes Incubate Membranes Membrane Isolation->Incubate Membranes Separation of Bound/Free Separation of Bound/Free Incubate Membranes->Separation of Bound/Free Radioligand ([3H]LTD4) Radioligand ([3H]LTD4) Radioligand ([3H]LTD4)->Incubate Membranes This compound (competitor) This compound (competitor) This compound (competitor)->Incubate Membranes Quantification Quantification Separation of Bound/Free->Quantification Scintillation Counting Scintillation Counting Quantification->Scintillation Counting Competition Curve Competition Curve Scintillation Counting->Competition Curve IC50/Ki Determination IC50/Ki Determination Competition Curve->IC50/Ki Determination

Experimental Workflow for In Vitro Radioligand Binding Assay.

Pharmacokinetics

The pharmacokinetic profile of this compound exhibits significant interspecies variability and is characterized by stereoselectivity, with the S(+) and R(-) enantiomers showing different clearance rates. In humans, this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours. The elimination kinetics appear to be nonlinear, with AUC values increasing more than proportionally with the dose, suggesting saturation of clearance pathways. The compound is extensively bound to plasma proteins (>99.5%).

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for this compound and its R-enantiomer, verlukast, across different species and routes of administration.

Table 3: Pharmacokinetic Parameters of this compound (Racemate) and its Enantiomers

SpeciesCompoundRouteDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)CL (mL/min/kg)Vd (L/kg)t½ (h)Bioavailability (%)Reference(s)
Human This compoundOral100-600 mg1-2------
Verlukast (R-enantiomer)Oral75 mg~2~1500~6000---~100
Verlukast (R-enantiomer)Oral250 mg~2~6000~30000---~100
Verlukast (R-enantiomer)Oral500 mg~2~15000~80000---~100
This compoundIVup to 1500 mg--Dose-dependent (non-linear)S(+) > R(-)<0.14 (initial)--
Rat This compound (S-enantiomer)IV10 mg/kg---3.7x faster than R(-)---
This compound (S-enantiomer)Oral-------75
This compound (R-enantiomer)Oral-------71
Dog This compound (R-enantiomer)IV10 mg/kg---Faster than S(+)---
Monkey This compound (R-enantiomer)IV10 mg/kg---Faster than S(+)---

Note: Data is limited and compiled from various sources. "-" indicates data not available.

Oral Administration Oral Administration Absorption Absorption Oral Administration->Absorption Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Distribution Distribution Systemic Circulation->Distribution Metabolism Metabolism Systemic Circulation->Metabolism Excretion Excretion Systemic Circulation->Excretion Tissues Tissues Distribution->Tissues Tissues->Distribution

Simplified Pharmacokinetic Process of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Radioligand Binding Assay for CysLTR1

Objective: To determine the binding affinity (Ki) of this compound for the CysLTR1 receptor.

Materials:

  • Membrane preparation from guinea pig or human lung tissue, or cells expressing CysLTR1.

  • [³H]LTD₄ (radioligand).

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled LTD₄ (1 µM, for non-specific binding) or varying concentrations of this compound.

    • 50 µL of [³H]LTD₄ (final concentration ~0.5-1.0 nM).

    • 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

  • Washing: Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

LTD₄-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of this compound in antagonizing LTD₄-induced bronchoconstriction.

Materials:

  • Male Hartley guinea pigs (300-400 g).

  • Urethane (anesthetic).

  • Leukotriene D₄ (LTD₄).

  • This compound.

  • Tracheal cannula.

  • Jugular vein cannula.

  • Ventilator.

  • Pressure transducer to measure pulmonary inflation pressure.

  • Data acquisition system.

Procedure:

  • Animal Preparation: Anesthetize the guinea pig with urethane (e.g., 1.5 g/kg, i.p.).

  • Surgical Preparation: Perform a tracheotomy and insert a tracheal cannula connected to a ventilator. Cannulate the jugular vein for intravenous administration of compounds.

  • Ventilation: Ventilate the animal with room air at a constant volume (e.g., 1 mL/100g body weight) and frequency (e.g., 60 breaths/min).

  • Measurement of Bronchoconstriction: Monitor pulmonary inflation pressure continuously. An increase in inflation pressure reflects bronchoconstriction.

  • Drug Administration:

    • Administer this compound or vehicle intravenously via the jugular vein cannula.

    • After a predetermined pretreatment time (e.g., 5-15 minutes), administer an intravenous bolus of LTD₄ (e.g., 0.5-1 µg/kg).

  • Data Recording: Record the peak increase in pulmonary inflation pressure following the LTD₄ challenge.

  • Data Analysis: Compare the LTD₄-induced bronchoconstriction in this compound-treated animals to that in vehicle-treated controls. Calculate the percentage inhibition of the bronchoconstrictor response.

MRP1 Inhibition Assay using Calcein-AM

Objective: To assess the inhibitory effect of this compound on MRP1-mediated efflux.

Materials:

  • MRP1-overexpressing cells (e.g., H69AR) and their parental sensitive cell line (e.g., H69).

  • Calcein-AM (a fluorescent substrate of MRP1).

  • This compound.

  • Probenecid (another MRP inhibitor, can be used as a positive control).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorometer or flow cytometer.

Procedure:

  • Cell Culture: Culture the MRP1-overexpressing and parental cells to confluency.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle in culture medium for 10-30 minutes at 37°C.

  • Substrate Loading: Add calcein-AM (e.g., final concentration of 25 nM) to the cells and incubate for an additional 30 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular calcein-AM.

  • Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorometer or flow cytometer.

  • Data Analysis: Compare the fluorescence intensity in this compound-treated cells to that in vehicle-treated cells. An increase in intracellular calcein fluorescence indicates inhibition of MRP1-mediated efflux.

HPLC Method for Quantification of this compound in Plasma

Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic studies.

Materials:

  • HPLC system with a fluorescence detector.

  • Chiral stationary phase column (for stereoselective analysis).

  • Acetonitrile, methanol, water (HPLC grade).

  • Formic acid or other mobile phase modifier.

  • Plasma samples containing this compound.

  • Internal standard.

  • Solid-phase extraction (SPE) cartridges.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • Add internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Further purify the supernatant using SPE.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Detection:

    • Fluorescence Detector: Excitation wavelength of ~340 nm and emission wavelength of ~440 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound in blank plasma.

    • Calculate the concentration of this compound in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

Conclusion

This compound is a valuable pharmacological tool with well-defined pharmacodynamic actions as a CysLTR1 antagonist and an MRP1 inhibitor. Its pharmacokinetic properties, however, are complex, exhibiting non-linearity and stereoselectivity, which necessitates careful consideration in experimental design and data interpretation. The data and protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies, facilitating a deeper understanding of its biological effects and enabling robust and reproducible experimental outcomes. Further research to fully elucidate the complete pharmacokinetic profiles across various species would be beneficial for translational studies.

MK-571: A Technical Guide for Investigating Leukotriene Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Initially developed for its potential therapeutic effects in asthma, it has become an invaluable pharmacological tool for researchers studying the physiological and pathological roles of cysteinyl leukotrienes (cys-LTs).[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying leukotriene signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in a research setting.

Cysteinyl leukotrienes—leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4)—are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[5][6] They are key players in inflammatory responses and have been implicated in the pathophysiology of various diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[6][7] this compound's high affinity and selectivity for the CysLT1 receptor make it an ideal agent for dissecting the specific contributions of this receptor to cys-LT-mediated signaling events.[1][2]

Beyond its activity at the CysLT1 receptor, this compound is also known to inhibit multidrug resistance-associated proteins (MRPs), particularly MRP1 and MRP4.[8][9] This dual activity should be taken into consideration when designing and interpreting experiments, as MRPs are involved in the cellular efflux of various molecules, including some leukotrienes.

Chemical and Physical Properties

PropertyValueReference
Chemical Name (E)-3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]-propanoic acid, sodium salt[10]
Alternate Names L-660,711, Verlukast[10][11]
CAS Number 115103-85-0 (sodium salt)[11][12]
Molecular Formula C26H26ClN2NaO3S2[11][12]
Molecular Weight 537.07 g/mol [11][12]
Purity ≥96%[11]
Solubility DMSO: 10 mg/mL, Water: 20 mg/mL, Ethanol: 1 mg/mL[10]

Mechanism of Action

This compound is a competitive antagonist of the CysLT1 receptor.[13] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligands, primarily LTD4 and, to a lesser extent, LTC4.[13] This blockade inhibits the downstream signaling cascades typically initiated by cys-LT binding to the CysLT1 receptor.

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and cellular proliferation.[8]

Furthermore, activation of the CysLT1 receptor can lead to the phosphorylation of extracellular signal-regulated kinases (ERK).[10] this compound has been shown to block LTD4-induced mast cell proliferation and cytokine production by inhibiting this pathway.[8]

In addition to its primary mode of action, this compound also functions as an inhibitor of multidrug resistance proteins (MRPs), specifically MRP1 and MRP4.[8][9] This can be a confounding factor in experiments, as MRPs are involved in the transport of various molecules across cell membranes, including cys-LTs. Therefore, it is crucial to consider this off-target effect when interpreting results.

Quantitative Data

The following tables summarize the quantitative data for this compound's activity from various in vitro and in vivo studies.

In Vitro Binding Affinity and Potency
ParameterSpecies/SystemValueReference
Ki Guinea Pig Lung Membranes ([3H]LTD4 binding)0.22 nM[6][8][13][14]
Ki Human Lung Membranes ([3H]LTD4 binding)2.1 nM[6][8][13][14]
EC50 (Inverse Agonist Activity)Human CysLT1 Receptor1.3 nM[15][16]
pA2 (LTD4-induced contraction)Guinea Pig Trachea9.4[6][15][16]
pA2 (LTD4-induced contraction)Guinea Pig Ileum10.5[6][15][16]
pA2 (LTE4-induced contraction)Guinea Pig Trachea9.1[6]
pA2 (LTE4-induced contraction)Guinea Pig Ileum10.4[6]
pA2 (LTD4-induced contraction)Human Trachea8.5[13]
In Vitro Functional Activity
AssayCell Line/SystemEffectIC50/EC50Reference
HCV Replication InhibitionHuh7.5 cells (genotype 1b HCV-SGR)Dose-dependent decrease in HCV RNA9.0 ± 0.3 μM[5][17]
CytotoxicityHuh7.5 cells->100 μM[5]
CytotoxicityHepG2.4D14 cells-44.57 µM[18]
Potentiation of Etoposide CytotoxicityHEK293 cells-0.06 µM[8]
Inhibition of S1P SecretionRBL-2H3 cells and mast cellsMarkedly suppressed constitutive and Ag-stimulated S1P secretion15 µM (concentration used)[8]
Reversal of Vincristine ResistanceHL60/AR cellsComplete reversal30 µM[9]
Reversal of Vincristine ResistanceGLC4/ADR cellsComplete reversal50 µM[9]
Inhibition of LTC4 bindingGuinea pig lungEssentially inactive23 ± 11 μM[14]
Inhibition of LTC4 bindingHuman lungEssentially inactive32 μM[14]
In Vivo Activity
Animal ModelEffectDosageReference
Conscious Squirrel MonkeysBlocked LTD4- and Ascaris-induced bronchoconstriction0-1 mg/kg (oral)[8]
Hypoxic Pulmonary Hypertension (Mice)Reversal of PH and protection from hypoxic PH0-25 mg/kg (oral, daily)[8]
Conscious Sensitized RatsDose-dependent inhibition of antigen-induced dyspnea0-0.5 mg/kg (oral)[8]
Ovalbumin-induced Asthma (Mice)Improved lung function, decreased IL-4 and IL-55 mg/kg[10]
Ovalbumin-induced Asthma (Mice)Dose-dependent inhibition of inflammatory cell infiltration1, 10, 100 mg/kg[6]
Obese Mice with Erectile DysfunctionFull reversal of lower relaxing responses and ICP-[19]
Obese Mice with Prostate HypercontractilityReversed prostate hypercontractility5 mg/kg/day (14 days)[20]

Experimental Protocols

In Vitro Radioligand Binding Assay for CysLT1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.

Materials:

  • Membrane preparations from cells expressing the CysLT1 receptor (e.g., guinea pig or human lung membranes).

  • [3H]-LTD4 (radioligand).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add a fixed amount of membrane preparation to each well.

  • Add the serially diluted this compound or vehicle (for total binding) to the wells.

  • Add a fixed concentration of [3H]-LTD4 (typically at a concentration near its Kd value) to each well to initiate the binding reaction.

  • To determine non-specific binding, add a high concentration of unlabeled LTD4 to a separate set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit LTD4-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the CysLT1 receptor (e.g., CHO or HEK293 cells stably transfected with the CysLT1 receptor).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • LTD4 (agonist).

  • This compound.

  • Probenecid (to prevent dye leakage).

  • A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.

Procedure:

  • Seed the CysLT1-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with a physiological buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Measure the baseline fluorescence.

  • Add a fixed concentration of LTD4 (typically the EC80 concentration) to stimulate the cells.

  • Immediately measure the change in fluorescence over time using a fluorescence plate reader.

  • The inhibition of the LTD4-induced calcium signal by this compound is used to determine its IC50 value.

In Vivo Bronchoconstriction Assay in Guinea Pigs

Objective: To evaluate the in vivo efficacy of this compound in antagonizing LTD4-induced bronchoconstriction.

Materials:

  • Male Hartley guinea pigs.

  • Anesthetic (e.g., pentobarbital).

  • Tracheal cannula and ventilator.

  • Pressure transducer to measure pulmonary inflation pressure.

  • LTD4 (agonist).

  • This compound.

  • Vehicle for drug administration (e.g., saline).

Procedure:

  • Anesthetize the guinea pig and cannulate the trachea.

  • Artificially ventilate the animal at a constant volume and frequency.

  • Monitor and record the pulmonary inflation pressure as an index of bronchoconstriction.

  • Administer this compound or vehicle via the desired route (e.g., intravenously or orally) at a specified time before the agonist challenge.

  • Administer a bolus of LTD4 intravenously to induce bronchoconstriction.

  • Record the peak increase in pulmonary inflation pressure.

  • The ability of this compound to inhibit the LTD4-induced increase in pulmonary inflation pressure is a measure of its in vivo antagonist activity. Dose-response curves can be generated to determine the ED50 value.

Mandatory Visualizations

Leukotriene Signaling Pathway

Leukotriene_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO / FLAP FLAP 5-Lipoxygenase Activating Protein (FLAP) Five_LO 5-Lipoxygenase (5-LO) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Gq11 Gq/11 CysLT1R->Gq11 MK571 This compound MK571->CysLT1R Antagonist PLC Phospholipase C (PLC) Gq11->PLC ERK_Phosphorylation ERK Phosphorylation Gq11->ERK_Phosphorylation PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca2+ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Responses Cellular Responses (e.g., smooth muscle contraction, inflammation) Ca_Mobilization->Cellular_Responses PKC_Activation->Cellular_Responses ERK_Phosphorylation->Cellular_Responses

Caption: Leukotriene biosynthesis and CysLT1 receptor signaling pathway.

Experimental Workflow for In Vitro Screening of CysLT1 Receptor Antagonists

Experimental_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Radioligand Binding Assay (High-Throughput) Start->Primary_Screen Hit_Identification Hit Identification: Compounds displacing >50% of [3H]-LTD4 binding Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis: Determine IC50/Ki values Hit_Identification->Dose_Response Hits Inactive Inactive Hit_Identification->Inactive Non-hits Secondary_Screen Secondary Screen: Functional Assay (e.g., Calcium Mobilization) Dose_Response->Secondary_Screen Functional_Confirmation Functional Confirmation: Inhibition of LTD4-induced cellular response Secondary_Screen->Functional_Confirmation Lead_Selection Lead Compound Selection Functional_Confirmation->Lead_Selection Confirmed Activity Functional_Confirmation->Inactive No Functional Activity

Caption: Workflow for screening and identifying CysLT1 receptor antagonists.

Conclusion

This compound remains a cornerstone tool for researchers investigating the intricate roles of cysteinyl leukotrienes and the CysLT1 receptor in health and disease. Its high potency and selectivity, coupled with a well-characterized pharmacological profile, allow for precise interrogation of leukotriene signaling pathways. However, its inhibitory effects on MRP transporters necessitate careful experimental design and data interpretation. This guide provides a comprehensive resource to aid researchers in the effective utilization of this compound, from understanding its fundamental properties to implementing detailed experimental protocols. By leveraging the information and methodologies presented herein, scientists can continue to unravel the complexities of leukotriene biology and its implications for human health.

References

MK-571: A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Dual Antagonism of CysLT₁R and MRP1

MK-571 is a potent and selective antagonist of the cysteinyl leukotriene 1 receptor (CysLT₁R) and an inhibitor of the multidrug resistance-associated protein 1 (MRP1), also known as ABCC1.[1] This dual mechanism of action makes it a valuable tool for dissecting the roles of cysteinyl leukotrienes (CysLTs) and MRP1-mediated transport in a variety of immunological processes. CysLTs—namely LTC₄, LTD₄, and LTE₄—are powerful lipid mediators involved in inflammatory and allergic responses.[2][3] They exert their effects by binding to CysLT receptors, with LTD₄ showing the highest affinity for CysLT₁R.[4] MRP1 is an ATP-dependent efflux pump that transports a wide range of molecules, including LTC₄, out of the cell.[5][6]

Applications in Immunological Research

This compound has been instrumental in elucidating the contribution of the CysLT pathway and MRP1 transport in various aspects of immunology, including:

  • Allergic Inflammation and Asthma: By blocking the CysLT₁R, this compound effectively mitigates key features of allergic asthma, such as bronchoconstriction, eosinophil infiltration, and airway hyperreactivity.[7][8][9][10]

  • T-Cell Function: this compound has been shown to modulate T-cell activation and cytokine secretion, suggesting a role for MRP1 in T-cell function.[11]

  • Dendritic Cell Migration: Inhibition of MRP1 by this compound impairs the migration of dendritic cells, which is a crucial step in the initiation of adaptive immune responses.[12]

  • Monocyte and Mast Cell Activity: this compound can influence cytokine production in monocytes and mast cells, highlighting the involvement of both CysLTs and MRP1 in the function of these innate immune cells.[5][13]

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize the quantitative effects of this compound as reported in various immunological studies.

Table 1: Effect of this compound on Cytokine Production

Cell TypeStimulusThis compound ConcentrationCytokineEffectReference
Human MonocytesLipopolysaccharide (LPS)10 µMIL-62.0 ± 0.4-fold increase in secretion[5][6]
Human MonocytesInterleukin-1 (IL-1)10 µMIL-65.7 ± 3.5-fold increase in secretion[5][6]
Human T-cellsSuperantigen (TSST-1)75 µMIFN-γ, IL-4, TNF-α, IL-10, IL-2Dose-dependent suppression of secretion[11]

Table 2: In Vivo Effects of this compound in a Mouse Model of Allergic Asthma

ParameterThis compound Dose (i.v.)EffectReference
Eosinophil Infiltration1, 10, 100 mg/kgDose-dependent inhibition (up to 90% at 100 mg/kg)[7]
Bronchial Hyperreactivity (EC₅₀ for carbachol)1 mg/kgIncrease from 22.39 to 43.65 µg/kg[7]
10 mg/kgIncrease from 22.39 to 50.12 µg/kg[7]
100 mg/kgIncrease from 22.39 to 83.18 µg/kg[7]
Lung Microvascular Leakage10 mg/kg22% reduction[7]

Signaling Pathways and Experimental Workflows

Cysteinyl Leukotriene (CysLT) Signaling Pathway

Cysteinyl leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase pathway.[2] LTC₄ is actively transported out of the cell by MRP1.[5] Extracellularly, LTC₄ can be converted to LTD₄ and LTE₄. These CysLTs then bind to CysLT₁R on target cells, initiating downstream signaling cascades that lead to inflammatory responses. This compound can interfere with this pathway at two points: by blocking the export of LTC₄ through MRP1 and by antagonizing the CysLT₁R.

G cluster_cell Leukocyte cluster_extracellular Extracellular Space cluster_target_cell Target Cell Arachidonic_Acid Arachidonic Acid LTA4 LTA₄ Arachidonic_Acid->LTA4 5-LO LTC4_intracellular LTC₄ (intracellular) LTA4->LTC4_intracellular LTC₄S MRP1 MRP1 LTC4_intracellular->MRP1 LTC4_extracellular LTC₄ MRP1->LTC4_extracellular Transport LTD4 LTD₄ LTC4_extracellular->LTD4 LTE4 LTE₄ LTD4->LTE4 CysLT1R CysLT₁R LTD4->CysLT1R Binding Signaling Downstream Signaling CysLT1R->Signaling Inflammation Inflammatory Response Signaling->Inflammation MK571_MRP1 This compound MK571_MRP1->MRP1 Inhibits MK571_CysLT1R This compound MK571_CysLT1R->CysLT1R Antagonizes

Cysteinyl Leukotriene Signaling Pathway and this compound's Dual Mechanism of Action.
Experimental Workflow: In Vitro T-Cell Activation Assay

This workflow outlines a general procedure for assessing the effect of this compound on T-cell activation and cytokine production.

G cluster_workflow Experimental Workflow cluster_analysis Analysis start Isolate Human T-cells culture Culture T-cells start->culture treat Pre-treat with this compound or Vehicle Control culture->treat stimulate Stimulate with Superantigen (e.g., TSST-1) treat->stimulate incubate Incubate for 24-48 hours stimulate->incubate collect Collect Supernatants and Cells incubate->collect elisa Measure Cytokine Secretion (ELISA) collect->elisa flow Assess Activation Markers (Flow Cytometry) collect->flow

General workflow for in vitro T-cell activation assays with this compound.

Detailed Experimental Protocols

The following are detailed, representative methodologies for key experiments involving this compound. These protocols are based on published studies and standard immunological techniques and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Inhibition of Cytokine Production by Human Monocytes

Objective: To determine the effect of this compound on cytokine production by human monocytes stimulated with LPS or IL-1.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • Recombinant human Interleukin-1 (IL-1)

  • This compound

  • DMSO (vehicle control)

  • Human IL-6 ELISA kit

Methodology:

  • Monocyte Isolation:

    • Isolate PBMCs from healthy donor blood by density gradient centrifugation using Ficoll-Paque PLUS.

    • Wash the PBMCs twice with sterile PBS.

    • Resuspend PBMCs in supplemented RPMI-1640 medium.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere for 2 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, remove non-adherent cells by washing gently with warm medium. The adherent cells are predominantly monocytes.

  • This compound Treatment and Stimulation:

    • Prepare a stock solution of this compound in DMSO. Dilute to the final working concentration (e.g., 10 µM) in culture medium. Prepare a vehicle control with the same concentration of DMSO.

    • Add the this compound or vehicle control to the monocyte cultures and incubate for 30 minutes.

    • Add LPS (e.g., 10 ng/mL) or IL-1 (e.g., 10 ng/mL) to the appropriate wells. Include unstimulated controls.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plates and collect the supernatants.

    • Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

Protocol 2: Mouse Model of Allergic Asthma

Objective: To evaluate the effect of this compound on eosinophil infiltration and bronchial hyperreactivity in a mouse model of ovalbumin (OVA)-induced allergic asthma.[7]

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Alum adjuvant

  • This compound

  • Saline (vehicle)

  • Methacholine

  • Equipment for aerosolization, bronchoalveolar lavage (BAL), and measurement of airway responsiveness.

Methodology:

  • Sensitization and Challenge:

    • Sensitize mice by intraperitoneal injection of OVA (e.g., 20 µg) emulsified in alum (e.g., 2 mg) on days 0 and 14.

    • On days 21, 22, and 23, challenge the mice with an aerosol of OVA (e.g., 1% in saline) for 30 minutes.

  • This compound Administration:

    • Administer this compound (e.g., 1, 10, or 100 mg/kg) or vehicle intravenously 30 minutes before each OVA challenge.

  • Assessment of Bronchial Hyperreactivity (24 hours after the last challenge):

    • Anesthetize the mice and measure baseline airway resistance.

    • Administer increasing concentrations of aerosolized methacholine and measure the change in airway resistance.

  • Assessment of Eosinophil Infiltration (48 hours after the last challenge):

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs.

    • Determine the total cell count in the BAL fluid.

    • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of eosinophils.

Protocol 3: Dendritic Cell Migration Assay

Objective: To assess the effect of this compound on the migration of dendritic cells from skin explants.[12]

Materials:

  • Human skin explants

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Fluorescently labeled antibodies for dendritic cell markers (e.g., anti-CD1a, anti-Langerin)

  • Flow cytometer

Methodology:

  • Preparation of Skin Explants:

    • Obtain human skin biopsies and trim them to a uniform size (e.g., 4 mm punch biopsies).

    • Place the explants, dermal side down, in a 24-well plate containing culture medium.

  • This compound Treatment:

    • Add this compound at various concentrations to the culture medium. Include a vehicle control.

  • Cell Migration:

    • Incubate the explants for 48 hours to allow for the migration of cells from the tissue into the surrounding medium.

  • Quantification of Migrated Dendritic Cells:

    • Collect the cells from the culture medium.

    • Stain the cells with fluorescently labeled antibodies specific for dendritic cell markers.

    • Quantify the number of migrated dendritic cells by flow cytometry.

    • Express the results as the number of migrated cells relative to the vehicle control.

References

The Role of MK-571 in Inflammation Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-571 is a potent and selective pharmacological tool extensively utilized in inflammation research. Initially developed as a specific antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), it has also been identified as an effective inhibitor of the multidrug resistance protein 1 (MRP1/ABCC1). This dual functionality allows for the dissection of complex inflammatory pathways, making it an invaluable compound for studying a range of inflammatory conditions, including asthma, allergic rhinitis, and other inflammatory diseases. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols for its use in inflammation studies, a compilation of quantitative data from key research, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its effects on inflammatory processes through two primary mechanisms:

  • Cysteinyl Leukotriene Receptor 1 (CysLT1R) Antagonism: Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation, contributing to bronchoconstriction, eosinophil migration, and increased vascular permeability.[1] this compound is a selective and potent competitive antagonist of the CysLT1 receptor, thereby blocking the downstream effects of these pro-inflammatory molecules.[2][3] The binding affinity of this compound is significant, with reported Ki values of 0.22 nM in guinea pig lung membranes and 2.1 nM in human lung membranes for inhibiting [3H]LTD4 binding.[4]

  • Multidrug Resistance Protein 1 (MRP1) Inhibition: MRP1 is an ATP-binding cassette (ABC) transporter involved in the cellular efflux of various molecules, including inflammatory mediators like LTC4.[5][6] By inhibiting MRP1, this compound can increase the intracellular concentration of these mediators, a mechanism that has been leveraged to study the role of MRP1 in inflammatory cell function and drug resistance.[7]

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo models of inflammation.

Table 1: In Vitro Efficacy of this compound

ParameterModel SystemTargetValueReference
KiGuinea Pig Lung MembranesCysLT1R ([3H]LTD4 binding)0.22 ± 0.15 nM[4]
KiHuman Lung MembranesCysLT1R ([3H]LTD4 binding)2.1 ± 1.8 nM[4]
IC50Guinea Pig Lung[3H]LTC4 binding23 ± 11 µM[4]
IC50Human Lung[3H]LTC4 binding32 µM[4]
EC50Huh7.5 cells (HCV replication)CysLT1R-dependent process9.0 ± 0.3 µM[8][9][10]
InhibitionVincristine Resistance ReversalHL60/AR cells (MRP1 overexpressing)Complete at 30 µM[7]
InhibitionVincristine Resistance ReversalGLC4/ADR cells (MRP1 overexpressing)Complete at 50 µM[7]

Table 2: In Vivo Efficacy of this compound

Model SystemSpeciesEffect MeasuredDosageInhibition/EffectReference
LTD4-induced bronchoconstrictionHealthy HumansPC35 SGaw28 - 1,500 mg (IV)Complete inhibition[11]
LTD4-induced bronchoconstrictionAsthmatic HumansDose-response shift28 mg (IV)At least 44-fold shift[11]
LTD4-induced bronchoconstrictionAsthmatic HumansDose-response shift277 mg (IV)At least 84-fold shift[11]
Ovalbumin-induced eosinophil infiltrationMiceEosinophil count in BALF1, 10, 100 mg/kg (IV)Dose-dependent, up to 90%[1]
Ovalbumin-induced airway hyperreactivityMiceEC50 for carbachol1, 10, 100 mg/kg (IV)Dose-dependent increase[1]
LTD4-induced eosinophil chemotaxisGuinea PigConjunctival radioactivity10 µ g/eye Complete inhibition[12]
Ovalbumin-induced eosinophil chemotaxisGuinea PigConjunctival radioactivity10 µ g/eye 54% inhibition[12]
LTD4-induced bronchoconstrictionGuinea PigLung resistance0.1 - 1.0 mg/kgPartial to complete block[13]

Experimental Protocols

In Vitro Assay: Inhibition of Cytokine Release from LPS-Stimulated Human Monocytes

This protocol details the methodology to assess the effect of this compound on the production of IL-6 from lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium with 2% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • IL-6 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in RPMI 1640 with 2% FBS. Seed 1x10^6 cells/ml in a 96-well plate and allow monocytes to adhere for 16 hours.

  • Cell Stimulation: After the adherence step, replace the medium with fresh RPMI 1640 containing 2% FBS.

  • Pre-treatment with this compound: Pre-treat the adherent monocytes with this compound (e.g., 10 µM) for 15 minutes.[5]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) for 24 hours.[5] Include appropriate controls: unstimulated cells (medium only), cells treated with this compound alone, and cells stimulated with LPS alone.

  • Supernatant Collection: After 24 hours, harvest the cell-free supernatants.

  • Cytokine Quantification: Measure the concentration of IL-6 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: In LPS-stimulated human monocytes, co-stimulation with 10 µM this compound has been shown to result in a 2.0 ± 0.4-fold increase in IL-6 secretion.[5]

In Vitro Assay: Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This protocol describes how to measure the effect of this compound on mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cell line (e.g., MC/9) or primary mast cells

  • Tyrode's buffer

  • Compound 48/80 (positive control for degranulation)

  • This compound

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (NAG) substrate solution

  • Carbonate buffer (pH 10.7)

  • Triton-X 100 (for total release control)

  • 96-well V-bottom plates

Procedure:

  • Cell Preparation: Resuspend mast cells at a density of 5x10^5 cells per well in 100 µl of sterile Tyrode's buffer in a 96-well V-bottom plate.[14]

  • Pre-treatment with this compound: Pre-treat the cells with the desired concentrations of this compound for a specified time (e.g., 30 minutes).

  • Stimulation: Add 100 µl of the degranulation stimulus (e.g., Compound 48/80 at a final concentration of 10 µg/ml) to the wells. Include controls: vehicle control (Tyrode's buffer), positive control (Compound 48/80 alone), and a total release control (0.2% Triton-X 100).[14]

  • Incubation: Incubate the plate for 30 minutes at 37°C.[14]

  • Supernatant Collection: Centrifuge the plate and collect 30 µl of the supernatant from each well.

  • Enzyme Assay: Add 10 µl of the NAG substrate solution to each supernatant sample. Incubate for 30 minutes at 37°C.[14]

  • Color Development: Stop the reaction and induce color change by adding 100 µl of carbonate buffer to each well.

  • Measurement: Read the absorbance at 405 nm.

  • Calculation: Calculate the percentage of degranulation using the following formula: % Degranulation = [(Experimental Release - Vehicle Control Release) / (Total Release - Vehicle Control Release)] x 100.[14]

In Vivo Model: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This protocol outlines a common model to study allergic asthma and the therapeutic potential of this compound.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Aerosol delivery system (nebulizer)

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of 8 µg OVA adsorbed to 2 mg of alum in PBS on day 0.[1]

  • Challenge: On days 14, 15, and 16, challenge the sensitized mice with an aerosol of 0.5% OVA in saline for 20 minutes using a nebulizer.[1]

  • Treatment: Administer this compound (e.g., 1, 10, or 100 mg/kg, i.v.) or vehicle control to different groups of mice before each OVA challenge.[1]

  • Assessment of Airway Inflammation (24 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect airway inflammatory cells. Perform total and differential cell counts to quantify eosinophils.

    • Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (e.g., using Periodic acid-Schiff staining).

  • Assessment of Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of a bronchoconstrictor like methacholine using a whole-body plethysmograph.

  • Data Analysis: Compare the number of eosinophils in BAL fluid, histological scores, and the dose-response curves for methacholine between the different treatment groups. This compound has been shown to dose-dependently inhibit eosinophil infiltration by up to 90% at 100 mg/kg.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

CysLT1 Receptor Signaling Pathway and Inhibition by this compound

CysLT1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Gq Gq CysLT1R->Gq Gi Gi CysLT1R->Gi MK571 This compound MK571->CysLT1R Inhibits PLC PLC Gq->PLC MAPK_Pathway MAPK Pathway (p38, ERK1/2) Gi->MAPK_Pathway IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca²⁺ IP3->Ca2+ Mobilization PKC PKC DAG->PKC Ca2+->PKC Inflammatory_Response Inflammatory Response (Cytokine Release, Chemotaxis) Ca2+->Inflammatory_Response PKC->MAPK_Pathway NFkB NF-κB Activation MAPK_Pathway->NFkB NFkB->Inflammatory_Response

Caption: CysLT1R signaling and its inhibition by this compound.

MRP1-Mediated Efflux and Inhibition by this compound

MRP1_Inhibition cluster_intracellular Intracellular cluster_membrane Cell Membrane cluster_extracellular Extracellular LTC4_in Intracellular LTC₄ MRP1 MRP1 Transporter LTC4_in->MRP1 Efflux Inflammatory_Mediators Other Inflammatory Mediators Inflammatory_Mediators->MRP1 Efflux LTC4_out Extracellular LTC₄ MRP1->LTC4_out MK571 This compound MK571->MRP1 Inhibits

Caption: Inhibition of MRP1-mediated efflux by this compound.

Experimental Workflow for Evaluating this compound in an In Vitro Inflammation Model

Experimental_Workflow Start Start Isolate_Cells Isolate Inflammatory Cells (e.g., Monocytes) Start->Isolate_Cells Culture_Cells Culture Cells Isolate_Cells->Culture_Cells Pretreat Pre-treat with this compound or Vehicle Culture_Cells->Pretreat Stimulate Stimulate with Inflammatory Agent (e.g., LPS) Pretreat->Stimulate Incubate Incubate for a Defined Period Stimulate->Incubate Collect_Samples Collect Supernatants and/or Cell Lysates Incubate->Collect_Samples Analyze Analyze Inflammatory Markers (e.g., Cytokines via ELISA) Collect_Samples->Analyze Data_Analysis Data Analysis and Interpretation Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound remains a cornerstone tool for investigating the multifaceted roles of cysteinyl leukotrienes and MRP1 in inflammation. Its well-characterized dual mechanism of action, coupled with a wealth of supporting quantitative data, provides researchers with a reliable means to probe inflammatory signaling pathways and evaluate novel therapeutic strategies. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective design and execution of experiments aimed at further elucidating the complex interplay of these pathways in health and disease. As our understanding of inflammation continues to evolve, the strategic application of pharmacological tools like this compound will be paramount in the development of next-generation anti-inflammatory therapeutics.

References

An In-depth Technical Guide to the Effects of MK-571 on Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the current understanding of MK-571's effects on the replication of various viruses, with a primary focus on Hepatitis C Virus (HCV) and a secondary discussion on its role in Human Immunodeficiency Virus (HIV) infection.

Executive Summary

This compound is a well-characterized chemical compound, initially developed as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLTR1). It is also widely used in research as an inhibitor of the multidrug resistance protein 1 (MRP1), also known as ABCC1.[1][2][3][4][5] While its primary therapeutic indications have been in inflammatory conditions, emerging research has unveiled its potential as a modulator of viral replication. This document synthesizes the key findings, experimental methodologies, and mechanistic insights into the antiviral properties of this compound.

This compound and Hepatitis C Virus (HCV) Replication

Recent studies have identified an unexpected anti-HCV activity of this compound.[1][2][3][4][5] The primary mechanism of action appears to be independent of its well-known MRP1 inhibitory function and is instead linked to its antagonism of CysLTR1.[1][2][3][4]

Quantitative Data on Anti-HCV Activity

The antiviral efficacy of this compound against HCV has been quantified in cell culture models. The key findings are summarized in the table below.

ParameterVirus Genotype/ModelCell LineValueCitation
EC50 Genotype 1b Subgenomic RepliconHuh7.59.0 ± 0.3 µM[1][2][3][5]
Maximal RNA Reduction Genotype 1b Subgenomic RepliconHuh7.5~11-fold (at 50 µM)[1]
CC50 Not specifiedHuh7.5>100 µM[1]
Comparative Efficacy Genotype 1b Subgenomic RepliconHuh7.550 µM this compound ≈ 1 µM telaprevir[1]
Synergy Genotype 1b Subgenomic RepliconHuh7.5This compound (50 µM) increased the anti-HCV effect of telaprevir (1 µM) by ~3-fold.[1]
Proposed Signaling Pathway for Anti-HCV Action

The antiviral effect of this compound on HCV is attributed to its interaction with CysLTR1. The natural agonist for this receptor, leukotriene D4 (LTD4), was found to reverse the anti-HCV effect of this compound in a dose-dependent manner.[1] This suggests that HCV may exploit the presence of CysLTR1 for its replication. Other CysLTR1 antagonists, such as zafirlukast and cinalukast, also reversed the antiviral effect of this compound.[2][4][5] Interestingly, specific inhibitors of MRP1, like probenecid and apigenin homodimer, had no effect on HCV replication, further supporting the CysLTR1-mediated mechanism.[1][2][3][4]

hcv_pathway cluster_cell Hepatocyte (Huh7.5) CysLTR1 CysLTR1 HCV_Replication HCV Replication Complex HCV_Replication->CysLTR1 Exploits for Replication MK571 This compound MK571->CysLTR1 Antagonizes LTD4 Leukotriene D4 (LTD4) LTD4->CysLTR1 Agonist

Figure 1: Proposed mechanism of this compound's anti-HCV activity.

Experimental Protocols
  • Cell Line: Huh7.5 cells.

  • HCV Models:

    • Genotype 1b subgenomic replicon (SGR) stably expressing cells.

    • Full-length chimeric genotype 2a/2a HCV infectious model (HCV-J6/JFH1) with a luciferase reporter gene.[1]

  • Huh7.5-SGR cells were treated with varying concentrations of this compound.

  • After 48 hours of treatment, total cellular RNA was extracted.

  • HCV RNA levels were quantified using RT-qPCR.

  • The EC50 was calculated based on the dose-response curve.[1]

  • Huh7.5 cells were infected with HCV-J6/JFH1 in the presence of increasing concentrations of this compound.

  • Luciferase activity, indicative of viral replication, was quantified 48 hours post-infection.[1]

  • Huh7.5 cells were treated with various concentrations of this compound.

  • Cell viability was assessed to determine the 50% cytotoxic concentration (CC50).[1]

experimental_workflow start Start cell_culture Culture Huh7.5 cells with HCV subgenomic replicon start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for 48 hours treatment->incubation rna_extraction Extract total cellular RNA incubation->rna_extraction rt_qpcr Quantify HCV RNA using RT-qPCR rna_extraction->rt_qpcr data_analysis Analyze dose-response and calculate EC50 rt_qpcr->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for assessing this compound's anti-HCV activity.

This compound and Human Immunodeficiency Virus (HIV) Replication

The role of this compound in the context of HIV infection is primarily indirect and centers on its ability to inhibit the MRP1 drug efflux pump.[6][7] MRP1 is expressed in lymphocytes and macrophages, which are key cellular reservoirs for HIV.[6][7] This transporter can actively pump certain HIV protease inhibitors out of the cells, thereby reducing their intracellular concentration and efficacy.[6]

Mechanism of Action in HIV-Infected Cells

By inhibiting MRP1, this compound can increase the intracellular accumulation of co-administered antiretroviral drugs that are substrates of this transporter.[6][7] This enhanced intracellular drug concentration can lead to more effective suppression of viral replication.[7][8] Studies have shown that in activated macrophages, this compound significantly increased the intracellular concentration of the protease inhibitor lopinavir (LPV) and enhanced its efficacy in suppressing viral replication.[7][8]

hiv_mechanism cluster_cell HIV-Infected Macrophage/Lymphocyte MRP1 MRP1 Efflux Pump ARV Antiretroviral Drug (e.g., Lopinavir) MRP1->ARV HIV_Replication HIV Replication ARV->MRP1 Efflux ARV_intracellular Intracellular ARV ARV->ARV_intracellular Influx MK571 This compound MK571->MRP1 Inhibits ARV_intracellular->HIV_Replication Inhibits

Figure 3: Indirect anti-HIV mechanism of this compound via MRP1 inhibition.

Quantitative Data on MRP1 Inhibition and HIV

While direct EC50 values for this compound alone against HIV are not the focus, the following table summarizes its effect on antiretroviral drug concentration and efficacy.

ParameterCell TypeAntiretroviral DrugEffect of this compoundCitation
Intracellular Drug Concentration Activated MacrophagesLopinavir (LPV)Significantly increased[7][8]
Viral Replication Activated MacrophagesHIV-1Significantly increased LPV's efficacy in suppressing viral replication[7][8]
Drug Uptake CEM-MRP cells (overexpressing MRP1)Various Protease InhibitorsPartially overcame the reduced intracellular concentrations[6]

This compound and Other Viruses

The exploration of this compound's effects on other viruses is less extensive. However, a study on Zika virus identified a related compound, MK-591 , as a potent inhibitor.[9] MK-591, a five-lipoxygenase–activating protein inhibitor, was found to inhibit the Zika virus protease and viral infection in neural stem cells with an IC50 of approximately 3 µM.[9] While MK-591 and this compound are structurally and functionally related through the leukotriene pathway, their specific antiviral mechanisms may differ.

Conclusion and Future Directions

This compound has demonstrated clear, direct antiviral activity against Hepatitis C Virus by antagonizing the CysLTR1 receptor, a novel host-virus interaction. Additionally, its well-established role as an MRP1 inhibitor provides a rationale for its use as an adjunctive therapy to enhance the efficacy of certain antiretroviral drugs in the treatment of HIV. The findings related to MK-591 and Zika virus suggest that targeting the leukotriene pathway may represent a broader strategy for antiviral drug development.

Future research should focus on:

  • Elucidating the precise molecular interactions between the HCV replication complex and CysLTR1.

  • In vivo studies to validate the anti-HCV efficacy of this compound.

  • Screening this compound against a wider range of viruses to determine the breadth of its antiviral activity.

  • Investigating the potential for synergistic effects when combining this compound with other direct-acting antivirals for various viral infections.

References

MK-571 as a Tool for Cancer Biology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MK-571, a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1/ABCC1), and its application as a crucial tool in cancer biology research. Overexpression of MRP1 is a significant mechanism of multidrug resistance (MDR) in various cancers, leading to the efflux of a broad spectrum of chemotherapeutic agents and subsequent treatment failure. This compound effectively reverses this resistance by blocking the transport function of MRP1, thereby increasing intracellular drug accumulation and restoring sensitivity to anticancer drugs. This guide details the mechanism of action of this compound, provides extensive quantitative data on its efficacy in various cancer cell lines, and offers detailed experimental protocols for its use in in vitro studies. Furthermore, it visualizes the key signaling pathways influenced by MRP1 and the experimental workflows for assessing this compound's activity, providing researchers with the necessary information to effectively utilize this compound in their cancer research endeavors.

Introduction

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly limiting the efficacy of numerous anticancer drugs. One of the key players in this phenomenon is the ATP-binding cassette (ABC) transporter superfamily, with the Multidrug Resistance Protein 1 (MRP1), encoded by the ABCC1 gene, being a prominent member.[1] MRP1 is a transmembrane protein that actively effluxes a wide range of structurally and functionally diverse molecules, including many clinically important chemotherapeutic agents such as vinca alkaloids, anthracyclines, and epipodophyllotoxins, from cancer cells.[2] This efflux mechanism reduces the intracellular concentration of these drugs to sub-lethal levels, rendering the cancer cells resistant to their cytotoxic effects.

This compound, initially developed as a leukotriene D4 receptor antagonist for asthma treatment, has been identified as a potent and selective inhibitor of MRP1.[3][4] Its ability to specifically block the efflux function of MRP1, without significantly affecting other ABC transporters like P-glycoprotein (P-gp/MDR1), makes it an invaluable tool for studying MRP1-mediated MDR in cancer biology.[3] By inhibiting MRP1, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs, a phenomenon known as chemosensitization or MDR reversal. This property allows researchers to investigate the specific role of MRP1 in drug resistance, explore novel combination therapies, and screen for new MRP1 inhibitors.

This guide serves as a technical resource for researchers, providing a detailed understanding of this compound's mechanism of action, comprehensive quantitative data on its effects, standardized experimental protocols for its application, and visual representations of the underlying biological processes.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of MRP1-mediated transport.[2] MRP1 utilizes the energy from ATP hydrolysis to transport its substrates across the cell membrane. These substrates are often conjugated to glutathione (GSH), glucuronide, or sulfate, although some unconjugated molecules are also transported.[5] this compound competes with these substrates for binding to the transporter, thereby preventing their efflux from the cell. This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in MRP1-overexpressing cancer cells, ultimately restoring their cytotoxic efficacy.

The specificity of this compound for MRP1 is a key advantage in research settings. Studies have shown that this compound does not significantly reverse MDR in cell lines that overexpress P-glycoprotein, another major ABC transporter implicated in cancer drug resistance.[3] This selectivity allows for the specific interrogation of MRP1's contribution to the MDR phenotype.

Quantitative Data on this compound Efficacy

The efficacy of this compound in reversing MRP1-mediated multidrug resistance has been quantified in numerous studies across various cancer cell lines and in combination with different chemotherapeutic agents. The following tables summarize key quantitative data.

Table 1: Single-Agent Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HL60/ARAcute Promyelocytic Leukemia70-90[6]
GLC4/ADRSmall Cell Lung Cancer70-90[6]
Huh7.5Hepatoma>100[4]
HepG2.4D14Hepatoblastoma44.57[7]

Table 2: Reversal of Chemotherapy Resistance by this compound

Cell LineChemotherapeutic AgentThis compound Concentration (µM)Fold Reversal of ResistanceCitation
HL60/ARVincristine30Complete Reversal[3]
GLC4/ADRVincristine50Complete Reversal[3]
SGC7901/VCRGastric Cancer2.02.9[8]
SGC7901/VCRGastric Cancer4.06.4[8]
SGC7901/VCRGastric Cancer1014.5[8]

Table 3: Effect of this compound on the IC50 of Chemotherapeutic Drugs

Cell LineChemotherapeutic AgentIC50 of Chemo Alone (µM)This compound Concentration (µM)IC50 of Chemo + this compound (µM)Citation
SGC7901/VCRDoxorubicin1.62.00.55[8]
SGC7901/VCRDoxorubicin1.64.00.25[8]
SGC7901/VCRDoxorubicin1.6100.11[8]
HEK293Etoposide250.06Not specified (Potentiation observed)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study MRP1-mediated multidrug resistance.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the cytotoxicity of chemotherapeutic agents in cancer cell lines.

Materials:

  • Cancer cell lines (MRP1-overexpressing and parental control)

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound (e.g., 10-50 µM). Include wells with this compound alone to assess its intrinsic cytotoxicity. Also, include untreated control wells.

  • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with this compound. The fold reversal of resistance can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

Intracellular Drug Accumulation Assay

This assay measures the effect of this compound on the intracellular accumulation of a fluorescent or non-fluorescent chemotherapeutic agent.

4.2.1. For Fluorescent Drugs (e.g., Doxorubicin, Rhodamine 123)

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Fluorescent chemotherapeutic agent (e.g., Doxorubicin)

  • PBS (Phosphate-buffered saline)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and grow to 70-80% confluency.

  • Pre-incubate the cells with or without a non-toxic concentration of this compound for 1-2 hours at 37°C.

  • Add the fluorescent chemotherapeutic agent to the medium at a specific concentration and incubate for a defined period (e.g., 1-2 hours).

  • Wash the cells three times with ice-cold PBS to remove extracellular drug.

  • For flow cytometry: Detach the cells, resuspend in PBS, and analyze the intracellular fluorescence.

  • For fluorescence microscopy: Mount the slides and visualize the intracellular fluorescence.

  • Quantify the difference in fluorescence intensity between cells treated with and without this compound to determine the effect on drug accumulation.

4.2.2. For Non-Fluorescent Drugs

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Non-fluorescent chemotherapeutic agent

  • Cell lysis buffer

  • Analytical method for drug quantification (e.g., HPLC, LC-MS/MS)

Procedure:

  • Follow steps 1-3 from the fluorescent drug protocol.

  • After incubation with the non-fluorescent drug, wash the cells thoroughly with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer.

  • Collect the cell lysates and quantify the intracellular concentration of the chemotherapeutic agent using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Compare the intracellular drug concentrations in cells treated with and without this compound.

Signaling Pathways and Experimental Workflows

The overexpression of MRP1 not only contributes to multidrug resistance but is also implicated in various cellular signaling pathways that can influence cancer cell survival, proliferation, and apoptosis.

MRP1-Associated Signaling Pathways

MRP1-mediated efflux of endogenous substrates, such as leukotrienes and prostaglandins, can modulate signaling pathways involved in inflammation and cell proliferation.[5] Furthermore, the alteration of intracellular drug concentrations by MRP1 can indirectly affect drug-induced signaling events. For instance, resistance to certain chemotherapeutic agents that target signaling pathways can be mediated by MRP1. Inhibition of MRP1 by this compound can, therefore, restore the intended signaling disruption by these drugs. Some studies suggest a potential link between MRP1 activity and major cancer-related signaling pathways like the MAPK/ERK and PI3K/Akt pathways, although the direct mechanisms are still under investigation.[10]

MRP1_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus MRP1 MRP1 (ABCC1) Chemo Chemotherapeutic Drug MRP1->Chemo Efflux GSH_Substrate GSH-conjugated Substrate MRP1->GSH_Substrate Efflux RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras DNA DNA Damage Chemo->DNA Induces MK571 This compound MK571->MRP1 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation DNA->Apoptosis Leads to Experimental_Workflow start Start cell_culture Culture MRP1-overexpressing and parental cancer cell lines start->cell_culture mtt_assay Perform MTT assay to determine IC50 of chemotherapeutic drug +/- this compound cell_culture->mtt_assay accumulation_assay Conduct intracellular drug accumulation assay (fluorescent or non-fluorescent) cell_culture->accumulation_assay data_analysis Analyze data: - Calculate fold reversal - Quantify drug accumulation mtt_assay->data_analysis accumulation_assay->data_analysis conclusion Draw conclusions on the role of MRP1 and the efficacy of this compound data_analysis->conclusion

References

Methodological & Application

MK-571: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and an inhibitor of the multidrug resistance protein 1 (MRP1/ABCC1).[1][2][3] This dual activity makes it a valuable tool for investigating a range of cellular processes, from inflammatory signaling pathways to mechanisms of drug resistance. These application notes provide detailed protocols for the use of this compound in cell culture experiments, summarize key quantitative data, and illustrate the relevant signaling pathways.

Mechanism of Action

This compound exerts its effects on cells through two primary mechanisms:

  • CysLT1 Receptor Antagonism: this compound is a potent inverse agonist for the CysLT1 receptor, with an EC50 of 1.3 nM.[1] By blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor, this compound inhibits downstream signaling cascades involved in inflammation, cellular proliferation, and differentiation.[1][2]

  • MRP1/ABCC1 Inhibition: this compound competitively inhibits the efflux of a wide range of substrates by the MRP1 transporter.[3][4] This ATP-binding cassette (ABC) transporter plays a crucial role in cellular detoxification and the development of multidrug resistance in cancer by exporting cytotoxic agents.[3][4] Inhibition of MRP1 by this compound can therefore enhance the intracellular concentration and efficacy of chemotherapeutic drugs.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: Receptor Binding and Inhibition Constants

ParameterSpecies/SystemValueReference(s)
Ki (LTD4 binding)Guinea Pig Lung Membranes0.22 nM[5]
Ki (LTD4 binding)Human Lung Membranes2.1 nM[5]
EC50 (CysLT1 inverse agonist)Not Specified1.3 nM[1]
IC50 (LTC4 binding)Guinea Pig Lung23 µM[6]
IC50 (LTC4 binding)Human Lung32 µM[6]

Table 2: Effective Concentrations in Cell-Based Assays

Cell LineAssayEffective ConcentrationEffectReference(s)
Huh7.5 (HCV-SGR)HCV ReplicationEC50 = 9.0 ± 0.3 µMInhibition of HCV RNA replication[2][7]
Huh7.5 (HCV-SGR)HCV Replication50 µM~11-fold reduction in HCV RNA[2][7]
RBL-2H3 & Mast CellsS1P Secretion15 µMMarked suppression of constitutive and Ag-stimulated S1P secretion[5]
HeLaThiodione Efflux50 µMDecrease in extracellular thiodione from 140 µM to 50 ± 10 µM[8]
HL60/ARVincristine Resistance30 µMComplete reversal of resistance[9]
GLC4/ADRVincristine Resistance50 µMComplete reversal of resistance[9]
A172 (Glioblastoma)Vincristine-induced cell deathNot specifiedEnhanced cell death[3]
U251 (Glioblastoma)Temozolomide & Vincristine-induced cell deathNot specifiedEnhanced cell death[3]
HepG2.4D14 & HepG2.A64Lamivudine & Entecavir Efflux5 µMIncreased intracellular drug concentrations[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection: this compound is soluble in DMSO up to 100 mM.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO.

  • Preparation:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Gently vortex or sonicate until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: General Cell Culture Treatment with this compound

This protocol provides a general guideline. Optimal conditions (cell density, this compound concentration, incubation time) should be determined empirically for each cell line and experimental setup.

  • Cell Seeding:

    • Culture cells in the appropriate growth medium and conditions until they reach the desired confluency for the experiment (typically 70-80%).

    • Seed cells into multi-well plates at a density that will not lead to overgrowth during the experimental period.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentrations of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 1, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[2][3]

  • Downstream Analysis:

    • Following incubation, cells can be harvested for various downstream analyses, such as:

      • Cell Viability/Proliferation Assays: (e.g., MTT, XTT, or CellTiter-Glo® assays) to assess the cytotoxic or cytostatic effects of this compound.

      • Western Blotting or qPCR: to analyze changes in protein or gene expression levels.

      • Flow Cytometry: to assess apoptosis, cell cycle, or specific cell populations.

      • Efflux Assays: to measure the inhibition of MRP1-mediated transport of fluorescent substrates (e.g., Fluo-3).[5]

Visualization of Signaling Pathways and Workflows

MK571_CysLT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leukotrienes (LTD4) Leukotrienes (LTD4) CysLT1R CysLT1 Receptor Leukotrienes (LTD4)->CysLT1R Activates This compound This compound This compound->CysLT1R Inhibits G_protein Gq/11 CysLT1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (Inflammation, Proliferation) Ca_release->Downstream PKC->Downstream

Caption: CysLT1 Receptor Signaling Pathway Inhibition by this compound.

MK571_MRP1_Inhibition_Workflow cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Effluxed_Substrate Effluxed Substrate MRP1 MRP1 Transporter MRP1->Effluxed_Substrate ADP ADP + Pi MRP1->ADP Accumulation Increased Intracellular Substrate Concentration Substrate Substrate (e.g., Chemotherapy Drug) Substrate->MRP1 Transported MK571 This compound MK571->MRP1 Inhibits MK571->Accumulation Leads to ATP ATP ATP->MRP1

Caption: Inhibition of MRP1-Mediated Efflux by this compound.

Experimental_Workflow_MK571 Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solutions (Dilute Stock in Medium) Prepare_Stock->Prepare_Working Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells with this compound and Vehicle Control Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Perform Downstream Analysis Incubate->Analyze End End Analyze->End

Caption: General Experimental Workflow for Cell Culture Treatment with this compound.

References

Application Notes and Protocols: Preparation of MK-571 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and an inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1).[1][2][3][4] Due to these properties, it is a valuable tool in studying inflammatory pathways, cancer cell resistance, and other biological processes. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.

Chemical and Physical Properties

Proper preparation of a stock solution begins with understanding the compound's physical and chemical properties. This compound is available as a free acid or, more commonly, as a sodium salt, which has better aqueous solubility.[5][6][7] The choice of solvent and storage conditions depends on the specific form of the compound used.

Table 1: Properties of this compound and its Sodium Salt

PropertyThis compound (Free Acid)This compound Sodium Salt
Molecular Formula C₂₆H₂₇ClN₂O₃S₂[2][4][8]C₂₆H₂₆ClN₂NaO₃S₂[7]
Molecular Weight 515.09 g/mol [1][2][3][8]~537.1 g/mol (anhydrous basis)[6][7][9]
Appearance Off-white to light yellow solid[1]White to beige powder[6]
Solubility (DMSO) Up to 100 mg/mL (~194 mM)[1][8]≥ 50 mg/mL (~93 mM)[9]
Solubility (Water) InsolubleSoluble up to 25 mM[5]
Solubility (Ethanol) PoorSoluble up to 10 mM
Storage (Solid) -20°C, protect from light[1][2][8]-20°C, desiccated, protect from light[6]

Note: The molecular weight of hydrated forms of the sodium salt may vary. Refer to the manufacturer's certificate of analysis for the batch-specific molecular weight.

Experimental Protocols

This section provides a detailed protocol for preparing a high-concentration stock solution of this compound using Dimethyl Sulfoxide (DMSO), the most common solvent for the free acid form. A protocol for the sodium salt using an aqueous buffer is also included.

Protocol 1: Preparation of 100 mM this compound Stock Solution in DMSO

This protocol is suitable for the free acid form of this compound.

Materials:

  • This compound (free acid) powder

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 51.51 mg of this compound (based on a MW of 515.09 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. It is crucial to use high-quality, dry DMSO, as its hygroscopic nature can reduce the solubility of this compound.[1][8]

  • Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be required to facilitate dissolution.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.[8]

  • Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[8] When retrieving an aliquot for use, allow it to thaw completely and equilibrate to room temperature before opening.

Protocol 2: Preparation of 25 mM this compound Sodium Salt Stock Solution in Water

This protocol is suitable for the water-soluble sodium salt form of this compound.

Materials:

  • This compound sodium salt powder

  • Nuclease-free water or a suitable buffer (e.g., PBS, pH 7.2)

  • Sterile conical or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Bring the container of this compound sodium salt to room temperature before opening.

  • Weighing: Weigh the required mass of the compound. For example, to prepare 1 mL of a 25 mM stock solution, weigh 13.43 mg of this compound sodium salt (based on an anhydrous MW of 537.1 g/mol ).

  • Dissolution: Add the calculated volume of water or buffer to the powder.

  • Mixing: Vortex the solution until the powder is fully dissolved. Ensure there are no visible precipitates.

  • Aliquoting and Storage: Aliquot the solution into single-use volumes. Store at -20°C for up to one month.[5] It is recommended to prepare aqueous solutions fresh on the day of use if possible.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps for the preparation of an this compound stock solution in DMSO.

MK571_Preparation_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase start Start: Obtain this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh this compound powder equilibrate->weigh add_solvent Add anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate until fully dissolved add_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Context

This compound primarily targets the CysLT1 receptor, a key component in the leukotriene signaling pathway, which is heavily involved in inflammatory responses such as asthma. It also inhibits MRP1, an ATP-binding cassette (ABC) transporter involved in multidrug resistance.

MK571_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Inflammation Inflammatory Response (e.g., bronchoconstriction) CysLT1->Inflammation MRP1 MRP1 Transporter Efflux Substrate Efflux (Multidrug Resistance) MRP1->Efflux LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Activates MK571 This compound MK571->CysLT1 Inhibits MK571->MRP1 Inhibits Substrate Cellular Substrates (e.g., drugs, toxins) Substrate->MRP1 Transported by

Caption: Mechanism of Action for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571 is a potent and selective inhibitor of the multidrug resistance-associated protein 1 (MRP1 or ABCC1) and a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Its dual activity makes it a valuable tool in a variety of in vitro research applications, from overcoming multidrug resistance in cancer cells to studying inflammatory signaling pathways.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in various in vitro assays.

Mechanism of Action

MRP1 Inhibition: MRP1 is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of substrates, including chemotherapeutic drugs, from cells, thereby contributing to multidrug resistance in cancer.[2][5] this compound competitively binds to MRP1, blocking the transport of its substrates and increasing their intracellular concentration.[2] This can re-sensitize resistant cancer cells to cytotoxic agents.[4]

CysLT1 Receptor Antagonism: The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands (leukotrienes LTC4, LTD4, and LTE4), triggers downstream signaling cascades leading to inflammatory responses such as bronchoconstriction and mucus secretion.[6][7] this compound acts as a selective antagonist at the CysLT1 receptor, blocking these inflammatory effects.[6] Activation of the CysLT1 receptor is linked to intracellular calcium mobilization.[1]

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound is assay- and cell-type-dependent. The following table summarizes effective concentrations from various in vitro studies.

Assay TypeCell LineConcentration/IC50/KiNotes
MRP1 Inhibition
HL60/AR (Human promyelocytic leukemia)30 µMComplete reversal of vincristine resistance.[4]
GLC4/ADR (Human small cell lung cancer)50 µMComplete reversal of vincristine resistance.[4]
A549/DX (Human lung carcinoma)25 µMFully inhibited MRP1 ATPase activity.[8]
A172, U251 (Human glioblastoma)25 µMUsed to enhance vincristine- and etoposide-induced cell death.[3][9]
Erythrocytes100 µMBlunted DHA-induced GSSG efflux.[10]
Astrocytes (rat)50 µMUsed to study the consequences of Mrp1 inhibition.[11]
HepG2.4D14 (Human hepatoma)IC50 = 44.57 µMCytotoxicity.[12]
CysLT1 Receptor Antagonism
Human Lung MembranesKi = 2.1 nMFor [3H]LTD4 binding.
Guinea Pig Lung MembranesKi = 0.22 nMFor [3H]LTD4 binding.
Human Mast Cells (hMCs)1 µMCompletely blocked calcium responses to LTC4 and LTD4.[13]
HCV Replication Inhibition
Huh7.5 (Human hepatoma)EC50 = 9.0 ± 0.3 μMInhibition of HCV subgenomic replicon RNA.[1]
CC50 > 100 µMCytotoxicity.[1]
Cell Viability/Cytotoxicity
Uveal Melanoma Cell Lines (MP41, MP46, MEL270, OMM2.5)25, 50, 100, 150 µMDose-dependent reduction in cell proliferation and viability.[14]

Mandatory Visualizations

MRP1_Signaling_Pathway MRP1 Efflux Pump and Inhibition by this compound cluster_cell Cell Membrane cluster_inside Intracellular cluster_outside Extracellular MRP1 MRP1 (ABCC1) ADP ADP + Pi MRP1->ADP Drug_out Chemotherapeutic Drug / Substrate MRP1->Drug_out Efflux ATP ATP ATP->MRP1 Hydrolysis provides energy Drug Chemotherapeutic Drug / Substrate Drug->MRP1 Binds to MRP1 MK571_in This compound MK571_in->MRP1 Competitive Inhibition CysLT1_Signaling_Pathway CysLT1 Receptor Signaling and Antagonism by this compound cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling CysLT1R CysLT1 Receptor Gq Gq CysLT1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Inflammatory_Response Inflammatory Response Ca2_release->Inflammatory_Response Leads to Leukotriene Leukotriene (LTD4) Leukotriene->CysLT1R Activates MK571 This compound MK571->CysLT1R Antagonizes MRP1_Inhibition_Workflow Experimental Workflow for MRP1 Inhibition Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed MRP1-overexpressing and parental cells in 96-well plates B Pre-treat with various concentrations of this compound A->B C Add chemotherapeutic agent (with and without this compound) B->C D Incubate for 48-72 hours C->D E Perform MTT assay D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 values F->G

References

Application Notes and Protocols: Utilizing MK-571 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MK-571 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor (CysLTR1) and a well-documented inhibitor of the Multidrug Resistance Protein 1 (MRP1/ABCC1) and MRP4.[1] Its dual mechanism of action makes it a valuable tool in various research contexts, particularly in combination with other therapeutic agents. These notes provide detailed applications and protocols for using this compound to reverse multidrug resistance in cancer cells and to explore its antiviral effects.

Application 1: Reversal of Multidrug Resistance (MDR) in Cancer

A primary application of this compound is to overcome multidrug resistance in cancer cells, a phenomenon often mediated by the overexpression of ATP-binding cassette (ABC) transporters like MRP1.[2] MRP1 functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4] this compound can inhibit this efflux, restoring the sensitivity of resistant cells to chemotherapy.

Mechanism of Action: MRP1 Inhibition

This compound competitively inhibits the MRP1 transporter, preventing the efflux of various anticancer drugs such as vincristine, etoposide, and doxorubicin.[2][5] This leads to increased intracellular accumulation of the chemotherapeutic agent, enhancing its cytotoxic effect on the cancer cell. The specific inhibition of MRP1 by this compound has been shown to significantly increase cell death in glioblastoma and other cancer cell lines when used in combination with MRP1 substrates.[5][6]

cluster_cell Cancer Cell cluster_membrane Cell Membrane MRP1 MRP1 Efflux Pump Chemo_out Chemotherapeutic Drug MRP1->Chemo_out Efflux Chemo_in Chemotherapeutic Drug Chemo_in->MRP1 Pumped out Target Intracellular Target (e.g., DNA, Tubulin) Chemo_in->Target Binds to target Apoptosis Apoptosis / Cell Death Target->Apoptosis Induces MK571 This compound MK571->MRP1 Inhibits Chemo_ext Extracellular Chemotherapeutic Drug Chemo_ext->Chemo_in Enters cell

Caption: this compound blocks the MRP1 pump, increasing intracellular drug levels.

Quantitative Data: this compound in Combination with Chemotherapeutics

The following table summarizes the effective concentrations of this compound and its synergistic effects with various chemotherapy drugs in MRP1-overexpressing cancer cell lines.

Cell LineCombination DrugThis compound Conc.EffectReference
HL60/ARVincristine30 µMComplete reversal of resistance.[7]
GLC4/ADRVincristine50 µMComplete reversal of resistance.[7]
Primary GBMVincristineNot specifiedSignificant enhancement of cell death.[5]
Primary GBMEtoposideNot specifiedSignificant enhancement of cell death.[5]
A549/DX (Lung)Cisplatin25 µMRestored sensitivity to Cisplatin in resistant cells.[8]

Experimental Protocol: In Vitro Chemosensitivity Assay (MTT Assay)

This protocol details a method to assess the ability of this compound to sensitize resistant cancer cells to a chemotherapeutic agent.

start Start seed 1. Seed Cells Seed MRP1-overexpressing cancer cells in a 96-well plate (e.g., 5,000 cells/well). Incubate for 24 hours. start->seed treat 2. Drug Treatment Treat cells with: - Chemotherapy Drug alone - this compound alone - Combination of both - Vehicle Control seed->treat incubate 3. Incubation Incubate cells for 48-72 hours. treat->incubate mtt 4. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. incubate->mtt solubilize 5. Solubilize Formazan Remove media, add 100 µL DMSO to each well to dissolve formazan crystals. mtt->solubilize read 6. Measure Absorbance Read absorbance at 570 nm using a microplate reader. solubilize->read analyze 7. Data Analysis Calculate % cell viability relative to control. Determine IC50 values and combination index. read->analyze end End analyze->end

Caption: Workflow for assessing chemosensitivity using an MTT assay.

Methodology:

  • Cell Seeding:

    • Culture MRP1-overexpressing cells (e.g., HL60/AR, A549/DX) and their sensitive parental line to 80% confluency.[7][8]

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a 2X stock concentration of the chemotherapeutic drug and this compound in culture medium.

    • Aspirate the medium from the wells and add 100 µL of the drug solutions. Include the following groups:

      • Vehicle control (medium only)

      • Chemotherapy drug alone (in a series of dilutions)

      • This compound alone (at a fixed, non-toxic concentration, e.g., 25-50 µM)[7][8]

      • Combination: Fixed concentration of this compound plus serial dilutions of the chemotherapy drug.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot dose-response curves and calculate the IC50 (concentration inhibiting 50% of cell growth) for the chemotherapy drug with and without this compound. A significant decrease in the IC50 value in the presence of this compound indicates sensitization.

Application 2: Anti-Hepatitis C Virus (HCV) Activity

Unexpectedly, this compound has demonstrated antiviral activity against the Hepatitis C Virus (HCV).[9] This effect appears to be independent of its MRP1-inhibitory function and is instead linked to its primary role as a CysLTR1 antagonist.[10] This opens a novel avenue for host-targeting antiviral strategies.

Mechanism of Action: CysLTR1 Antagonism

Studies have shown that while other MRP1 inhibitors like probenecid had no effect on HCV replication, this compound's antiviral activity could be reversed by other CysLTR1 antagonists.[9][10] This suggests that the CysLTR1 signaling pathway is involved in the HCV life cycle and that this compound inhibits viral replication by blocking this host cell receptor.

cluster_cell Hepatocyte (Huh7.5) cluster_membrane Cell Membrane CysLTR1 CysLTR1 Receptor Host_Signal Host Signaling Pathway CysLTR1->Host_Signal Activates HCV_RNA HCV RNA Replication Viral Replication Complex HCV_RNA->Replication Translation & Assembly New_Virions New HCV Virions Replication->New_Virions Produces MK571 This compound MK571->CysLTR1 Antagonizes Host_Signal->Replication Supports

Caption: this compound inhibits HCV replication via CysLTR1 antagonism.

Quantitative Data: Anti-HCV Effects of this compound

The following table summarizes the antiviral efficacy of this compound against HCV in a subgenomic replicon model.

Virus ModelParameterValue (this compound)Combination Effect (with 1 µM Telaprevir)Reference
Genotype 1b HCV-SGR (Huh7.5)EC509.0 ± 0.3 µM50 µM this compound increased the anti-HCV effect of Telaprevir by ~3-fold.[9]
Genotype 1b HCV-SGR (Huh7.5)Max RNA Reduction~11-fold at 50 µMNot applicable[9]
Genotype 1b HCV-SGR (Huh7.5)CC50>100 µMNot applicable[9]

Experimental Protocol: HCV Subgenomic Replicon Assay

This protocol describes a method to quantify the antiviral activity of this compound using a stable HCV subgenomic replicon cell line that expresses a reporter gene (e.g., Luciferase).

start Start seed 1. Seed Cells Seed Huh7.5 cells harboring an HCV subgenomic replicon (e.g., with Luciferase) in a 96-well plate. start->seed treat 2. Drug Treatment Treat cells with: - this compound (serial dilutions) - Other antivirals (e.g., Telaprevir) - Combination of both - Vehicle Control seed->treat incubate 3. Incubation Incubate cells for 48 hours. treat->incubate lyse 4. Cell Lysis Wash cells with PBS and add lysis buffer to release intracellular contents. incubate->lyse viability 6. Assess Viability In a parallel plate, perform a cell viability assay (e.g., CCK-8) to check for cytotoxicity. incubate->viability measure 5. Measure Reporter Activity Measure Luciferase activity using a luminometer. (Alternatively, extract RNA for qPCR). lyse->measure analyze 7. Data Analysis Calculate % inhibition of replication. Determine EC50 and CC50 values. measure->analyze viability->analyze end End analyze->end

Caption: Workflow for HCV replication assay using a replicon system.

Methodology:

  • Cell Culture:

    • Maintain Huh7.5 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) in complete DMEM supplemented with G418 to ensure replicon maintenance.

  • Assay Procedure:

    • Seed the replicon cells in a white, clear-bottom 96-well plate at an appropriate density and incubate for 24 hours.

    • Prepare serial dilutions of this compound and any combination drugs (e.g., telaprevir).

    • Treat the cells with the compounds and incubate for 48-72 hours.[9]

  • Quantification of HCV Replication:

    • Luciferase Assay:

      • Remove the culture medium and wash the cells with PBS.

      • Add a passive lysis buffer and perform the luciferase assay according to the manufacturer's instructions.

      • Measure luminescence using a plate luminometer.

    • RT-qPCR (Alternative):

      • Extract total RNA from the cells using a suitable kit (e.g., TRIzol).[11]

      • Perform a one-step RT-qPCR to quantify HCV RNA levels. Normalize to a housekeeping gene (e.g., β-actin).[11]

  • Cytotoxicity Assay:

    • In a parallel plate seeded and treated identically, perform a cell viability assay (e.g., Cell Counting Kit-8, MTT) to determine the 50% cytotoxic concentration (CC50) of the compounds.

  • Data Analysis:

    • Calculate the percent inhibition of HCV replication relative to the vehicle control.

    • Use non-linear regression to determine the 50% effective concentration (EC50).

    • Calculate the selectivity index (SI = CC50 / EC50) to evaluate the therapeutic window of the compound.

References

Application Notes and Protocols for In Vivo Administration of MK-571

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLTR1) and an inhibitor of the multidrug resistance-associated protein 1 (MRP1).[1][2] These properties make it a valuable tool for in vivo research in various fields, including inflammation, asthma, cancer resistance, and cardiovascular disease.[3][4] This document provides detailed application notes and protocols for the in vivo administration of this compound to facilitate reproducible and effective experimental design.

Mechanism of Action

This compound primarily exerts its effects through two main mechanisms:

  • CysLTR1 Antagonism: this compound competitively binds to CysLTR1, preventing the binding of its natural ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][5] These lipid mediators are potent inflammatory molecules involved in allergic reactions, bronchoconstriction, and inflammatory cell recruitment.[6] By blocking CysLTR1, this compound can attenuate these pro-inflammatory responses.

  • MRP1 Inhibition: this compound can inhibit the function of MRP1, an ATP-binding cassette (ABC) transporter.[4][7] MRP1 is responsible for the cellular efflux of a wide range of substrates, including chemotherapeutic drugs and inflammatory mediators like LTC4.[4][7] Inhibition of MRP1 by this compound can increase the intracellular concentration of these substrates, which is particularly relevant in overcoming multidrug resistance in cancer cells.

Quantitative Data Summary

The following tables summarize the reported in vivo administration routes and dosages of this compound in various animal models.

Table 1: this compound Administration in Mice

Research AreaStrainAdministration RouteDosageFrequencyVehicleReference(s)
NociceptionNot SpecifiedIntravenous (i.v.)8 - 32 mg/kgSingle doseNot Specified[8]
NociceptionNot SpecifiedIntraperitoneal (i.p.)10 - 80 mg/kgSingle doseNot Specified[8]
Prostate HypercontractilityC57BL/6Not Specified5 mg/kg/dayDaily for 14 daysNot Specified[3]
Allergic Pulmonary InflammationBALB/cIntravenous (i.v.)1, 10, 100 mg/kgNot SpecifiedNot Specified[6]

Table 2: this compound Administration in Other Animal Models

Research AreaAnimal ModelAdministration RouteDosageFrequencyVehicleReference(s)
PharmacokineticsRatIntravenous (i.v.)10 mg/kgSingle doseNot Specified[9]
BronchoconstrictionGuinea PigIntravenous (i.v.)0.001 - 3.0 mg/kgNot SpecifiedNot Specified[10]
BronchoconstrictionGuinea PigIntraduodenalNot SpecifiedNot SpecifiedNot Specified[5]
BronchoconstrictionSquirrel MonkeyOral (p.o.)Not SpecifiedNot SpecifiedNot Specified[5]
BronchoconstrictionRatOral (p.o.)Not SpecifiedNot Specified1% Methocel[6]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Proper solubilization of this compound is critical for accurate dosing and to avoid precipitation in vivo.

a) For Intravenous (i.v.) and Intraperitoneal (i.p.) Injection:

  • Vehicle Composition: A common vehicle for this compound is a mixture of DMSO, PEG300, Tween80, and saline or ddH₂O.[10]

  • Protocol:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[6][10] Use sonication if necessary to aid dissolution.

    • For a final injection solution, take the required volume of the DMSO stock and add PEG300. Mix thoroughly.

    • Add Tween80 to the mixture and mix until clear.

    • Finally, add sterile saline or ddH₂O to reach the final desired concentration and volume.

    • A suggested final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O.[10] The final concentration of DMSO should be kept low to minimize toxicity.

b) For Oral (p.o.) Administration:

  • Vehicle Composition: this compound can be suspended in vehicles such as 1% methylcellulose (Methocel) or dissolved in corn oil.[6][10]

  • Protocol (Corn Oil):

    • Prepare a stock solution of this compound in DMSO.

    • Add the required volume of the DMSO stock to corn oil to achieve the final desired concentration. Mix thoroughly before each administration.[10]

Administration Protocols in Mice

a) Intraperitoneal (i.p.) Injection Protocol:

  • Materials:

    • Appropriately sized syringe (e.g., 1 mL)

    • 25-27 gauge needle

    • Prepared this compound solution

    • 70% ethanol for disinfection

  • Procedure:

    • Restrain the mouse securely.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum.[11]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[12]

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ. If no fluid is aspirated, proceed with the injection.[11]

    • Inject the this compound solution slowly. The maximum recommended injection volume is typically 10 ml/kg.[13]

    • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

b) Intravenous (i.v.) Injection Protocol (Tail Vein):

  • Materials:

    • Appropriately sized syringe (e.g., 0.5 mL)

    • 27-30 gauge needle

    • Prepared this compound solution

    • A warming device (e.g., heat lamp) to dilate the tail veins

    • A mouse restrainer

  • Procedure:

    • Place the mouse in a restrainer.

    • Warm the tail to dilate the lateral tail veins.

    • Disinfect the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • If correctly placed, a small amount of blood may be seen in the needle hub.

    • Inject the this compound solution slowly. The maximum recommended volume for tail vein injection in an adult mouse is around 0.2 mL.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

Cysteinyl Leukotriene Receptor 1 (CysLTR1) Signaling Pathway

CysLTR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLTR1 CysLTR1 CysLTs->CysLTR1 MK571 This compound MK571->CysLTR1 Antagonism G_protein Gq/Gi CysLTR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Inflammation Bronchoconstriction Cell Proliferation cAMP->Response Ca_release->Response PKC->Response

Caption: CysLTR1 signaling pathway initiated by cysteinyl leukotrienes and antagonized by this compound.

Multidrug Resistance-Associated Protein 1 (MRP1) Inhibition Workflow

MRP1_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Extracellular_Drug Chemotherapeutic Drug (e.g., Vincristine) MRP1 MRP1 Transporter MRP1->Extracellular_Drug MK571 This compound MK571->MRP1 Inhibition Intracellular_Drug Intracellular Chemotherapeutic Drug Intracellular_Drug->MRP1 Efflux Cell_Death Apoptosis / Cell Death Intracellular_Drug->Cell_Death Increased Cytotoxicity

Caption: Workflow of MRP1-mediated drug efflux and its inhibition by this compound.

General In Vivo Experimental Workflow

InVivo_Workflow start Start: Animal Acclimatization grouping Randomization into Experimental Groups start->grouping treatment This compound Administration (i.v., i.p., or p.o.) grouping->treatment control Vehicle Control Administration grouping->control challenge Experimental Challenge (e.g., Allergen, Nociceptive Agent) treatment->challenge control->challenge monitoring Monitoring and Data Collection challenge->monitoring analysis Endpoint Analysis (e.g., BALF, Tissue Analysis) monitoring->analysis results Data Analysis and Interpretation analysis->results

References

Application Notes and Protocols for Flow Cytometry Analysis with MK-571 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MK-571 in flow cytometry analysis for studying the function of Multidrug Resistance Protein 1 (MRP1), a key transporter involved in cellular efflux and drug resistance.

Introduction

This compound is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1).[1][2][3] Originally developed as a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist, it has been widely adopted as a chemical tool to investigate MRP1-mediated transport.[4][5] MRP1 is an ATP-dependent efflux pump that transports a wide range of substrates, including chemotherapeutic agents, out of cells, thereby contributing to multidrug resistance in cancer.[2][3][6] Flow cytometry, in conjunction with fluorescent MRP1 substrates, offers a powerful method to assess MRP1 activity and its modulation by inhibitors like this compound.

The most common approach involves loading cells with a non-fluorescent, cell-permeant substrate such as Calcein acetoxymethyl ester (Calcein-AM) or 5(6)-Carboxyfluorescein diacetate (CFDA).[2][7][8][9] Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl or diacetate groups, converting the molecule into a fluorescent product (Calcein or Carboxyfluorescein) that is a substrate for MRP1.[7][9][10] In cells with active MRP1, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. Treatment with this compound inhibits this efflux, leading to the accumulation of the fluorescent substrate within the cells, which can be quantified by flow cytometry as an increase in fluorescence intensity.[1][2]

Mechanism of Action of this compound in MRP1 Inhibition

The signaling pathway diagram below illustrates the mechanism by which this compound inhibits MRP1-mediated efflux of fluorescent dyes.

MRP1_Inhibition_by_MK571 cluster_cell Cell Calcein_AM Calcein-AM (Non-fluorescent) Esterases Intracellular Esterases Calcein_AM->Esterases Enters cell Extracellular Extracellular Space Calcein Calcein (Fluorescent) Esterases->Calcein Hydrolysis MRP1 MRP1 Transporter Calcein->MRP1 Accumulation Fluorescence Accumulation Calcein->Accumulation Efflux Efflux MRP1->Efflux ATP-dependent Transport MK571 This compound MK571->MRP1 Inhibition Efflux->Extracellular Pumped out

Mechanism of MRP1 inhibition by this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various studies using this compound to modulate MRP1 activity. This data can serve as a reference for designing experiments.

Cell LineSubstrateThis compound ConcentrationObserved EffectReference
HL60/AR (human leukemia)Vincristine30 µMComplete reversal of resistance[6]
GLC4/ADR (human small cell lung cancer)Vincristine50 µMComplete reversal of resistance[6]
U251 (human glioblastoma)Vincristine, Etoposide25 µMEnhanced chemotherapy-induced cell death[11]
A172 (human glioblastoma)Vincristine25 µMEnhanced chemotherapy-induced cell death[11]
Huh7.5 (human hepatoma)HCV ReplicationEC50 of 9.0 ± 0.3 µMInhibition of HCV replication[4]
T84 (human colon carcinoma)cAMP20 µMDose-dependent inhibition of cAMP efflux[12]
MV411 (human acute myeloid leukemia)Fluorescent cAMP analog~10 µM~87% inhibition of active efflux[13]

Experimental Protocols

Protocol 1: Assessment of MRP1 Activity using Calcein-AM and this compound

This protocol details the steps to measure MRP1-mediated efflux using the fluorescent substrate Calcein-AM and its inhibition by this compound.

Materials:

  • Cells of interest (adherent or suspension)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Calcein-AM (stock solution in DMSO)[7]

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser[2]

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Harvest_Cells 1. Harvest and wash cells Resuspend 2. Resuspend in medium (1x10^6 cells/mL) Harvest_Cells->Resuspend Add_MK571 3. Add this compound to test samples (e.g., 10-50 µM) Resuspend->Add_MK571 Add_Vehicle 4. Add vehicle (DMSO) to control Resuspend->Add_Vehicle Incubate_MK571 5. Incubate (e.g., 30 min at 37°C) Add_MK571->Incubate_MK571 Add_Vehicle->Incubate_MK571 Add_Calcein 6. Add Calcein-AM (e.g., 0.1-1 µM) Incubate_MK571->Add_Calcein Incubate_Calcein 7. Incubate (e.g., 15-30 min at 37°C) Add_Calcein->Incubate_Calcein Wash 8. Wash cells with cold PBS Incubate_Calcein->Wash Resuspend_FACS 9. Resuspend in FACS buffer Wash->Resuspend_FACS Acquire 10. Acquire data on flow cytometer (FITC channel) Resuspend_FACS->Acquire

References

Application Notes and Protocols for Studying MK-571 Effects Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Western blot analysis for investigating the cellular and molecular effects of MK-571. This compound is a potent and selective inhibitor of the multidrug resistance-associated protein 1 (MRP1 or ABCC1) and a known antagonist of the cysteinyl leukotriene receptor 1 (CysLTR1).[1][2][3][4] Its ability to modulate cellular efflux and signaling pathways makes it a valuable tool in cancer research, pharmacology, and studies of inflammatory diseases.

These application notes detail the key signaling pathways influenced by this compound, a step-by-step Western blot protocol optimized for studying its effects, and a summary of quantitative data from relevant studies.

Key Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through two main mechanisms: the inhibition of MRP transporters and the antagonism of the CysLTR1. Understanding these pathways is crucial for designing experiments and interpreting Western blot data.

1. MRP-Mediated Efflux Inhibition:

Multidrug resistance-associated proteins, particularly MRP1 and MRP4, are ATP-binding cassette (ABC) transporters that actively efflux a wide range of substrates from the cell, including chemotherapeutic drugs, toxins, and endogenous signaling molecules like cyclic nucleotides (cAMP and cGMP).[5][6] By inhibiting these transporters, this compound can lead to the intracellular accumulation of these substrates, thereby sensitizing cancer cells to chemotherapy or modulating cyclic nucleotide-dependent signaling.

MRP_Inhibition_Pathway cluster_cell Cell MK571 This compound MRP1 MRP1/MRP4 (Efflux Pump) MK571->MRP1 Inhibits Accumulation Intracellular Accumulation Substrates Substrates (e.g., Drugs, cGMP) Substrates->MRP1 Efflux Cellular_Effect Enhanced Cellular Effect (e.g., Cytotoxicity, Signaling) Accumulation->Cellular_Effect

Caption: this compound inhibition of MRP1/MRP4 transporters.

2. CysLTR1 Antagonism:

This compound was initially developed as an antagonist for the cysteinyl leukotriene receptor 1 (CysLTR1).[2][3][4] Cysteinyl leukotrienes are potent inflammatory mediators. By blocking their receptor, this compound can inhibit downstream signaling pathways involved in inflammation, such as those mediated by G-proteins, leading to changes in intracellular calcium levels and kinase cascades.

CysLTR1_Antagonism_Pathway cluster_cell_membrane Cell Membrane MK571 This compound CysLTR1 CysLTR1 (GPCR) MK571->CysLTR1 Blocks CysLTs Cysteinyl Leukotrienes CysLTs->CysLTR1 Binds & Activates Downstream Downstream Signaling (e.g., G-protein activation, Ca2+ mobilization) CysLTR1->Downstream Inflammatory_Response Inflammatory Response Downstream->Inflammatory_Response

Caption: this compound antagonism of the CysLTR1 signaling pathway.

Quantitative Data Summary

The following table summarizes quantitative findings from studies investigating the effects of this compound on protein expression and cellular processes. This data can serve as a reference for expected outcomes in your experiments.

Cell Line/ModelTreatmentTarget Protein/ProcessObserved EffectReference
A549/DX (Doxorubicin-resistant lung cancer)This compound (25 µM) + F397/F421CytotoxicityAbated the cytotoxic effect of F397 and F421, supporting MRP1-mediated action.[7]
Glioblastoma Multiforme (GBM) cellsThis compound + Vincristine/EtoposideCell ViabilityEnhanced the reduction in cell viability induced by vincristine and etoposide.[8]
Obese Mice Corpus CavernosumThis compound (2-week treatment)cGMP levelsPromoted a sixfold increase in cGMP levels.[5]
T84 cellsThis compound (20 µM)PDE4A and PDE4D expressionInduced a significant down-regulation of PDE4A and PDE4D expression.[6]
Mouse Asthma ModelThis compoundBAL fluid proteomeMarkedly altered the level of fourteen bronchoalveolar lavage fluid protein spots, down-regulating chitinases, lungkine, and surfactant protein-D.[9]
Huh7.5 cells (HCV replicon)This compound (50 µM)HCV RNA levelsReduced HCV RNA levels by approximately 1 log10.[2][4][10]

Western Blot Protocol for Studying this compound Effects

This protocol provides a detailed methodology for performing Western blot analysis to assess changes in protein expression following this compound treatment.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection Cell_Culture 1. Cell Culture & Treatment (with this compound and controls) Lysis 2. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA or Bradford assay) Lysis->Quantification Sample_Prep 4. Sample Preparation for Loading (Laemmli buffer + heat denaturation) Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE (Separate proteins by size) Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-MRP1, anti-p-VASP, anti-actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL substrate and imaging) Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry and normalization) Detection->Analysis

References

Measuring MRP1 Inhibition by MK-571: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the inhibition of Multidrug Resistance-Associated Protein 1 (MRP1) by its competitive inhibitor, MK-571. MRP1 is a key ATP-binding cassette (ABC) transporter involved in the efflux of a wide range of xenobiotics and endogenous molecules, contributing significantly to multidrug resistance in cancer and influencing drug disposition. This compound is a potent and selective leukotriene D4 receptor antagonist that also functions as a competitive inhibitor of MRP1, making it a valuable tool for studying MRP1 function and for strategies to overcome multidrug resistance.[1][2]

Mechanism of Action

MRP1 actively transports substrates out of the cell in an ATP-dependent manner. Many of these substrates are conjugated to glutathione (GSH). This compound competitively binds to the transport site of MRP1, thereby blocking the efflux of its substrates.[2] This inhibition leads to an increased intracellular concentration of MRP1 substrates, which can be quantified to determine the inhibitory activity of this compound. This mechanism is crucial for its use in reversing MRP1-mediated drug resistance.

Caption: Mechanism of MRP1 inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound on MRP1 can be quantified and is often expressed as the half-maximal inhibitory concentration (IC50) or as the concentration required to achieve a significant reversal of drug resistance. The following table summarizes quantitative data from various studies.

Cell LineAssay TypeSubstrate/DrugThis compound ConcentrationObserved EffectReference
T84cAMP Efflux AssayForskolin-stimulated cAMPIC50 = 9.1 ± 2 µMInhibition of cAMP efflux[3]
HL60/ARVincristine Resistance ReversalVincristine30 µMComplete reversal of resistance[4]
GLC4/ADRVincristine Resistance ReversalVincristine50 µMComplete reversal of resistance[4]
HeLaThiodione Efflux InhibitionMenadione (produces thiodione)50 µMSignificant drop in thiodione efflux (from 140 µM to 50 µM)[5]
NCI-H69 (Doxorubicin-resistant)Calcein AM AccumulationCalcein AMEC50 = 12.4 µMModulation of MRP1 mediated drug efflux[1]
A549/DXATPase Activity InhibitionATP25 µMFull inhibition of MRP1 ATPase activity[6]

Experimental Protocols

Several assays can be employed to measure the inhibition of MRP1 by this compound. Below are detailed protocols for some of the most common methods.

Calcein AM Accumulation Assay

This assay is a widely used method to assess the function of MRP1. Calcein AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent, membrane-impermeable calcein. Calcein is a substrate for MRP1 and is actively transported out of the cell. Inhibition of MRP1 by this compound results in the intracellular accumulation of calcein, leading to an increase in fluorescence.

Materials:

  • Cells expressing MRP1 (e.g., HEK293-MRP1, NCI-H69)

  • Control cells (parental cell line not overexpressing MRP1)

  • Calcein AM (stock solution in DMSO)

  • This compound (stock solution in DMSO or appropriate solvent)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed the MRP1-expressing and control cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare a vehicle control (e.g., DMSO in HBSS at the same final concentration as the highest this compound concentration).

  • Pre-incubation with Inhibitor: Remove the culture medium from the wells and wash the cells once with HBSS. Add the this compound dilutions and vehicle control to the respective wells. Incubate for 15-30 minutes at 37°C.

  • Calcein AM Loading: Add Calcein AM to each well to a final concentration of 0.25-1 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Data Analysis: Subtract the background fluorescence (wells with cells but no Calcein AM). Normalize the fluorescence of the this compound treated cells to the vehicle control. Plot the normalized fluorescence against the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Start Start Seed_Cells Seed MRP1-expressing and control cells in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_MK571 Prepare serial dilutions of this compound and vehicle control Incubate_Overnight->Prepare_MK571 Pre_incubation Pre-incubate cells with this compound or vehicle for 15-30 min Prepare_MK571->Pre_incubation Add_Calcein_AM Add Calcein AM to all wells Pre_incubation->Add_Calcein_AM Incubate_30_60_min Incubate for 30-60 min at 37°C Add_Calcein_AM->Incubate_30_60_min Measure_Fluorescence Measure fluorescence (Ex: 485 nm, Em: 520 nm) Incubate_30_60_min->Measure_Fluorescence Analyze_Data Analyze data and determine EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Calcein AM accumulation assay.
Chemosensitivity (Drug Resistance Reversal) Assay

This assay measures the ability of this compound to sensitize MRP1-overexpressing cancer cells to chemotherapeutic drugs that are MRP1 substrates (e.g., vincristine, etoposide, doxorubicin).

Materials:

  • MRP1-overexpressing cancer cell line (e.g., HL60/AR, GLC4/ADR)

  • Parental, drug-sensitive cell line

  • Chemotherapeutic drug (e.g., vincristine)

  • This compound

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed both resistant and sensitive cells into 96-well plates and allow them to attach overnight.

  • Drug and Inhibitor Preparation: Prepare serial dilutions of the chemotherapeutic drug. For each drug concentration, prepare two sets: one with the drug alone and one with the drug plus a fixed, non-toxic concentration of this compound (e.g., 10-50 µM).[7] Also include controls for untreated cells and cells treated with this compound alone.

  • Treatment: Remove the old medium and add the prepared drug and inhibitor solutions to the cells.

  • Incubation: Incubate the plates for a period appropriate for the cell line and drug (typically 48-72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Plot the cell viability against the drug concentration for both the drug-alone and the drug + this compound conditions. Determine the IC50 for the chemotherapeutic drug in the absence and presence of this compound. The degree of resistance reversal can be calculated as the ratio of the IC50 (drug alone) / IC50 (drug + this compound).

Vesicular Transport Assay

This in vitro assay directly measures the ATP-dependent transport of a radiolabeled or fluorescent MRP1 substrate into membrane vesicles prepared from MRP1-overexpressing cells. It is a powerful method to study the direct interaction of inhibitors with MRP1.

Materials:

  • Membrane vesicles from MRP1-overexpressing cells (e.g., Sf9 cells infected with baculovirus encoding MRP1)

  • Radiolabeled MRP1 substrate (e.g., [3H]-leukotriene C4)

  • This compound

  • Transport buffer (e.g., sucrose buffer with MgCl2 and creatine kinase)

  • ATP and an ATP-regenerating system (creatine phosphate)

  • AMP (as a negative control for ATP-dependent transport)

  • Scintillation fluid and vials

  • Filtration apparatus with glass fiber filters

Protocol:

  • Reaction Setup: In microcentrifuge tubes on ice, combine the membrane vesicles, this compound at various concentrations (or vehicle), and the radiolabeled substrate in the transport buffer.

  • Initiate Transport: Start the transport reaction by adding ATP and the ATP-regenerating system. For negative controls, add AMP instead of ATP.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-10 minutes).

  • Stop Reaction and Filtration: Stop the reaction by adding ice-cold transport buffer. Rapidly filter the contents of each tube through a glass fiber filter to trap the vesicles. Wash the filters with ice-cold buffer to remove unincorporated substrate.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from the ATP-containing samples. Determine the percentage of inhibition of transport by this compound at each concentration relative to the vehicle control. Calculate the IC50 value from the dose-response curve.

Concluding Remarks

This compound is a well-established and reliable inhibitor for studying MRP1 function. The choice of assay will depend on the specific research question, available resources, and whether a cellular or in vitro system is more appropriate. When interpreting results, it is important to consider that this compound can also inhibit other transporters, such as MRP4, and may have off-target effects at higher concentrations.[3][8] Therefore, using appropriate controls, such as parental cell lines that do not overexpress MRP1, is crucial for attributing the observed effects specifically to MRP1 inhibition.

References

Application Notes and Protocols: In Vitro Characterization of CysLT1 Receptor Antagonism by MK-571

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cysteinyl leukotriene receptor 1 (CysLT1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade, particularly in the pathophysiology of asthma and allergic rhinitis.[1] Its endogenous ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent mediators of bronchoconstriction, mucus secretion, and airway edema. Consequently, antagonism of the CysLT1 receptor is a validated therapeutic strategy for the management of these conditions. MK-571 is a potent and selective CysLT1 receptor antagonist that is widely used as a research tool to investigate the physiological and pathological roles of this receptor.[2] These application notes provide detailed protocols for in vitro assays to characterize the antagonism of the CysLT1 receptor by this compound.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor primarily couples to the Gq/11 family of G proteins.[1] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological responses associated with CysLT1 receptor activation.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq11 Gq/11 CysLT1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Physiological_Response Physiological Response Ca2_release->Physiological_Response PKC_activation->Physiological_Response Leukotriene Cysteinyl Leukotriene (e.g., LTD4) Leukotriene->CysLT1 Binds to MK571 This compound (Antagonist) MK571->CysLT1 Blocks

Figure 1: CysLT1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound antagonism at the CysLT1 receptor, as determined by various in vitro assays.

Table 1: Radioligand Binding Affinity of this compound at the CysLT1 Receptor

RadioligandPreparationKi (nM)Reference
[³H]-LTD₄Guinea pig lung membranes0.22 ± 0.15[2]
[³H]-LTD₄Human lung membranes2.1 ± 1.8[2]

Table 2: Functional Antagonism of CysLT1 Receptor by this compound

Assay TypeAgonistCell Line/TissueIC₅₀ (nM)Reference
Calcium MobilizationLTD₄CHO cells expressing CysLT1~10[3]
Inositol Phosphate AccumulationLTD₄COS-7 cells expressing CysLT1~10-100[4]
ContractionLTD₄Guinea pig tracheapA₂ = 9.4[5]
ContractionLTD₄Guinea pig ileumpA₂ = 10.5[5]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the CysLT1 receptor using a radiolabeled ligand, [³H]-LTD₄.

Materials:

  • Membrane Preparation: Crude membrane preparations from a cell line recombinantly expressing the human CysLT1 receptor (e.g., Chem-1 cells).[5][6][7]

  • Radioligand: [³H]-Leukotriene D₄ ([³H]-LTD₄).[6][7]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled CysLT1 antagonist (e.g., 10 µM Montelukast or unlabeled LTD₄).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 10 mM CaCl₂, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[5][6][7]

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MAHF C1H).[5][6][7]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Plate Preparation: Pre-treat the 96-well filter plate with 0.33% polyethyleneimine for 30 minutes at room temperature, then wash with wash buffer.[5][6][7]

  • Assay Setup: In a 96-well non-binding plate, add the following in a final volume of 200 µL:

    • 50 µL of binding buffer.

    • 50 µL of [³H]-LTD₄ (at a final concentration equal to its Kd, e.g., ~1 nM).

    • 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For total binding wells, add 50 µL of binding buffer instead of this compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

    • 50 µL of CysLT1 receptor membrane preparation (e.g., 5-10 µg of protein per well).[6][7]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[5][6][7]

  • Filtration: Rapidly transfer the contents of the assay plate to the pre-treated filter plate and apply vacuum to separate the bound from free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.[5][6][7]

  • Drying: Dry the filter plate completely.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a CysLT1 receptor agonist.

Materials:

  • Cell Line: A cell line stably expressing the human CysLT1 receptor (e.g., CHO or HEK293 cells).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: LTD₄.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader: Equipped with an automated liquid handling system.

Procedure:

  • Cell Plating: Seed the CysLT1-expressing cells into a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Addition: Using the instrument's liquid handler, add a pre-determined concentration of LTD₄ (typically the EC₈₀) to all wells.

  • Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity for 1-2 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone. Calculate the IC₅₀ value from the dose-response curve.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay R1 Prepare CysLT1 Membrane Suspension R2 Incubate Membranes with [³H]-LTD₄ and this compound R1->R2 R3 Filter and Wash to Separate Bound Ligand R2->R3 R4 Quantify Radioactivity R3->R4 R5 Determine Ki for this compound R4->R5 C1 Culture CysLT1-expressing Cells C2 Load Cells with Calcium-sensitive Dye C1->C2 C3 Pre-incubate with this compound C2->C3 C4 Stimulate with LTD₄ and Measure Fluorescence C3->C4 C5 Determine IC₅₀ for this compound C4->C5

Figure 2: Experimental Workflow Overview.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of CysLT1 receptor activation, and the inhibitory effect of this compound. Modern assays often measure the accumulation of inositol monophosphate (IP1) in the presence of LiCl, which blocks IP1 degradation.[8]

Materials:

  • Cell Line: A cell line stably expressing the human CysLT1 receptor (e.g., COS-7 or HEK293 cells).

  • IP1 Assay Kit: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or similar kit for IP1 measurement.

  • Agonist: LTD₄.

  • Test Compound: this compound.

  • Stimulation Buffer: Provided in the assay kit, typically containing LiCl.

Procedure:

  • Cell Plating: Seed the CysLT1-expressing cells into a suitable 96-well or 384-well plate and culture overnight.

  • Compound and Agonist Preparation: Prepare serial dilutions of this compound and the agonist (LTD₄) in the stimulation buffer.

  • Assay Incubation:

    • Remove the culture medium from the cells.

    • Add the this compound dilutions to the appropriate wells.

    • Immediately add the LTD₄ solution to the wells.

    • Incubate the plate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection:

    • Add the lysis buffer containing the HTRF reagents (IP1-d2 acceptor and anti-IP1-cryptate) to each well.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature in the dark.

  • Measurement: Read the plate on an HTRF-compatible plate reader according to the kit's instructions.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the inhibition of the LTD₄-induced IP1 accumulation by this compound and determine the IC₅₀ value from the dose-response curve.

References

Application Notes: MK-571 in Hepatitis C Virus Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571 is a well-characterized chemical probe primarily known as a potent and selective inhibitor of the multidrug resistance protein-1 (MRP-1). However, it was originally developed as an antagonist of the cysteinyl leukotriene receptor 1 (CysLTR1).[1][2][3][4][5] Recent studies have unveiled an unexpected anti-Hepatitis C Virus (HCV) activity of this compound.[1][2][4][5] This document provides detailed application notes and protocols for utilizing this compound in HCV research models, based on findings that demonstrate its ability to inhibit HCV replication. The primary mechanism of this antiviral effect is attributed to its antagonism of CysLTR1, revealing a novel host-virus interaction essential for the HCV life cycle.[2][3][4][5]

Mechanism of Action

Initial investigations into the effect of MRP-1 inhibition on the efficacy of direct-acting antivirals (DAAs) led to the fortuitous discovery of this compound's intrinsic anti-HCV properties.[1][5] Subsequent experiments have clarified that this activity is independent of MRP-1 inhibition. Other specific MRP-1 inhibitors, such as probenecid and apigenin homodimer (APN), do not affect HCV replication.[1][2][3][4][5]

  • The antiviral effect of this compound can be reversed by the natural CysLTR1 agonist, LTD4, as well as by other CysLTR1 antagonists like zafirlukast, cinalukast, and SR2640.[2][3][4][5]

  • Interestingly, another CysLTR1 antagonist, SR2640, was found to increase HCV RNA levels, suggesting a complex interplay within this signaling pathway.[1][2][3][4]

The proposed mechanism suggests that this compound, by acting as a CysLTR1 receptor antagonist, interferes with a host cellular pathway that is crucial for HCV replication.[2][3][4][5]

cluster_cell Hepatocyte MK571 This compound CysLTR1 CysLTR1 Receptor MK571->CysLTR1 Antagonizes HCV_Replication HCV RNA Replication MK571->HCV_Replication Inhibits HostPathway Host Cellular Pathway CysLTR1->HostPathway Activates HostPathway->HCV_Replication Supports

Caption: Proposed signaling pathway of this compound's anti-HCV activity.

Data Presentation

The anti-HCV activity of this compound has been quantified in various HCV cell culture models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterCell Line & HCV ModelValueReference
EC50Huh7.5 cells with genotype 1b subgenomic replicon9.0 ± 0.3 µM[1][2][4]
CC50Huh7.5 cells>100 µM[1]

Table 2: Effect of this compound on HCV RNA Levels

HCV ModelThis compound ConcentrationTreatment DurationFold Decrease in HCV RNAReference
Genotype 1b subgenomic replicon50 µM48 hours~11-fold (approx. 1 log10)[1][2][4]
Genotype 1b subgenomic replicon50 µMNot specified12-fold[1]
Genotype 2a/2a full-length infectious model (J6/JFH1)Dose-dependent48 hoursDose-dependent decrease[1][4][5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in HCV research are provided below.

Protocol 1: Determination of Anti-HCV Activity using a Subgenomic Replicon System

This protocol is designed to assess the dose-dependent effect of this compound on HCV RNA replication in a stable subgenomic replicon cell line.

Materials:

  • Huh7.5 cells stably harboring a genotype 1b HCV subgenomic replicon (SGR).

  • Dulbecco's Modified Eagle Medium (DMEM).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • G418 (Neomycin).

  • This compound sodium salt hydrate.

  • Dimethyl sulfoxide (DMSO).

  • Reagents for RNA extraction.

  • Reagents for quantitative reverse transcription PCR (qRT-PCR).

Procedure:

  • Cell Culture: Culture Huh7.5-SGR cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

  • Cell Seeding: Seed the cells in 24-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: After 24 hours of cell attachment, replace the medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the treated cells for 48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable commercial kit.

  • qRT-PCR: Quantify HCV RNA levels using a one-step qRT-PCR assay with primers and probes specific for the HCV genome. Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the fold change in HCV RNA levels relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

start Start seed Seed Huh7.5-SGR Cells start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate 48 hours treat->incubate extract Extract Total RNA incubate->extract qpcr qRT-PCR for HCV RNA extract->qpcr analyze Analyze Data (EC50 Calculation) qpcr->analyze end End analyze->end

Caption: Workflow for assessing this compound's anti-HCV activity.

Protocol 2: HCV Replicon Clearance Assay

This assay determines the ability of this compound to clear the HCV replicon from cells over a longer treatment period.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding: Seed Huh7.5-SGR cells (containing a neomycin resistance gene) at a low density in 6-well plates.

  • Treatment: Treat the cells with increasing concentrations of this compound in the presence of G418 selective pressure. Include a control with G418 alone and a control without G418 to monitor cytotoxicity.

  • Extended Culture: Culture the cells for 2 weeks, changing the medium with fresh compound and G418 every 3-4 days.

  • Visualization: After 2 weeks, wash the cells with PBS, fix them with a methanol/acetone solution, and stain with 0.5% crystal violet to visualize the remaining cell colonies.

  • Analysis: The reduction in the number and size of colonies in the this compound-treated wells under G418 selection indicates replicon clearance.

Protocol 3: Validation of Mechanism of Action

This protocol aims to confirm that the anti-HCV activity of this compound is mediated through CysLTR1 antagonism.

Materials:

  • Same as Protocol 1.

  • CysLTR1 agonist: Leukotriene D4 (LTD4).

  • Other CysLTR1 antagonists: Zafirlukast, Cinalukast, SR2640.

  • Specific MRP-1 inhibitors: Probenecid, Apigenin homodimer (APN).

Procedure:

  • Co-treatment Experiment:

    • Treat Huh7.5-SGR cells with an effective concentration of this compound (e.g., 50 µM).

    • In parallel, co-treat cells with this compound and increasing concentrations of LTD4 or other CysLTR1 antagonists.

    • After 48 hours, measure HCV RNA levels as described in Protocol 1.

    • A reversal of the this compound-induced reduction in HCV RNA would indicate a CysLTR1-mediated mechanism.

  • Comparative Inhibitor Study:

    • Treat Huh7.5-SGR cells with Probenecid or APN at concentrations known to inhibit MRP-1.

    • Measure HCV RNA levels after 48 hours.

MRP1 MRP-1 HCV_Replication_effect HCV Replication No_Effect No Effect MRP1->No_Effect CysLTR1_target CysLTR1 Inhibition Inhibition CysLTR1_target->Inhibition MK571_source This compound MK571_source->MRP1 Inhibits MK571_source->CysLTR1_target Antagonizes No_Effect->HCV_Replication_effect Inhibition->HCV_Replication_effect

Caption: Logical relationship of this compound's targets and HCV replication.

Conclusion

This compound serves as a valuable research tool for investigating the role of the cysteinyl leukotriene receptor 1 pathway in the Hepatitis C virus life cycle. Its ability to inhibit HCV replication through a novel host-targeting mechanism opens new avenues for antiviral research and development. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their HCV studies.

References

Application Notes and Protocols for Utilizing MK-571 in Erectile Dysfunction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MK-571, a potent inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1), in preclinical studies of erectile dysfunction (ED). The protocols and data presented are based on findings that demonstrate the potential of this compound to restore erectile function in a mouse model of obesity-induced ED.

This compound was initially developed as a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist.[1] However, it is also a widely used inhibitor of MRP1 (ABCC1), an ATP-binding cassette (ABC) transporter.[1][2][3][4] MRPs, including MRP4 and MRP5, are involved in the efflux of cyclic guanosine monophosphate (cGMP) from cells.[5][6] In the context of erectile function, cGMP is a critical second messenger that mediates the relaxation of the corpus cavernosum smooth muscle, leading to penile erection.[7][8] By inhibiting MRP-mediated cGMP efflux, this compound can increase intracellular cGMP concentrations, thereby enhancing smooth muscle relaxation and improving erectile function.[5]

Recent studies have shown that a 2-week treatment with this compound fully restored erectile function in obese mice, a model that often presents with ED.[5] The treatment led to a significant increase in intracavernous pressure (ICP) and improved relaxation of the corpus cavernosum in response to various stimuli.[5] Notably, this compound treatment resulted in a sixfold increase in intracellular cGMP levels in the corpus cavernosum of these animals.[5]

These findings highlight the potential of targeting MRPs with inhibitors like this compound as a novel therapeutic strategy for erectile dysfunction, particularly in conditions associated with reduced cGMP signaling, such as obesity and metabolic syndrome.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound on erectile function in a murine model of obesity-induced erectile dysfunction.[5]

Table 1: Effect of this compound on Intracavernous Pressure (ICP)

GroupMax ICP (cmH₂O)ΔICP (cmH₂O)
Lean75.3 ± 5.155.2 ± 4.8
Obese38.6 ± 3.927.1 ± 3.5
Obese + this compound70.1 ± 6.2#50.8 ± 5.9#

*p < 0.05 compared to the Lean group. #p < 0.05 compared to the Obese group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Corpus Cavernosum cGMP Levels

GroupcGMP (pmol/mg protein)
Lean1.8 ± 0.2
Obese0.9 ± 0.1*
Obese + this compound5.4 ± 0.7#

*p < 0.05 compared to the Lean group. #p < 0.05 compared to the Obese group. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Corpus Cavernosum Relaxation Responses

Agonist/StimulationLean (% Relaxation)Obese (% Relaxation)Obese + this compound (% Relaxation)
Acetylcholine (10⁻⁵ M)85.2 ± 4.155.7 ± 3.880.1 ± 5.2#
Sodium Nitroprusside (10⁻⁵ M)95.3 ± 2.970.1 ± 4.592.6 ± 3.7#
Electrical Field Stimulation (8 Hz)78.9 ± 5.348.2 ± 4.175.4 ± 4.9#
Tadalafil (10⁻⁷ M)65.4 ± 3.940.8 ± 3.262.1 ± 4.3#

*p < 0.05 compared to the Lean group. #p < 0.05 compared to the Obese group. Data are presented as mean ± SEM of the maximal relaxation response.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in an animal model of erectile dysfunction.

Protocol 1: Animal Model of Obesity-Induced Erectile Dysfunction
  • Animals: Male C57BL/6 mice, 8 weeks of age.

  • Diet:

    • Lean Group: Fed a standard chow diet (e.g., 10% kcal from fat).

    • Obese Group: Fed a high-fat diet (HFD) (e.g., 60% kcal from fat) for 12 weeks to induce obesity and associated erectile dysfunction.

  • This compound Treatment:

    • Following the 12-week HFD period, a subset of the obese mice is treated with this compound.

    • Dosage: 5 mg/kg/day, administered via oral gavage.[9]

    • Duration: 2 weeks.[5][9]

    • Vehicle Control: The lean and untreated obese groups receive the vehicle (e.g., saline or appropriate solvent) via oral gavage for the same duration.

Protocol 2: In Vivo Measurement of Intracavernous Pressure (ICP)
  • Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneally).

  • Surgical Preparation:

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Make a midline abdominal incision to expose the cavernous nerve.

    • Isolate the carotid artery for blood pressure monitoring.

    • Insert a 25G needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

  • Nerve Stimulation:

    • Place a bipolar electrode on the cavernous nerve.

    • Stimulate the nerve with a square-wave pulse (e.g., 1 ms duration, 5V, at frequencies of 2, 4, 8, and 16 Hz) for 1 minute at each frequency.

  • Data Acquisition:

    • Continuously record ICP and mean arterial pressure (MAP) using a data acquisition system.

    • Calculate the change in ICP (ΔICP) and the ratio of Max ICP/MAP to normalize for systemic blood pressure changes.

Protocol 3: Functional Studies of Corpus Cavernosum Smooth Muscle Relaxation (Organ Bath)
  • Tissue Preparation:

    • Euthanize the mice and carefully dissect the corpus cavernosum (CC) strips.

    • Mount the CC strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Isometric Tension Recording:

    • Connect the CC strips to isometric force transducers to record changes in tension.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2.5 mN.

  • Experimental Procedure:

    • Pre-contract the CC strips with phenylephrine (e.g., 10⁻⁵ M).

    • Once a stable contraction is achieved, perform cumulative concentration-response curves to relaxing agents such as:

      • Acetylcholine (ACh, an endothelium-dependent vasodilator)

      • Sodium nitroprusside (SNP, a nitric oxide donor and endothelium-independent vasodilator)

      • Tadalafil (a phosphodiesterase type 5 inhibitor)

    • For electrical field stimulation (EFS), apply stimuli at various frequencies (e.g., 1-16 Hz) to induce nitrergic nerve-mediated relaxation.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

Protocol 4: Measurement of cGMP Levels in Corpus Cavernosum Tissue
  • Tissue Collection:

    • Rapidly dissect the corpus cavernosum tissue from the mice.

    • Freeze the tissue immediately in liquid nitrogen and store at -80°C until analysis.

  • Homogenization:

    • Homogenize the frozen tissue in an appropriate buffer (e.g., 0.1 M HCl) to inactivate phosphodiesterases.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • cGMP Assay:

    • Collect the supernatant.

    • Measure the cGMP concentration in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Protein Quantification:

    • Determine the total protein concentration in the tissue homogenate using a standard protein assay (e.g., Bradford or BCA assay).

  • Data Normalization:

    • Express the cGMP levels as pmol per mg of protein.

Visualizations

Signaling Pathway of this compound in Erectile Function

MK571_Mechanism cluster_Extracellular Extracellular Space cluster_SMC Corpus Cavernosum Smooth Muscle Cell NO_source Nitrergic Nerves Endothelium NO Nitric Oxide (NO) NO_source->NO Diffusion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates MRP MRP1/ABCC1 (cGMP Efflux Pump) cGMP->MRP Efflux PDE5 PDE5 cGMP->PDE5 Hydrolysis Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes Extracellular_cGMP Extracellular cGMP MRP->Extracellular_cGMP Efflux MK571 This compound MK571->MRP Inhibits GMP GMP PDE5->GMP

Caption: Proposed mechanism of this compound in enhancing erectile function.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_Animal_Model Animal Model Preparation cluster_InVivo In Vivo Assessment cluster_ExVivo Ex Vivo & In Vitro Analyses Start Male C57BL/6 Mice Diet High-Fat Diet (12 weeks) vs. Standard Diet Start->Diet Grouping Group Assignment: 1. Lean 2. Obese 3. Obese + this compound Diet->Grouping Treatment This compound (5 mg/kg/day) or Vehicle (2 weeks) Grouping->Treatment ICP_Measurement Intracavernous Pressure (ICP) Measurement via Cavernous Nerve Stimulation Treatment->ICP_Measurement Dissection Corpus Cavernosum Dissection Treatment->Dissection Organ_Bath Organ Bath Studies: Functional Relaxation Assays (ACh, SNP, EFS, Tadalafil) Dissection->Organ_Bath Biochem Biochemical Analysis: cGMP Level Measurement (ELISA) Dissection->Biochem

Caption: Workflow for preclinical evaluation of this compound in erectile dysfunction.

References

Application Notes and Protocols for MK-571 in Ex Vivo Tissue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571 is a potent and selective competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[1][2][3][4] It was originally developed for its potential in treating conditions like asthma due to its ability to block the effects of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent inflammatory mediators.[1][5][6] In addition to its well-characterized activity as a CysLT1 antagonist, this compound is also known to inhibit the Multidrug Resistance Protein 1 (MRP1/ABCC1), a transporter involved in the efflux of various molecules from cells.[1][4][7]

These dual activities make this compound a valuable pharmacological tool in ex vivo tissue experiments. It is widely used to investigate the role of the cysteinyl leukotriene pathway in smooth muscle contraction, inflammation, and other physiological and pathophysiological processes in a variety of isolated tissues, including trachea, ileum, prostate, and uterus.[5][8]

Mechanism of Action

This compound primarily exerts its effects by competitively binding to the CysLT1 receptor, a G protein-coupled receptor. This binding prevents the endogenous ligands, cysteinyl leukotrienes, from activating the receptor. The downstream signaling cascade, which typically involves an increase in intracellular calcium and subsequent smooth muscle contraction, is thereby inhibited. Its secondary action as an MRP1 inhibitor can also be leveraged to study the transport of various substrates across cell membranes.

Quantitative Data for this compound

The following table summarizes key quantitative parameters for this compound from various ex vivo and in vitro studies.

ParameterSpeciesTissue/Cell LineAgonist/SubstrateValueReference
Ki Guinea PigLung Membranes[³H]LTD₄0.22 nM[2][5][7]
Ki HumanLung Membranes[³H]LTD₄2.1 nM[2][5][7]
pA₂ Guinea PigTracheaLTD₄9.4[5][9]
pA₂ Guinea PigIleumLTD₄10.5[5][9]
pA₂ HumanTracheaLTD₄8.5[5]
EC₅₀ N/ACysLT₁ ReceptorInverse Agonism1.3 nM[9]
EC₅₀ Huh7.5 cellsHCV-SGRAntiviral effect9.0 ± 0.3 µM[1]

Experimental Protocols

Protocol 1: Evaluation of this compound Antagonism on Agonist-Induced Smooth Muscle Contraction in Isolated Guinea Pig Trachea

This protocol details the procedure for assessing the inhibitory effect of this compound on leukotriene D₄ (LTD₄)-induced contractions in isolated guinea pig tracheal rings.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • This compound sodium salt

  • Leukotriene D₄ (LTD₄)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Isolated tissue bath system with force-displacement transducers[10][11]

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig according to approved institutional guidelines.

    • Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.[10]

    • Under a dissecting microscope, remove adhering connective tissue and fat.

    • Cut the trachea into 2-3 mm wide rings.

  • Tissue Mounting:

    • Mount each tracheal ring in a 10 mL isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[10][11]

    • Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

    • Apply an initial tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[10]

  • Experimental Protocol:

    • After equilibration, induce a reference contraction with 60 mM KCl to check tissue viability. Wash the tissue and allow it to return to baseline.

    • Add this compound at the desired final concentration (e.g., 10 nM, 30 nM, 100 nM) to the tissue bath and incubate for 30 minutes. For control tissues, add the vehicle (e.g., DMSO or saline).

    • Generate a cumulative concentration-response curve for LTD₄ (e.g., 10⁻¹⁰ M to 10⁻⁶ M) by adding increasing concentrations of the agonist to the bath.

    • Record the contractile response until a plateau is reached at each concentration.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves for LTD₄ in the absence and presence of different concentrations of this compound.

    • Calculate the EC₅₀ values for LTD₄ in each condition.

    • Determine the pA₂ value for this compound using a Schild plot to quantify its antagonist potency.

Protocol 2: Investigating the Role of MRP1 in Drug Efflux Using this compound in Ex Vivo Tissue

This protocol provides a general framework for using this compound to study the contribution of the MRP1 transporter to the efflux of a fluorescent substrate or a therapeutic agent from an isolated tissue.

Materials:

  • Isolated tissue of interest (e.g., prostate, bladder)[8][12]

  • Physiological salt solution appropriate for the tissue (e.g., Krebs-Henseleit)

  • This compound sodium salt

  • Substrate of interest (e.g., a fluorescent MRP1 substrate like Fluo-3 AM, or a therapeutic drug)

  • Isolated tissue bath or superfusion system

  • Analytical equipment to measure the substrate concentration (e.g., fluorometer, HPLC-MS/MS)

Procedure:

  • Tissue Preparation and Mounting:

    • Prepare and mount the tissue in an isolated tissue bath or superfusion chamber as described in Protocol 1, ensuring appropriate physiological conditions.

  • Substrate Loading:

    • Incubate the tissue with the MRP1 substrate for a defined period to allow for cellular uptake.

  • Efflux Measurement:

    • Wash the tissue with fresh physiological salt solution to remove extracellular substrate.

    • Collect samples of the bathing solution or superfusate at regular intervals to measure the rate of substrate efflux from the tissue.

  • Inhibition with this compound:

    • In a parallel set of experiments, pre-incubate the tissue with an effective concentration of this compound (typically 10-50 µM for MRP1 inhibition) for 30-60 minutes before and during the substrate loading and efflux phases.[12]

  • Data Analysis:

    • Quantify the amount of substrate in the collected samples.

    • Compare the rate of substrate efflux in the presence and absence of this compound. A significant reduction in efflux in the presence of this compound suggests that the substrate is transported by MRP1.

Visualizations

Cysteinyl_Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor GPCR Gq/11 G-Protein CysLT1->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction LTD4 Leukotriene D₄ (LTD₄) LTD4->CysLT1 Binds & Activates MK571 This compound MK571->CysLT1 Blocks

Caption: Cysteinyl Leukotriene Signaling Pathway and the inhibitory action of this compound.

Ex_Vivo_Tissue_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Tissue Dissection (e.g., Trachea) B Mount Tissue in Isolated Bath A->B C Equilibration (60 min) B->C D Viability Check (e.g., KCl) C->D E Incubation with This compound or Vehicle D->E F Cumulative Agonist Addition (e.g., LTD₄) E->F G Record Contraction Data F->G H Plot Concentration- Response Curves G->H I Calculate EC₅₀ & pA₂ H->I

Caption: General workflow for an ex vivo tissue experiment using this compound.

References

Troubleshooting & Optimization

MK-571 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of MK-571, including troubleshooting common issues and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the difference in solubility between this compound and this compound sodium salt?

A1: The form of this compound significantly impacts its solubility. The free acid form is generally soluble in organic solvents like DMSO and ethanol but is practically insoluble in water.[1][2] The sodium salt form, however, exhibits much greater aqueous solubility.[3][4][5] For experiments in aqueous buffers or cell culture media, using the sodium salt is highly recommended to avoid precipitation.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For the free acid form of this compound, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions.[1][6] For the sodium salt form, sterile water, aqueous buffers, or DMSO can be used.[3][4] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound.[2][6]

Q3: What is the recommended storage condition for this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C.[3][6] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year; however, it is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Aqueous stock solutions of the sodium salt are less stable and should ideally be prepared fresh on the day of use. If storage is necessary, they can be kept at -20°C for up to one week.

Q4: Can I dissolve this compound directly in cell culture media?

A4: It is not recommended to dissolve this compound directly in cell culture media, especially the free acid form, due to its poor aqueous solubility. This can lead to precipitation and inaccurate concentrations in your experiment. The recommended method is to first prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.

Q5: What are the typical working concentrations of this compound for in vitro experiments?

A5: The effective concentration of this compound in in vitro assays can vary depending on the cell type and the specific biological question. However, typical working concentrations range from the low micromolar (e.g., 1-10 µM) to up to 50 µM for inhibiting multidrug resistance-associated proteins (MRPs).[7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems encountered during experiments with this compound and provides step-by-step solutions.

Problem 1: Precipitation observed when preparing the stock solution.
  • Possible Cause 1: Incorrect solvent or solvent quality.

    • Solution: Ensure you are using the appropriate solvent for the form of this compound you have (DMSO for free acid, water or DMSO for sodium salt).[1][3] Use fresh, high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can decrease solubility.[2][6]

  • Possible Cause 2: The concentration is too high.

    • Solution: Check the solubility data for the specific solvent you are using and ensure you are not exceeding the maximum solubility limit. If necessary, prepare a less concentrated stock solution.

  • Possible Cause 3: Insufficient mixing or temperature.

    • Solution: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) can aid in dissolving the compound, especially for higher concentrations in DMSO.[2] Ensure the compound is fully dissolved before use.

Problem 2: Precipitation occurs after diluting the DMSO stock solution into aqueous buffer or cell culture medium.
  • Possible Cause 1: The final concentration of DMSO is too low to maintain solubility.

    • Solution: While it's important to keep the final DMSO concentration low to avoid solvent toxicity (typically <0.5%), a certain amount is necessary to keep the compound in solution. If precipitation occurs upon dilution, you may need to optimize your dilution scheme to balance solubility and cell health.

  • Possible Cause 2: The aqueous buffer or medium is not at an optimal pH or temperature.

    • Solution: Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution. This can help prevent precipitation caused by temperature shock.[9] Also, be aware that the pH of the medium can be affected by the CO2 environment in an incubator, which might influence the solubility of the compound.[9]

  • Possible Cause 3: Interaction with components in the cell culture medium.

    • Solution: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). These components can interact with the compound and reduce its solubility.[9] When diluting the stock solution, add it to the medium dropwise while gently vortexing to ensure rapid and even distribution. This minimizes localized high concentrations that can lead to precipitation.

  • Possible Cause 4: Using the free acid form in an aqueous environment.

    • Solution: The free acid form of this compound is poorly soluble in aqueous solutions.[1] For experiments in buffers or cell culture media, it is highly recommended to use the more soluble sodium salt form of this compound.[3][4][5]

Problem 3: Gradual precipitation is observed in the cell culture plate over the course of a long-term experiment.
  • Possible Cause 1: Compound instability in the culture medium.

    • Solution: this compound, like many small molecules, may have limited stability in aqueous solutions at 37°C over extended periods. For long-term experiments (e.g., >24 hours), it may be necessary to refresh the medium with freshly diluted this compound at regular intervals.

  • Possible Cause 2: Interaction with serum proteins.

    • Solution: If you are using serum-containing medium, this compound can bind to serum proteins.[10] While this does not necessarily cause precipitation, it can affect the free concentration of the compound and its activity. Be consistent with the serum concentration used in your experiments. If you suspect serum is contributing to solubility issues, you may consider reducing the serum concentration or using a serum-free medium if your cell line allows.

Data Presentation

Table 1: Solubility of this compound (Free Acid)

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO100194.14
Ethanol1936.89
WaterInsolubleInsoluble

Data sourced from Selleck Chemicals.[1]

Table 2: Solubility of this compound Sodium Salt

SolventSolubility (mg/mL)Molar Concentration (mM)
Water2037.24
100% Ethanol1018.62
DMSO5093.09

Data compiled from various suppliers.[3][4][6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound (Free Acid) Stock Solution in DMSO
  • Materials: this compound (free acid) powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out the required amount of this compound powder. For example, for 1 mL of a 100 mM stock solution, you will need 51.51 mg (Molecular Weight = 515.09 g/mol ). b. Add the this compound powder to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO (in this case, 1 mL). d. Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary. e. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

Protocol 2: Preparation of a 20 mM this compound Sodium Salt Stock Solution in Water
  • Materials: this compound sodium salt powder, sterile nuclease-free water, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out the required amount of this compound sodium salt powder. For 1 mL of a 20 mM stock solution, you will need 10.74 mg (Molecular Weight = 537.07 g/mol ). b. Add the this compound sodium salt powder to a sterile microcentrifuge tube. c. Add 1 mL of sterile nuclease-free water. d. Vortex the solution until the powder is fully dissolved. e. It is recommended to prepare this aqueous stock solution fresh for each experiment. If storage is required, store at -20°C for no longer than one week.

Protocol 3: Preparation of a Working Solution in Cell Culture Medium
  • Materials: High-concentration stock solution of this compound (e.g., 100 mM in DMSO), pre-warmed sterile cell culture medium.

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. It is good practice to perform an intermediate dilution step to minimize the volume of DMSO added to the final culture. c. For example, to prepare a 50 µM working solution from a 100 mM stock: i. Prepare an intermediate dilution by adding 2 µL of the 100 mM stock to 398 µL of pre-warmed medium. This gives a 500 µM solution. ii. Add the required volume of the 500 µM intermediate solution to your cell culture plate. For instance, add 100 µL of the 500 µM solution to 900 µL of medium in a well to get a final concentration of 50 µM. d. Gently mix the final solution in the culture plate. e. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic level for your cells (typically <0.5%).

Mandatory Visualizations

MK571_Troubleshooting_Workflow start Start: Preparing this compound Solution stock_prep Prepare Stock Solution (e.g., in DMSO) start->stock_prep precipitate1 Precipitation Observed? stock_prep->precipitate1 dilution Dilute Stock in Aqueous Medium (e.g., Cell Culture Medium) precipitate2 Precipitation Observed? dilution->precipitate2 precipitate1->dilution No troubleshoot1 Troubleshoot Stock Preparation: 1. Check solvent quality (use fresh, anhydrous DMSO). 2. Ensure concentration is within solubility limits. 3. Vortex and gently warm if needed. precipitate1->troubleshoot1 Yes troubleshoot2 Troubleshoot Dilution: 1. Use this compound Sodium Salt for aqueous solutions. 2. Pre-warm medium to 37°C. 3. Add stock solution dropwise while mixing. 4. Check final DMSO concentration. precipitate2->troubleshoot2 Yes experiment Proceed with Experiment precipitate2->experiment No troubleshoot1->stock_prep troubleshoot2->dilution end End experiment->end

Caption: Troubleshooting workflow for this compound solution preparation.

MK571_Signaling_Pathway cluster_cell Cell Membrane CysLT1R CysLT1 Receptor G_protein Gq Protein Activation CysLT1R->G_protein MRP1 MRP1 Transporter Efflux Substrate Efflux MRP1->Efflux PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., Inflammation, Bronchoconstriction) Ca_release->Cellular_Response Substrate Substrate (e.g., Drugs, Toxins) Substrate->MRP1 LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Agonist MK571 This compound MK571->CysLT1R Antagonist MK571->MRP1 Inhibitor

Caption: Mechanism of action of this compound.

References

Technical Support Center: Off-Target Effects of MK-571 in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the off-target effects of MK-571 in their experiments.

Troubleshooting Guides

Issue: My experimental results are inconsistent or unexpected when using this compound to inhibit MRP1.

Possible Cause: Your results may be influenced by this compound's inhibition of other cellular targets, most notably the Cysteinyl Leukotriene Receptor 1 (CysLT1). This compound was originally developed as a CysLT1 antagonist and is a potent inhibitor of this receptor.[1][2][3]

Troubleshooting Steps:

  • Confirm Target Specificity: To determine if the observed effect is due to MRP1 inhibition or CysLT1 antagonism, consider the following control experiments:

    • Use alternative MRP1 inhibitors that are structurally and mechanistically different from this compound, such as probenecid or apigenin homodimer.[1] If these compounds do not replicate the effects of this compound, it is likely that a target other than MRP1 is involved.

    • Conversely, use other CysLT1 antagonists, such as zafirlukast or cinalukast, to see if they reproduce the observed effect.[1]

    • If the effect is mediated by CysLT1, the addition of its natural agonist, leukotriene D4 (LTD4), should reverse the effects of this compound.[1]

  • Consult Quantitative Data: Compare the concentration of this compound used in your experiment with the known inhibitory constants (Ki) for its various targets (see Table 1). If the concentration is sufficient to inhibit multiple targets, off-target effects are more likely.

  • Review the Literature for Cell-Type Specific Expression: Check for the expression levels of MRP1 and CysLT1 in your specific cell line or model system. The relative expression of these targets can influence the predominant effect of this compound.

Issue: I am observing effects on cellular transport that do not seem to be solely mediated by MRP1.

Possible Cause: this compound is not entirely specific for MRP1 and is known to inhibit other ATP-binding cassette (ABC) transporters and organic anion transporting polypeptides (OATPs).[3][4][5][6]

Troubleshooting Steps:

  • Identify Potential Alternative Transporters: Be aware that this compound can also inhibit:

    • Multidrug Resistance Protein 4 (MRP4/ABCC4).[3][4][7]

    • Breast Cancer Resistance Protein (BCRP/ABCG2).[5][6]

    • Various Organic Anion Transporting Polypeptides (OATPs).[5]

  • Employ Specific Inhibitors for Alternative Transporters: To dissect the contribution of each transporter, use more specific inhibitors in parallel with this compound. For example, Ko143 is a potent BCRP inhibitor.[5]

  • Utilize Gene Silencing Techniques: Employ siRNA or shRNA to specifically knock down the expression of MRP1, MRP4, BCRP, or relevant OATPs. This will provide more definitive evidence for the involvement of a particular transporter in the observed phenotype.[4]

Issue: this compound is causing unexpected changes in intracellular signaling pathways.

Possible Cause: this compound can modulate signaling pathways independently of its transporter inhibition.

Troubleshooting Steps:

  • Investigate cAMP Levels: At concentrations of 30 µM and higher, this compound has been shown to inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] If your experimental system is sensitive to changes in cAMP, this could be a confounding factor. Consider measuring cAMP levels in your cells following this compound treatment.

  • Assess Cellular Thiol Pools: this compound treatment can alter the intracellular thiol status, leading to an increase in the expression of the xCT transporter (a cystine/glutamate antiporter) and a shift in the balance of intracellular cysteine and glutathione.[9] This can be particularly relevant in studies related to oxidative stress and drug metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the primary and major off-targets of this compound?

A1: The primary target of this compound is the Cysteinyl Leukotriene Receptor 1 (CysLT1), for which it is a potent antagonist.[1][2][3] In cancer and drug resistance research, it is frequently used as an inhibitor of the Multidrug Resistance Protein 1 (MRP1/ABCC1).[4][10][11] However, it also significantly inhibits other transporters, including MRP4, BCRP, and various OATPs.[3][4][5][6]

Q2: At what concentration should I use this compound to specifically inhibit MRP1?

A2: Achieving complete specificity for MRP1 with this compound is challenging due to its activity against other targets. A concentration range of 10-50 µM is often used to inhibit MRP1 in cell culture.[10][12] However, even at these concentrations, off-target effects on CysLT1 and other transporters can occur. It is crucial to include the appropriate controls, as outlined in the troubleshooting guides, to validate the specificity of the observed effects.

Q3: Are the off-target effects of this compound species-dependent?

A3: Yes, the plasma protein binding of this compound's enantiomers is stereoselective and varies across different mammalian species.[13] This could potentially lead to different effective concentrations and off-target profiles in vivo. Researchers should be cautious when extrapolating results from one species to another.

Q4: Can this compound exhibit cytotoxicity?

A4: Yes, at higher concentrations (typically above 50-70 µM), this compound can exhibit inherent cytotoxicity, which may confound experimental results, particularly in cell viability and proliferation assays.[14] It is recommended to perform a dose-response curve to determine the non-toxic concentration range for your specific cell line.

Q5: How can I distinguish between the effects of this compound on MRP1 and CysLT1?

A5: The most effective way is to use a combination of pharmacological and genetic approaches.

  • Pharmacological: Use alternative, structurally unrelated inhibitors for MRP1 (e.g., probenecid) and CysLT1 (e.g., zafirlukast) to see if they replicate the effect.[1] Additionally, try to reverse the CysLT1-mediated effects with its agonist, LTD4.[1]

  • Genetic: Use siRNA or CRISPR-Cas9 to knock down either MRP1 or CysLT1 and observe if the effect of this compound is diminished.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound against Various Targets

TargetParameterValueSpeciesReference
CysLT1Ki0.22 nMGuinea Pig[2][3][15]
CysLT1Ki2.1 nMHuman[2][3][15]
CysLT1EC501.3 nMNot Specified
MRP1IC50 (for LTC4 transport)Not specified, but effective at µM concentrationsNot Specified[14]
MRP2Ki12.2 µMNot Specified[5]
OATPsKi< 2 µMHuman, Rat[5]
BCRPKi< 2 µMHuman[5]

Experimental Protocols

Protocol 1: Cellular Accumulation Assay to Assess MRP1 Inhibition

This protocol is designed to measure the efflux of a fluorescent MRP1 substrate from cells and how it is affected by this compound.

Materials:

  • Cells of interest (adherent or suspension)

  • Fluorescent MRP1 substrate (e.g., Calcein-AM, Fluo-3 AM)

  • This compound

  • Alternative MRP1 inhibitor (e.g., probenecid) as a positive control

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Pre-incubate the cells with this compound (e.g., 25-50 µM) or the positive control inhibitor in serum-free medium for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Substrate Loading: Add the fluorescent MRP1 substrate (e.g., Calcein-AM at 1 µM) to all wells and incubate for a further 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorometer or capture images using a fluorescence microscope.

  • Data Analysis: An increase in intracellular fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of efflux.

Protocol 2: MTT Cell Viability Assay to Assess Reversal of Chemosensitivity

This protocol determines if this compound can reverse MRP1-mediated resistance to a chemotherapeutic agent.

Materials:

  • Cancer cell line with known MRP1 expression and its drug-sensitive counterpart

  • Chemotherapeutic agent that is an MRP1 substrate (e.g., vincristine, etoposide)[4]

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Spectrophotometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 25 µM).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: A decrease in the IC50 value of the chemotherapeutic agent in the presence of this compound indicates a reversal of resistance.

Visualizations

MK571_Targets cluster_transporters Transporter Inhibition cluster_receptors Receptor Antagonism cluster_other Other Off-Target Effects MK571 This compound MRP1 MRP1 / ABCC1 (Primary Intended Target) MK571->MRP1 Inhibits MRP4 MRP4 / ABCC4 MK571->MRP4 Inhibits BCRP BCRP / ABCG2 MK571->BCRP Inhibits OATPs OATPs MK571->OATPs Inhibits CysLT1 CysLT1 (Original Primary Target) MK571->CysLT1 Antagonizes PDEs Phosphodiesterases (PDEs) MK571->PDEs Inhibits (High Conc.) xCT xCT Transporter (Expression Increased) MK571->xCT Modulates

Caption: Overview of the primary and off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Q1 Is the effect due to MRP1 or CysLT1? Start->Q1 A1_Controls Use alternative inhibitors (e.g., Probenecid for MRP1, Zafirlukast for CysLT1) Q1->A1_Controls Yes A1_Agonist Attempt reversal with LTD4 (CysLT1 agonist) Q1->A1_Agonist Yes Q2 Is another transporter involved? Q1->Q2 No A1_Controls->Q2 A1_Agonist->Q2 A2_Inhibitors Use specific inhibitors for MRP4, BCRP, OATPs Q2->A2_Inhibitors Yes A2_Genetics Use siRNA/shRNA for specific transporters Q2->A2_Genetics Yes Q3 Is a signaling pathway affected? Q2->Q3 No A2_Inhibitors->Q3 A2_Genetics->Q3 A3_cAMP Measure intracellular cAMP levels Q3->A3_cAMP Yes A3_Thiols Assess cellular thiol pools Q3->A3_Thiols Yes Conclusion Identify True Mechanism of Action Q3->Conclusion No A3_cAMP->Conclusion A3_Thiols->Conclusion

Caption: A logical workflow for troubleshooting off-target effects of this compound.

References

Technical Support Center: Interpreting Unexpected Results with MK-571

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using MK-571 in their experiments.

Frequently Asked Questions (FAQs)

Q1: My results suggest this compound is having an effect that is independent of leukotriene D4 (LTD4) signaling. What are the known off-target effects of this compound?

A1: While this compound is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), it is also widely recognized as an inhibitor of Multidrug Resistance-Associated Proteins (MRPs), specifically MRP1 (ABCC1) and MRP4 (ABCC4).[1][2][3][4] Unexpected results may arise from these off-target effects. It is crucial to consider the potential role of MRP inhibition in your experimental system.

Additionally, some studies have reported other off-target activities of this compound, including the inhibition of cyclic nucleotide phosphodiesterases (PDEs).[5][6] This can lead to an accumulation of intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which could explain unexpected physiological responses.[7][8]

A summary of the primary and major off-target activities of this compound is provided below:

TargetActivityKi / IC50Reference
CysLT1 Receptor AntagonistKi: 0.22 nM (guinea pig lung), 2.1 nM (human lung)[1][9][10]
MRP1 (ABCC1) Inhibitor-[1][2][10][11]
MRP4 (ABCC4) Inhibitor-[1][2][3]
cAMP-PDEs InhibitorIC50: 50 ± 5 µM (total in T84 cells), 45 ± 11 µM (PDE4D9)[6]

Q2: I am using this compound to inhibit MRP1-mediated efflux, but I'm observing unexpected cytotoxicity. Is this a known effect?

A2: Yes, unexpected cytotoxicity with this compound can occur and may be concentration-dependent. While often used to reverse multidrug resistance by inhibiting MRP1, high concentrations of this compound can induce apoptosis or necrosis in some cell lines.[12] For example, in uveal melanoma cell lines, this compound at 75µM induced apoptosis, while at 100µM it induced necrosis.[12]

It is also important to consider that by inhibiting MRP1, this compound can increase the intracellular concentration of cytotoxic agents or endogenous toxic metabolites that are normally effluxed by MRP1, thereby potentiating their toxic effects.[13][14]

The table below summarizes the cytotoxic effects of this compound in different cell lines:

Cell LineConcentrationEffectReference
Uveal Melanoma75 µMApoptosis[12]
Uveal Melanoma100 µMNecrosis[12]
HepG2.4D14IC50: 44.57 µMCytotoxicity[15]
Huh7.5CC50: >100 µMLow Cytotoxicity[16]

Troubleshooting Guides

Problem: My experimental results with this compound are inconsistent with its role as a CysLT1 receptor antagonist.

Possible Cause 1: Off-target inhibition of MRP1/ABCC1.

This compound is a well-documented inhibitor of the ATP-binding cassette (ABC) transporter MRP1.[10][11] This can lead to the intracellular accumulation of various substrates, including drugs, toxins, and endogenous molecules, which can produce unexpected cellular effects.

Troubleshooting Workflow:

Start Unexpected Result with this compound Check_MRP1 Is MRP1 expressed in your system? Start->Check_MRP1 Use_Control Use a structurally different MRP1 inhibitor (e.g., Reversan) Check_MRP1->Use_Control Compare_Results Compare results with This compound and control inhibitor Use_Control->Compare_Results Similar_Effects Similar effects suggest MRP1 inhibition Compare_Results->Similar_Effects Different_Effects Different effects suggest another mechanism Compare_Results->Different_Effects Conclusion Conclude role of MRP1 inhibition Similar_Effects->Conclusion

Caption: Troubleshooting workflow for suspected MRP1 off-target effects.

Experimental Protocol: Verifying MRP1-Mediated Effects

  • Confirm MRP1 Expression: Use Western blotting or qRT-PCR to confirm that your cell line or tissue expresses MRP1.

  • Use a Structurally Unrelated MRP1 Inhibitor: Treat your experimental system with a different MRP1 inhibitor, such as Reversan or probenecid.

  • Compare Phenotypes: Observe if the alternative MRP1 inhibitor phenocopies the unexpected effects seen with this compound. If it does, it strongly suggests that the observed effect is due to MRP1 inhibition.

Possible Cause 2: Inhibition of cyclic nucleotide phosphodiesterases (PDEs).

This compound has been shown to inhibit cAMP and cGMP phosphodiesterases, leading to an increase in intracellular cyclic nucleotide levels.[6][7] This can activate downstream signaling pathways, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which could be responsible for the unexpected results.

Signaling Pathway:

MK571 This compound PDE Phosphodiesterases (PDEs) MK571->PDE inhibition cAMP cAMP PDE->cAMP degradation cGMP cGMP PDE->cGMP degradation PKA Protein Kinase A (PKA) cAMP->PKA activation PKG Protein Kinase G (PKG) cGMP->PKG activation Downstream Downstream Cellular Effects PKA->Downstream PKG->Downstream

Caption: this compound inhibition of PDEs and downstream signaling.

Experimental Protocol: Investigating PDE Inhibition

  • Measure Intracellular cAMP/cGMP: Use commercially available ELISA or FRET-based biosensors to measure intracellular levels of cAMP and cGMP in the presence and absence of this compound.

  • Use a Specific PDE Inhibitor: Treat your cells with a more specific PDE inhibitor (e.g., rolipram for PDE4) to see if it recapitulates the effects of this compound.

  • Modulate PKA/PKG Activity: Use specific activators (e.g., 8-Br-cAMP for PKA) or inhibitors (e.g., H89 for PKA) of the downstream kinases to determine if the observed phenotype is dependent on their activity.

Problem: I observed an unexpected antiviral effect of this compound in my experiment.

Possible Cause: Inhibition of CysLT1 receptor-mediated host pathways.

In a notable case, an unexpected anti-Hepatitis C Virus (HCV) effect of this compound was discovered.[16][17] Further investigation revealed that this was not due to its MRP1 inhibitory activity but rather its primary function as a CysLT1 receptor antagonist.[16] This highlights that the CysLT1 receptor may be involved in the life cycle of certain viruses.

Logical Relationship Diagram:

MK571 This compound CysLT1R CysLT1 Receptor MK571->CysLT1R inhibits MRP1 MRP1 MK571->MRP1 inhibits HCV_Replication HCV Replication MK571->HCV_Replication inhibits CysLT1R->HCV_Replication implicated in Other_MRP_Inhibitors Other MRP1 Inhibitors (e.g., Probenecid) Other_MRP_Inhibitors->MRP1 inhibits Other_MRP_Inhibitors->HCV_Replication no effect

Caption: Dissecting the antiviral effect of this compound.

Experimental Protocol: Differentiating On-Target vs. Off-Target Antiviral Effects

  • Use Alternative CysLT1 Antagonists: Treat the virus-infected cells with other CysLT1 antagonists that have different chemical structures (e.g., zafirlukast, montelukast). If they produce a similar antiviral effect, it supports the involvement of the CysLT1 receptor.

  • Use Alternative MRP1 Inhibitors: As a control, treat the cells with MRP1 inhibitors that are not CysLT1 antagonists (e.g., probenecid).[16] The absence of an antiviral effect with these compounds would rule out MRP1 inhibition as the cause.

  • CysLT1 Receptor Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the CysLT1 receptor. If the antiviral effect of this compound is diminished or abolished in these cells, it confirms the on-target mechanism.

Quantitative Data from HCV Study:

CompoundTarget(s)EC50 for HCV InhibitionReference
This compound CysLT1, MRP1, MRP49.0 ± 0.3 µM[16]
Probenecid MRP1No antiviral activity[16]
Zafirlukast CysLT1Antiviral activity observed[16]

References

Technical Support Center: Optimizing MK-571 Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing MK-571 incubation time for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2][3][4] It also functions as an inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1) and MRP4.[1][5] This dual activity makes it a valuable tool for studying inflammatory pathways mediated by leukotrienes and for investigating mechanisms of drug resistance.

Q2: What are the common experimental applications of this compound?

This compound is widely used in both in vitro and in vivo studies to:

  • Investigate the role of the CysLT1 receptor in various physiological and pathological processes, such as asthma and allergic inflammation.[6][7]

  • Block the efflux of drugs and other molecules transported by MRP1, thereby sensitizing cancer cells to chemotherapeutic agents.[8][9]

  • Study the transport of endogenous substrates of MRP1 and MRP4, such as sphingosine-1-phosphate and cyclic nucleotides.[5][10][11]

Q3: What is a typical concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell type, the target (CysLT1 or MRP1), and the specific experimental endpoint. Based on published studies, a general range to consider is 1 µM to 50 µM. For CysLT1 receptor antagonism, lower concentrations in the nanomolar to low micromolar range may be sufficient, while MRP1 inhibition often requires higher micromolar concentrations.[1][2][5]

Q4: What are some reported incubation times for this compound in vitro?

Incubation times with this compound are highly dependent on the experimental goals. Pre-incubation for as short as 1 hour has been shown to be effective for inhibiting MRP1-mediated efflux.[3][5] Longer incubation times, ranging from 7 to 72 hours, have been used in studies assessing the effects of MRP1 inhibition on chemotherapy response or in viral replication assays.[1][2][9] For experiments investigating the antagonism of CysLT1-mediated signaling, a shorter pre-incubation time (e.g., 30 minutes) prior to agonist stimulation is common.[11]

Troubleshooting Guide

Q1: I am not observing the expected inhibitory effect of this compound on MRP1 activity. What could be the issue?

  • Suboptimal Concentration: The concentration of this compound may be too low. For complete MRP1 inhibition, concentrations up to 25 µM or higher may be necessary, depending on the cell line and MRP1 expression levels.[8]

  • Insufficient Incubation Time: While short incubation times can be effective, some experimental systems may require longer pre-incubation to achieve maximal inhibition. Consider extending the incubation period.

  • Compound Stability: Ensure that the this compound stock solution is properly prepared and stored. It is recommended to use freshly prepared solutions, as repeated freeze-thaw cycles can degrade the compound.[1]

  • Cell Line Specificity: The expression and activity of MRP1 can vary significantly between different cell lines. Confirm MRP1 expression in your cell line of interest using techniques like Western blot or qPCR.

Q2: My cells are showing signs of toxicity after incubation with this compound. How can I mitigate this?

  • Reduce Concentration: High concentrations of this compound (>50 µM) can be cytotoxic to some cell lines.[2] Perform a dose-response curve to determine the highest non-toxic concentration for your specific cells.

  • Shorten Incubation Time: If a high concentration is necessary, reducing the incubation time may help to minimize cytotoxicity while still achieving the desired inhibitory effect.

  • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed toxicity. Include a vehicle-only control in your experiments.[1]

Q3: I am seeing inconsistent results between experiments. What are the potential sources of variability?

  • Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter protein expression levels, including MRP1.

  • Confluency: Cell confluency can impact experimental outcomes. Seed cells at a consistent density and perform experiments at a standardized confluency.

  • Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media, supplements, and this compound.

Data Presentation

Table 1: In Vitro Experimental Parameters for this compound

Cell LineTargetThis compound ConcentrationIncubation TimeOutcome MeasureReference
Glioblastoma cell lines (U251, MZ-256, MZ-327)MRP125 µM7 hours (pre-treatment)Enhanced chemotherapy-induced cell death[1]
Huh7.5 (Hepatoma)CysLT1R9.0 ± 0.3 µM (EC50)48 hoursInhibition of HCV replication[2]
RBL-2H3 (Mast cells)MRP1/MRP415 µM1 hourInhibition of S1P secretion[5]
A549/DX (Lung cancer)MRP125 µM72 hoursReversal of drug resistance[8]
Primary and recurrent GBM cellsMRP1/MRP4Not specified72 hoursEnhanced chemotherapy response[9]
T84 (Colon carcinoma)MRP4IC50 of 9.1 ± 2 µMNot specifiedInhibition of cAMP efflux[10]
HepG2.4D14 and HepG2.A64 (Hepatoma)MRP45 µM4-48 hoursIncreased intracellular drug concentration[12]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Incubation Time for MRP1 Inhibition

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Time-Course Incubation: Treat the cells with the different concentrations of this compound for varying periods (e.g., 1, 4, 8, 12, 24 hours). Include a vehicle-only control.

  • MRP1 Substrate Loading: Following the this compound incubation, add a fluorescent MRP1 substrate (e.g., calcein-AM) to the cells and incubate according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Increased intracellular fluorescence corresponds to enhanced MRP1 inhibition.

  • Data Analysis: Plot the fluorescence intensity against the incubation time for each this compound concentration. The optimal incubation time is the shortest duration that results in the maximal and stable inhibition of MRP1 activity.

Protocol 2: Assessment of CysLT1 Receptor Antagonism

  • Cell Culture: Culture cells expressing the CysLT1 receptor to an appropriate confluency for the desired downstream assay (e.g., calcium imaging, cAMP measurement).

  • This compound Pre-incubation: Pre-incubate the cells with this compound (e.g., 1-10 µM) for a short period, typically 30 minutes, at 37°C.

  • Agonist Stimulation: Add a known CysLT1 agonist, such as Leukotriene D4 (LTD4), to the cells.

  • Signal Detection: Measure the downstream signaling event (e.g., changes in intracellular calcium or cAMP levels) using an appropriate assay.

  • Data Analysis: Compare the agonist-induced response in the presence and absence of this compound to determine the extent of CysLT1 receptor antagonism.

Mandatory Visualizations

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Gq Gq CysLT1->Gq activates Gi Gi CysLT1->Gi activates PLC PLC IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 binds MK571 This compound MK571->CysLT1 inhibits Gq->PLC activates Gi->AC inhibits Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC

Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.

Optimization_Workflow start Start: Define Experimental Goal (e.g., MRP1 Inhibition) dose_response 1. Dose-Response Curve (Determine optimal this compound concentration) start->dose_response time_course 2. Time-Course Experiment (Vary incubation time at optimal concentration) dose_response->time_course assess_endpoint 3. Assess Endpoint (e.g., Measure MRP1 activity) time_course->assess_endpoint analyze 4. Analyze Data (Plot effect vs. incubation time) assess_endpoint->analyze optimal_time 5. Determine Optimal Incubation Time (Shortest time for maximal effect) analyze->optimal_time end End: Use Optimized Protocol optimal_time->end

References

Technical Support Center: Minimizing MK-571 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the toxicity of MK-571 in cell culture experiments. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets in cell culture?

This compound is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). It is also widely used as an inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1).[1][2][3] Its dual activity makes it a valuable tool for studying signaling pathways involving these proteins, but it also contributes to its potential off-target effects and cytotoxicity.

Q2: What are the common manifestations of this compound toxicity in cell culture?

This compound can induce a dose-dependent reduction in cell viability and proliferation.[4] At higher concentrations, it can lead to programmed cell death (apoptosis) and, at even higher concentrations, necrosis.[5] Signs of toxicity include changes in cell morphology, detachment from the culture surface, and a decrease in metabolic activity.

Q3: What is the general concentration range for using this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell type and the specific research question. For MRP1 inhibition, concentrations in the range of 10-50 µM are commonly used.[4][6] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals, balancing efficacy with minimal toxicity.

Q4: What are the known mechanisms of this compound-induced toxicity?

The toxicity of this compound is thought to arise from several mechanisms:

  • Induction of Apoptosis: this compound can trigger the apoptotic cascade, leading to caspase activation and programmed cell death.[7]

  • Alteration of Cellular Thiol Status: As an MRP1 inhibitor, this compound can interfere with the efflux of glutathione (GSH) conjugates, leading to a depletion of intracellular GSH and an altered redox state, which can contribute to oxidative stress.

  • Off-Target Effects: Beyond its primary targets, this compound may have other, less characterized off-target effects that contribute to its cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture and provides strategies for mitigation.

Problem Potential Cause Suggested Solution
High levels of cell death even at low this compound concentrations. Cell line is highly sensitive to this compound.Perform a dose-response curve starting from a very low concentration (e.g., 1 µM) to determine the IC50 value for your specific cell line. Shorten the incubation time.
Inconsistent results between experiments. Variation in cell passage number, confluency, or health. Inconsistent preparation of this compound stock solution.Use cells within a consistent and low passage number range. Seed cells at a consistent density. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and stored correctly.
This compound appears to be ineffective at inhibiting MRP1. Suboptimal concentration or incubation time. Degradation of this compound.Increase the concentration of this compound based on dose-response data. Optimize the incubation time. Prepare fresh this compound stock solutions regularly.
Observed toxicity may be due to off-target effects. This compound is also a potent CysLT1R antagonist.Use a more specific MRP1 inhibitor if the goal is solely to inhibit MRP1. Include control experiments with other CysLT1R antagonists or agonists to dissect the signaling pathways.[1]
Difficulty in distinguishing between apoptosis and necrosis. High concentrations of this compound may be causing a switch from apoptosis to necrosis.Use lower concentrations of this compound. Perform a time-course experiment to observe the progression of cell death. Utilize assays that can differentiate between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining.

Data Presentation: this compound Cytotoxicity

The following table summarizes publicly available data on the cytotoxic effects of this compound in different cell lines. It is important to note that these values are indicative and may vary depending on experimental conditions.

Cell LineAssayConcentrationEffectReference
Huh7.5 (Human Hepatoma)CellTiter 96 AQueous One>100 µMCC50 (50% cytotoxic concentration)[5]
Uveal Melanoma cells (MP41, MP46, MEL270, OMM2.5)Annexin V/PI75 µMApoptosis
Uveal Melanoma cells (MP41, MP46, MEL270, OMM2.5)Annexin V/PI100 µMNecrosis
A549/DX (Doxorubicin-resistant lung cancer)MTT Assay25 µMNot cytotoxic when used alone[6]
HL60/AR (Human promyelocytic leukemia)MTT Assay30 µMDid not disturb cellular proliferation when used alone[4]
GLC4/ADR (Human small cell lung cancer)MTT Assay50 µMDid not disturb cellular proliferation when used alone[4]

Experimental Protocols

Here are detailed protocols for key experiments to assess and mitigate this compound toxicity.

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using MTT Assay

Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis and Necrosis using Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.

Materials:

  • Cells treated with this compound and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include untreated and positive controls for apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Mitigating this compound Toxicity with Antioxidant Co-treatment

Objective: To evaluate the protective effect of antioxidants like N-acetylcysteine (NAC) or Vitamin E against this compound-induced cytotoxicity.

Procedure:

  • Experimental Setup: Follow the procedure for the MTT assay (Protocol 1).

  • Co-treatment: Prepare serial dilutions of this compound in medium containing a fixed, non-toxic concentration of the antioxidant (e.g., 1-5 mM NAC or 50-100 µM Vitamin E). It is crucial to first determine the non-toxic concentration of the antioxidant alone on your cells.

  • Controls: Include controls for this compound alone, the antioxidant alone, and a vehicle control.

  • Data Analysis: Compare the IC50 values of this compound in the presence and absence of the antioxidant to determine the protective effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MK571_Toxicity_Pathway cluster_stimulus Stimulus cluster_targets Cellular Targets cluster_effects Downstream Effects cluster_outcomes Cellular Outcomes cluster_mitigation Mitigation Strategy MK571 This compound MRP1 MRP1 Inhibition MK571->MRP1 CysLT1R CysLT1R Antagonism MK571->CysLT1R GSH_efflux Decreased GSH Efflux MRP1->GSH_efflux blocks Signaling_alt Altered Signaling CysLT1R->Signaling_alt ROS Increased Oxidative Stress GSH_efflux->ROS leads to Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis Signaling_alt->Apoptosis Reduced_viability Reduced Viability Apoptosis->Reduced_viability Necrosis->Reduced_viability Antioxidants Antioxidants (e.g., NAC, Vitamin E) Antioxidants->ROS scavenges

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Toxicity Assessment cluster_analysis Data Analysis & Interpretation Start Start: Cell Culture Treatment Treat with this compound (Dose-response) Start->Treatment CoTreatment Co-treat with this compound + Antioxidant Start->CoTreatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Caspase Caspase-3 Activity Treatment->Caspase CoTreatment->Viability IC50 Determine IC50 Viability->IC50 ApoptosisQuant Quantify Apoptosis/ Necrosis Apoptosis->ApoptosisQuant CaspaseActivity Measure Caspase Activity Caspase->CaspaseActivity Conclusion Conclusion: Optimized Conditions IC50->Conclusion ApoptosisQuant->Conclusion CaspaseActivity->Conclusion

Apoptosis_Signaling cluster_trigger Apoptotic Trigger cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway MK571 This compound Mitochondria Mitochondria MK571->Mitochondria induces stress DeathReceptor Death Receptor (e.g., Fas) MK571->DeathReceptor may influence CytochromeC Cytochrome c release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Substrates Cleavage of Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

MK-571 stability in different solvents and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MK-571 in various solvents and experimental media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guide: this compound Solution Instability

Researchers may encounter issues with this compound solution stability, leading to inconsistent experimental results. This guide provides a systematic approach to identifying and resolving these problems.

Problem: Inconsistent or lower-than-expected activity of this compound in my experiments.

This issue is often linked to the degradation of this compound in solution. Follow these steps to troubleshoot:

  • Solvent and Stock Solution Check:

    • Question: Are you using the appropriate solvent for your stock solution?

    • Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] For the sodium salt form, water can also be used.

    • Action: Ensure you are using fresh, anhydrous DMSO to prepare stock solutions. Moisture in DMSO can affect the stability of dissolved compounds.

  • Storage Conditions Review:

    • Question: How are you storing your this compound stock solutions?

    • Recommendation: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect solutions from light.

    • Action: Review your storage procedures and ensure they align with these recommendations.

  • Working Solution Preparation and Use:

    • Question: When are you preparing your working solutions and for how long are they kept before use?

    • Recommendation: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution. Avoid storing this compound in aqueous buffers or cell culture media for extended periods, as its stability can be compromised.

    • Action: If you suspect degradation in your experimental medium, perform a time-course experiment to assess the stability of this compound in your specific buffer or medium at the experimental temperature.

  • Environmental Factors Assessment:

    • Question: Is your experimental setup exposing the this compound solution to harsh conditions?

    • Recommendation: this compound contains a quinoline core structure, which can be susceptible to photodegradation.[2][3][4][5][6] Additionally, the thioether linkages in this compound may be prone to hydrolysis, particularly at non-neutral pH.[7][8]

    • Action: Protect your experimental setup from direct light. If your experiments are conducted over a long duration, consider the pH of your medium and the potential for hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: For this compound free acid, anhydrous DMSO is the recommended solvent for preparing stock solutions. The sodium salt of this compound is soluble in both water and DMSO.

Q2: How should I store solid this compound and its solutions?

A2:

  • Solid this compound: Store at -20°C, protected from light and moisture.

  • DMSO Stock Solutions: Aliquot and store at -20°C for up to one month or at -80°C for up to six months.[1]

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh on the day of use. Storage of aqueous solutions is not recommended due to lower stability. If temporary storage is necessary, keep the solution at 2-8°C and use it as soon as possible.

Q3: Is this compound stable in aqueous solutions like PBS or cell culture media?

A3: this compound is less stable in aqueous solutions compared to DMSO. The stability in aqueous media can be affected by pH, temperature, and the presence of biological components. For instance, complex biological media like DMEM can accelerate the degradation of certain compounds.[9] It is best practice to add this compound to your aqueous experimental medium immediately before starting your experiment.

Q4: Can I freeze and thaw my this compound stock solution multiple times?

A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Prepare single-use aliquots of your stock solution to maintain its integrity.

Q5: My this compound solution has changed color. Is it still usable?

A5: A change in color is a visual indicator of potential chemical degradation. It is recommended to discard the solution and prepare a fresh one from a solid stock to ensure the reliability of your experimental results.

Q6: How can I check the stability of this compound in my specific experimental conditions?

A6: You can perform a simple stability study. Prepare your this compound working solution in your experimental medium and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Quantitative Stability Data Summary

While specific public data on the degradation kinetics of this compound is limited, the following table summarizes the general stability recommendations from various suppliers. Researchers should use this as a guideline and, for critical applications, perform their own stability assessments.

Solvent/MediumStorage TemperatureRecommended Storage DurationNotes
Solid Powder -20°CYearsProtect from light and moisture.
DMSO -20°CUp to 1 monthUse anhydrous DMSO. Aliquot to avoid freeze-thaw cycles.[1]
DMSO -80°CUp to 6 monthsUse anhydrous DMSO. Aliquot to avoid freeze-thaw cycles.
Aqueous Buffers 2-8°CPrepare fresh; use immediatelyStability is pH-dependent and generally lower than in DMSO. Avoid long-term storage.
Cell Culture Media 37°CPrepare fresh; use immediatelyStability is significantly reduced in complex biological media at physiological temperatures. Add to cultures immediately before the experiment.[9]

Experimental Protocols

Protocol: Assessing this compound Stability in an Aqueous Medium via HPLC

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer or cell culture medium.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Experimental Solution:

    • Dilute the this compound stock solution in your aqueous medium of interest (e.g., PBS, pH 7.4, or DMEM) to the final working concentration (e.g., 10 µM).

  • Incubation:

    • Incubate the experimental solution under the same conditions as your experiment (e.g., in a 37°C incubator, protected from light).

  • Time-Point Sampling:

    • Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

    • Immediately after collection, stop any further degradation by freezing the samples at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the concentration of this compound in each sample using a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method.

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point for similar compounds.

      • Column: A C18 column is typically suitable.

      • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Quantify the peak area corresponding to this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time. The initial time point (0 hours) is considered 100%.

    • From this plot, you can determine the rate of degradation and the half-life of this compound in your specific medium.

Visualizations

MK571_Troubleshooting_Workflow cluster_start cluster_checks Initial Checks cluster_working_solution Working Solution & Experiment cluster_actions Corrective Actions cluster_validation Validation cluster_end start Start: Inconsistent this compound Activity stock_solution Check Stock Solution: - Anhydrous DMSO? - Correct Concentration? start->stock_solution Potential Degradation storage Review Storage Conditions: - Aliquoted? - Correct Temperature (-20°C/-80°C)? - Protected from Light? stock_solution->storage prepare_fresh Prepare Fresh Stock Solution with Anhydrous DMSO stock_solution->prepare_fresh Issue Found working_prep Assess Working Solution Prep: - Prepared Fresh? - Time in Aqueous Medium Before Use? storage->working_prep optimize_storage Optimize Storage: - Aliquot new stock - Ensure proper temperature & light protection storage->optimize_storage Issue Found environment Evaluate Experimental Conditions: - Light Exposure? - pH of Medium? - Experiment Duration? working_prep->environment minimize_incubation Minimize Pre-incubation Time in Aqueous Media working_prep->minimize_incubation Issue Found protect_experiment Protect Experiment from Light and Consider Medium Buffering environment->protect_experiment Issue Found stability_test Perform Stability Test in Experimental Medium (via HPLC) environment->stability_test If issues persist prepare_fresh->stability_test optimize_storage->stability_test minimize_incubation->stability_test protect_experiment->stability_test end Resolution: Consistent this compound Activity stability_test->end

Caption: Troubleshooting workflow for inconsistent this compound activity.

Signaling_Pathway_Placeholder cluster_preparation Solution Preparation cluster_experiment Experimental Use cluster_stability_factors Factors Affecting Stability solid Solid this compound (Store at -20°C) dmso_stock DMSO Stock Solution (10 mM in Anhydrous DMSO) solid->dmso_stock Dissolve aliquot Aliquot & Store (-20°C or -80°C) dmso_stock->aliquot Prepare for Storage dilution Dilute to Working Concentration in Aqueous Medium aliquot->dilution Use Aliquot incubation Immediate Use in Experiment (e.g., Cell Culture) dilution->incubation light Light Exposure incubation->light ph Aqueous pH incubation->ph temperature Temperature incubation->temperature time Time in Solution incubation->time degradation Degradation light->degradation ph->degradation temperature->degradation time->degradation

Caption: Key factors influencing the stability of this compound solutions.

References

Troubleshooting MK-571 efficacy variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential variability in the efficacy of MK-571 during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I observing no effect or a weaker-than-expected effect of this compound in my experiment?

Possible Cause 1: Incorrect Drug Concentration

The effective concentration of this compound is highly dependent on the experimental system and the target being investigated (CysLT1 receptor vs. MRP1). A concentration that is effective for inhibiting the CysLT1 receptor may not be sufficient to inhibit MRP1, and vice versa.

Troubleshooting Steps:

  • Review Published Data: Consult the literature for effective concentrations of this compound in similar cell types or experimental models. Refer to the data summary tables below for guidance.

  • Perform a Dose-Response Curve: It is crucial to determine the optimal concentration for your specific system. Test a wide range of this compound concentrations to establish a clear dose-response relationship for the desired effect.

  • Consider the Target: If you are studying CysLT1 receptor antagonism, lower nanomolar concentrations may be effective.[1][2][3] For MRP1 inhibition, micromolar concentrations are typically required.[4][5]

Possible Cause 2: Off-Target Effects

This compound is a potent antagonist of the CysLT1 receptor but also inhibits the multidrug resistance protein 1 (MRP1/ABCC1).[6][7] If your experimental system has high MRP1 expression, the observed effects may be due to MRP1 inhibition rather than CysLT1 antagonism, or a combination of both.

Troubleshooting Steps:

  • Assess MRP1 Expression: Determine the expression level of MRP1 in your cell line or tissue model using techniques like qPCR or Western blotting.

  • Use a More Specific CysLT1 Antagonist: To confirm that the observed effect is mediated by the CysLT1 receptor, consider using other selective antagonists like Montelukast or Zafirlukast as controls.[8][9]

  • Use a Specific MRP1 Inhibitor: To investigate the involvement of MRP1, use a more specific MRP1 inhibitor, such as Reversan, in parallel experiments.[5]

Possible Cause 3: Reagent Instability

Improper storage and handling of this compound can lead to its degradation and loss of activity.

Troubleshooting Steps:

  • Follow Storage Recommendations: this compound powder should be stored at -20°C.[10]

  • Prepare Fresh Solutions: It is recommended to prepare solutions fresh for each experiment.[11] If stock solutions are necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to a year (in solvent).[2][11]

  • Check Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO or water) before adding it to your experimental system.[10][11]

FAQ 2: My results with this compound are inconsistent between experiments. What could be the cause?

Possible Cause 1: Variability in Cell Culture Conditions

Cell confluence, passage number, and media components can all influence cellular responses to drug treatment.

Troubleshooting Steps:

  • Standardize Seeding Density: Ensure that cells are seeded at the same density for each experiment to achieve a consistent level of confluence at the time of treatment.

  • Use a Consistent Passage Number: Use cells within a defined passage number range, as cellular characteristics can change over time in culture.

  • Control for Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with drug activity. Consider reducing the serum concentration or using serum-free media during the treatment period if appropriate for your cell type.

Possible Cause 2: Fluctuations in Agonist Concentration (for CysLT1 antagonism studies)

When studying the antagonistic properties of this compound, the concentration of the CysLT1 agonist (e.g., LTD4) is critical.

Troubleshooting Steps:

  • Use a Stable Agonist Concentration: Ensure that the concentration of the CysLT1 agonist is consistent across all experiments.

  • Verify Agonist Activity: Periodically check the activity of your CysLT1 agonist to ensure it has not degraded.

Possible Cause 3: Inadequate Experimental Controls

Without proper controls, it is difficult to determine if variability is due to the experimental treatment or other factors.

Troubleshooting Steps:

  • Include a Vehicle Control: Always include a control group treated with the same solvent used to dissolve this compound (e.g., DMSO).

  • Use Positive and Negative Controls: When possible, include positive controls (e.g., other known CysLT1 antagonists or MRP1 inhibitors) and negative controls (e.g., an inactive compound).

Data Presentation

Table 1: In Vitro Efficacy of this compound on CysLT1 Receptor

ParameterSpeciesTissue/Cell LineValueReference(s)
KiGuinea PigLung Membranes0.22 nM[1][2]
KiHumanLung Membranes2.1 nM[1][2]
EC50HumanRecombinant CysLT11.3 nM[3][10]
pA2Guinea PigTrachea (LTD4-induced contraction)9.4[4]
pA2HumanTrachea (LTD4-induced contraction)8.5[4]

Table 2: In Vitro Efficacy of this compound on Other Targets

TargetCell LineParameterValueReference(s)
MRP1Glioblastoma cellsConcentration25 µM[2]
MRP1/4ErythrocytesConcentration100 µM[12]
HCV ReplicationHuh7.5 cellsEC509.0 ± 0.3 µM[6][13]

Experimental Protocols

Protocol 1: Assessing this compound Efficacy using a Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in glioblastoma cell lines.[2]

Objective: To determine the effect of this compound, alone or in combination with other drugs, on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., vincristine, etoposide)[5]

  • MTT (Methylthiazol Tetrazolium) solution (5 mg/ml in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells onto a 96-well plate at a density of 1 x 10^3 cells per well and incubate for 72 hours at 37°C and 5% CO2.[2]

  • Pre-treatment with this compound: Add this compound at the desired concentration (e.g., 25 µM) to the appropriate wells.[2] Incubate for 7 hours.[2]

  • Drug Treatment: Add the chemotherapeutic agent to the wells already containing this compound. Also, include wells with the chemotherapeutic agent alone and untreated controls.

  • Incubation: Return the plate to the incubator for an additional 72 hours.[2]

  • MTT Addition: Add 50 µl of MTT solution to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Carefully remove all the solution from the wells and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: After a 10-minute incubation at 37°C, read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability.

Mandatory Visualizations

Signaling Pathway

Cysteinyl_Leukotriene_Pathway cluster_synthesis Leukotriene Synthesis cluster_receptor Receptor Signaling cluster_mrp1 Off-Target Effect Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Binds Gq/11 Gq/11 CysLT1 Receptor->Gq/11 PLC PLC Gq/11->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Mobilization Ca2+ Mobilization IP3 & DAG->Ca2+ Mobilization Cellular Response Cellular Response Ca2+ Mobilization->Cellular Response This compound This compound This compound->CysLT1 Receptor Antagonizes MRP1 MRP1 This compound->MRP1 Inhibits Substrate Efflux Substrate Efflux MRP1->Substrate Efflux Mediates

Caption: Cysteinyl Leukotriene signaling pathway and the dual mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow start Start Experiment culture Culture Cells to Optimal Confluence start->culture prepare Prepare Fresh this compound and Control Solutions culture->prepare treat Treat Cells with this compound, Agonist, and/or other Drugs prepare->treat incubate Incubate for Pre-determined Time treat->incubate assay Perform Functional Assay (e.g., MTT, Ca2+ flux) incubate->assay analyze Analyze Data (Normalize to Controls) assay->analyze end Interpret Results analyze->end

Caption: General experimental workflow for assessing the efficacy of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent or No Effect Observed check_conc Is the Concentration Optimal? start->check_conc check_target Is CysLT1 the Intended Target? check_conc->check_target No dose_response Perform Dose-Response Curve check_conc->dose_response Yes check_reagent Is the Reagent Stable? check_target->check_reagent No use_controls Use Specific Antagonists/ Inhibitors for CysLT1/MRP1 check_target->use_controls Yes check_cells Are Cell Culture Conditions Consistent? check_reagent->check_cells No fresh_reagent Prepare Fresh Aliquots of this compound check_reagent->fresh_reagent Yes standardize_culture Standardize Seeding Density and Passage Number check_cells->standardize_culture Yes solution solution

Caption: A logical workflow for troubleshooting common issues with this compound experiments.

References

Technical Support Center: MK-571 Transporter Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for MK-571 to inhibit transporters other than its primary target, MRP1.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a potent and selective competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[1] However, in the context of transporter studies, it is most widely known and used as an inhibitor of the ATP-binding cassette (ABC) transporter, Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1.[1][2] It is also reported to inhibit MRP4 (ABCC4).[2][3][4]

Q2: Can this compound inhibit transporters other than MRP1?

A2: Yes, while widely used as an MRP1 inhibitor, this compound is not entirely specific and has been shown to inhibit other transporters. This is a critical consideration for experiments aiming to isolate the specific contribution of MRP1. For example, some studies have classified this compound as a general inhibitor of Organic Anion Transporting Polypeptides (OATPs).[5] It is also known to inhibit other members of the MRP family, including MRP2, MRP3, and MRP5.[6]

Q3: Which specific non-MRP1 transporters are known to be inhibited by this compound?

A3: Based on current literature, this compound has been shown to inhibit the following transporters in addition to MRP1:

  • MRP Family: MRP2, MRP3, MRP4, and MRP5.[6]

  • OATP Family: It has been identified as a general inhibitor of OATP1B1, OATP1B3, and OATP2B1.[5]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): Some evidence suggests this compound may inhibit BCRP.[7]

Conversely, studies have shown that this compound does not significantly affect the drug resistance mediated by P-glycoprotein (P-gp/MDR1).[8]

Q4: At what concentrations does this compound typically show off-target effects?

A4: The concentration required for effective MRP1 inhibition in cellular assays is often in the micromolar range (e.g., 10-50 µM).[6][8][9] Unfortunately, these concentrations are also where inhibition of other transporters can occur. For instance, complete reversal of MRP1-mediated vincristine resistance was achieved at 30-50 µM of this compound.[8] However, at these concentrations, this compound can also exhibit its own cytotoxicity, which can complicate the interpretation of results.[10][11]

Troubleshooting Guide

Issue: My experimental results are inconsistent or unexpected when using this compound to specifically block MRP1.

This could be due to the off-target inhibition of other transporters expressed in your experimental system.

Logical Flow for Troubleshooting Off-Target Effects:

G cluster_0 start Unexpected Results with this compound q1 Identify all known transporters expressed in your cell line or tissue. start->q1 q2 Do any of these transporters (besides MRP1) include MRPs, OATPs, or BCRP? q1->q2 res_no Off-target effects by this compound are less likely. Consider other experimental variables. q2->res_no No res_yes High potential for off-target effects. This compound is likely inhibiting multiple transporters. q2->res_yes Yes next_steps Proceed to experimental validation. (See Protocol Below) res_yes->next_steps

Caption: Troubleshooting flowchart for this compound off-target effects.

Quantitative Data: this compound Inhibition Profile

The following table summarizes the inhibitory activity of this compound against various transporters. Note that IC50 values can vary significantly based on the cell line, substrate used, and assay conditions.

Target TransporterAliasIC50 / Ki / Activity NotedCell System / Assay TypeReference
Primary Target
MRP1ABCC1Reversal of resistance at 30-50 µMHL60/AR, GLC4/ADR cells[8]
Off-Targets
MRP4ABCC4Potent inhibitor (value not specified)Not specified[2][3][4]
MRPs (general)ABCCsKnown to inhibit MRP2, MRP3, MRP5Not specified[6]
OATPs (general)SLCOsClassified as a general OATP inhibitorHEK293 cells[5]
BCRPABCG2Potential inhibitorCaco-2 cells[7]
Non-Targets
P-glycoproteinP-gp, MDR1Not significantly affectedP-gp overexpressing HL60 subline[8]

Experimental Protocols

Protocol: Validating Off-Target Transporter Inhibition by this compound

This protocol provides a general workflow to determine if this compound inhibits a specific transporter of interest (e.g., OATP1B1) in your experimental model.

Workflow Overview:

G cluster_workflow Transporter Inhibition Assay Workflow prep 1. Prepare Cells (Transfected or Endogenously Expressing) preinc 2. Pre-incubate Cells (With this compound or Vehicle Control) prep->preinc addsub 3. Add Probe Substrate (Fluorescent or Radiolabeled) preinc->addsub incubate 4. Incubate (Allow for Substrate Uptake) addsub->incubate wash 5. Wash Cells (Remove Extracellular Substrate) incubate->wash lyse 6. Lyse Cells & Measure (Quantify Intracellular Substrate) wash->lyse analyze 7. Analyze Data (Compare this compound vs. Control) lyse->analyze

Caption: General workflow for a cellular transporter uptake assay.

Methodology:

  • Cell Culture:

    • Use a cell line that specifically overexpresses the transporter of interest (e.g., HEK293-OATP1B1) and a corresponding parental cell line (e.g., HEK293) as a negative control.

    • Culture cells to an appropriate confluency in 24- or 48-well plates.

  • Assay Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).

    • Prepare a working solution of a known probe substrate for your transporter of interest (e.g., a fluorescent substrate like Lucifer Yellow for OATPs, or a radiolabeled substrate).

    • Prepare assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Inhibition Assay:

    • Wash the cells twice with warm assay buffer.

    • Pre-incubate the cells for 15-30 minutes with assay buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a known inhibitor of the transporter as a positive control.

    • Initiate the uptake by adding the probe substrate to each well (while still in the presence of this compound or controls).

    • Incubate for a predetermined optimal time (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake for the substrate.

  • Termination and Measurement:

    • Rapidly terminate the transport by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or 0.1% Triton X-100).

    • Quantify the amount of intracellular substrate using a plate reader (for fluorescence) or a scintillation counter (for radioactivity).

  • Data Analysis:

    • Normalize the data by subtracting the uptake measured in the parental cells from the uptake in the transporter-expressing cells to determine transporter-specific uptake.

    • Plot the percent inhibition of transporter-specific uptake against the concentration of this compound.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation. A low IC50 value indicates that this compound is a potent inhibitor of that specific transporter.

References

How to control for MK-571 vehicle effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using MK-571, focusing on how to properly control for the effects of its chemical vehicle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). It is also widely used as an inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), a type of ATP-binding cassette (ABC) transporter.[1][2] Researchers use this compound to investigate the roles of cysteinyl leukotrienes in inflammatory pathways, such as in asthma, and to study the function of MRP1 in cellular efflux and multidrug resistance.

Q2: What are the common vehicles for dissolving this compound?

Due to its hydrophobic nature, this compound is typically insoluble in aqueous solutions. The most common solvent for in vitro experiments is Dimethyl Sulfoxide (DMSO) .[1] For in vivo studies, a stock solution in DMSO may be further diluted in saline or other aqueous buffers containing co-solvents like PEG300 or Tween 80. Ethanol is another organic solvent that can be used, though it is less common for this compound.

Q3: Why is a "vehicle control" group absolutely essential in my this compound experiment?

The vehicle (the solvent used to dissolve this compound) is not biologically inert. Solvents like DMSO and ethanol can have their own effects on cells, influencing viability, proliferation, and even gene expression.[3][4][5] An experiment without a proper vehicle control cannot distinguish between the effects of this compound and the effects of the solvent. The vehicle control group must be treated with the exact same concentration of the solvent as the this compound-treated group to isolate the drug's specific activity.

Troubleshooting Guide: Unexpected Vehicle Effects

Issue: My vehicle control group (e.g., cells treated with 0.1% DMSO) is showing a significant change compared to my untreated (negative control) group.

This is a common and important observation. It indicates that the vehicle itself is biologically active under your experimental conditions. Use the following steps to diagnose and mitigate the issue.

Step 1: Review Vehicle Concentration and Known Effects

First, confirm the final concentration of your vehicle and compare it to established tolerance limits. Even low concentrations can have effects.

Table 1: Common In Vitro Vehicle Concentrations and Potential Biological Effects

VehicleRecommended Max. Final ConcentrationPotential Effects at or Above Recommended Levels
DMSO ≤ 0.1% - 0.5% [6]- Cytotoxicity: Reduced cell viability and proliferation, particularly at concentrations >0.5%.[7] - Altered Gene Expression: Can induce widespread changes in the transcriptome and epigenome, even at 0.1%.[4][8] - Signaling Pathway Modulation: Affects key pathways like AKT-mTOR and ERK 1/2.[9] - Cell Differentiation: Can induce differentiation in some cell types.
Ethanol ≤ 0.5% [10][11]- Cytotoxicity: Can reduce cell viability, with effects varying significantly between cell lines.[10] - Inflammatory Response: May act as a pro-inflammatory stimulus in some epithelial cells. - Changes in Cell Morphology
Step 2: Follow a Troubleshooting Workflow

If you observe vehicle effects, use the following decision tree to determine the best course of action.

G start Start: Vehicle control shows significant biological effects q_conc Is the final vehicle concentration >0.1%? start->q_conc a_lower_conc Action: Lower vehicle concentration. Aim for ≤0.1% for DMSO. Prepare a more concentrated drug stock. q_conc->a_lower_conc Yes q_still_effects Are significant effects still observed at ≤0.1%? q_conc->q_still_effects No a_lower_conc->q_still_effects a_accept Option 1 (Standard): Accept the effect. Report results as the net effect: (this compound Group) - (Vehicle Control Group). q_still_effects->a_accept Yes end_node Proceed with corrected experimental design q_still_effects->end_node No a_alt_solvent Option 2 (Alternative): Test an alternative solvent (e.g., Ethanol). Requires new validation experiments. a_accept->a_alt_solvent a_accept->end_node a_alt_solvent->end_node

Caption: Workflow for troubleshooting unexpected vehicle control effects.

Step 3: Understand Vehicle-Induced Signaling Changes

Vehicles like DMSO can interfere with common signaling pathways that are often the subject of study. It is critical to be aware of these potential confounding effects.

G cluster_0 Vehicle Interference cluster_1 Cellular Signaling Pathways DMSO DMSO Vehicle AKT AKT DMSO->AKT Modulates ERK ERK1/2 DMSO->ERK Modulates NFkB NF-κB DMSO->NFkB Inhibits (in some contexts) mTOR mTOR AKT->mTOR ERK->NFkB

Caption: DMSO can modulate key cellular signaling pathways like AKT/mTOR and ERK.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Vehicle Control (In Vitro)

This protocol details how to prepare a 10 mM stock solution of this compound in DMSO and create a final working concentration of 10 µM in cell culture, ensuring the final DMSO concentration is 0.1%.

Materials:

  • This compound powder (MW: ~515.09 g/mol )

  • Anhydrous/Sterile DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Workflow:

G cluster_stock Part A: Prepare 10 mM Stock Solution (1000x) cluster_working Part B: Prepare 10 µM Working Solution cluster_vehicle Part C: Prepare Vehicle Control weigh 1. Weigh ~5.15 mg of this compound dissolve 2. Add 1 mL of 100% DMSO to dissolve powder weigh->dissolve mix 3. Vortex/sonicate gently until fully dissolved dissolve->mix store 4. Aliquot and store at -20°C or -80°C mix->store medium 5. Take 9.99 mL of cell culture medium add_stock 6. Add 10 µL of 10 mM This compound stock solution medium->add_stock mix_final 7. Mix gently add_stock->mix_final final_drug Result: 10 µM this compound in 0.1% DMSO mix_final->final_drug medium_v 5. Take 9.99 mL of cell culture medium add_dmso 6. Add 10 µL of 100% PURE DMSO medium_v->add_dmso mix_final_v 7. Mix gently add_dmso->mix_final_v final_vehicle Result: Vehicle Control (0.1% DMSO) mix_final_v->final_vehicle

Caption: Workflow for preparing this compound stock, working solution, and vehicle control.

Protocol 2: Designing the Core Experimental Groups

A properly controlled experiment is essential for valid data. Your experiment should, at a minimum, include these three groups.

Table 2: Essential Experimental Groups

Group NameTreatment ComponentsPurpose
1. Negative Control Cells + Standard Culture MediumProvides a baseline for normal cell behavior and health.
2. Vehicle Control Cells + Medium + Vehicle (e.g., 0.1% DMSO)Measures the biological effects of the solvent alone.
3. This compound Treatment Cells + Medium + Vehicle + this compound (e.g., 10 µM)Measures the combined effects of the drug and the solvent.

Data Analysis: The specific effect of this compound is determined by subtracting the vehicle control result from the treatment group result: Net this compound Effect = (Result from Group 3) - (Result from Group 2)

G exp Experimental Question neg Negative Control (Medium Only) exp->neg Baseline veh Vehicle Control (e.g., 0.1% DMSO) exp->veh Control For drug This compound Treatment (e.g., 10 µM this compound) exp->drug Test veh->drug Isolate Effect Of

Caption: Logical relationship between essential experimental control groups.

References

Avoiding MK-571 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of MK-571 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[2] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of this compound.[2]

Q2: There is conflicting information about the solubility of this compound sodium salt in water. Is it soluble?

A2: There are inconsistencies in the reported solubility of this compound sodium salt in water. Some suppliers state that it is soluble in water up to 25 mM[3], while others report it as insoluble. One source indicates a solubility of 15 mg/mL in water.[4] This discrepancy may be due to differences in the salt form, hydration state, or experimental conditions. We recommend starting with a small amount to test solubility in your specific aqueous buffer. For reliable results, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium is the most common and recommended practice.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some robust lines tolerating up to 1%.[1][5][6] However, primary cells and some sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%.[1][6] It is always best to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.[7] A general rule of thumb is to keep the final DMSO concentration at or below 0.1% for sensitive assays and long-term experiments.[6]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for up to 6 months. Aqueous stock solutions are less stable and should be used within one week when stored at -20°C. Some sources also report that this compound is light-sensitive, so it is advisable to store it in the dark.[3]

Troubleshooting Guides

Issue 1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer (e.g., PBS, cell culture medium).

  • Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is significantly lower. The rapid change in solvent polarity can cause the compound to crash out of solution.

  • Solution:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[8]

    • Pre-spiking the Medium: Add a small volume of the final aqueous medium to your DMSO stock before the final dilution. Gently mix and then add this intermediate solution to the rest of the aqueous medium with constant, gentle stirring.

    • Sonication: If precipitation still occurs, gentle sonication of the final solution in a water bath can often help to redissolve the precipitate.

    • Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged exposure to heat can degrade the compound.

    • Vehicle Control: Always visually inspect your vehicle control (medium with the same final concentration of DMSO) to ensure it is clear.

Issue 2: I observe a precipitate in my cell culture plate after adding the this compound working solution.

  • Cause: In addition to the reasons mentioned above, precipitation in cell culture plates can be caused by interactions with components in the culture medium, such as proteins and salts, or by changes in temperature and pH.

  • Solution:

    • Check Final DMSO Concentration: Ensure the final DMSO concentration is within the recommended limits for your cell line.

    • Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes help to keep hydrophobic compounds in solution. Consider if the serum concentration is appropriate.

    • pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Acidic pH can accelerate the decomposition of this compound sodium salt.

    • Prepare Freshly: Prepare the final working solution of this compound immediately before adding it to your cells. Do not store diluted aqueous solutions for extended periods.

Quantitative Data Summary

Table 1: Solubility of this compound and its Sodium Salt in Various Solvents

Compound FormSolventReported SolubilitySource(s)
This compoundDMSO100 mg/mL (~194 mM)[2]
This compound Sodium SaltWater25 mM[3]
This compound Sodium SaltWater15 mg/mL[4]
This compound Sodium SaltWaterInsoluble
This compound Sodium SaltDMSO50 mg/mL (~93 mM)

Table 2: Recommended Maximum DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO ConcentrationNotesSource(s)
Most Cell Lines0.5% - 1%Perform a dose-response curve to determine the exact tolerance.[1][5]
Primary Cells≤ 0.1%More sensitive to DMSO toxicity.[1]
Sensitive Assays≤ 0.1%To minimize off-target effects of the solvent.[6]
Long-term Experiments≤ 0.1%To avoid cumulative toxicity.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder and anhydrous DMSO to come to room temperature.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 515.09 g/mol ), weigh out 5.15 mg.

    • Add the calculated volume of anhydrous DMSO to the this compound powder. In this example, add 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 20 µM this compound Working Solution for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed sterile cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration. For example, to prepare 10 mL of a 20 µM working solution, you will need 20 µL of the 10 mM stock solution (using the formula C1V1 = C2V2). This will result in a final DMSO concentration of 0.2%.

    • In a sterile conical tube, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even mixing.

    • Visually inspect the solution for any signs of precipitation. If a slight precipitate forms, gentle sonication may be used to redissolve it.

    • Use the freshly prepared working solution immediately for your experiment.

Visualization

Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway

CysLT1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Activates Ca2_release->PKC Activates MAPK MAPK Pathway PKC->MAPK Cellular_Response Cellular Responses (Inflammation, Proliferation) MAPK->Cellular_Response MK571 This compound MK571->CysLT1R Inhibits

References

Validation & Comparative

A Comparative Guide to MK-571 and Other CysLT1 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of MK-571 with other widely used cysteinyl leukotriene receptor 1 (CysLT1) antagonists, namely Montelukast, Zafirlukast, and Pranlukast. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance based on experimental data.

Introduction to CysLT1 Antagonists

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis, by binding to CysLT receptors.[1][2] CysLT1 receptor antagonists are a class of drugs that competitively block the CysLT1 receptor, thereby inhibiting the pro-inflammatory actions of CysLTs, such as bronchoconstriction, mucus secretion, and eosinophil recruitment.[1][2] This guide focuses on a comparative analysis of this compound, a potent and selective CysLT1 antagonist, against other commonly used antagonists in this class.

Quantitative Comparison of CysLT1 Antagonists

The following table summarizes the binding affinities (Ki or IC50 values) of this compound, Montelukast, Zafirlukast, and Pranlukast for the CysLT1 receptor. It is important to note that while efforts have been made to present comparable data, the values are compiled from various studies and may not have been determined under identical experimental conditions.

AntagonistReceptor Binding Affinity (Ki/IC50, nM)Tissue/Cell LineReference
This compound 2.1 (Ki)Human Lung Membranes[3]
Montelukast ~ ZafirlukastHuman Lung Parenchyma[4]
Zafirlukast ~ MontelukastHuman Lung Parenchyma[4]
Pranlukast < Montelukast & ZafirlukastHuman Lung Parenchyma[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Arachidonic_Acid Arachidonic Acid CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Arachidonic_Acid->CysLTs CysLTs->CysLT1 bind to MK571 This compound & Other Antagonists MK571->CysLT1 block IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) Ca_ER->Inflammatory_Response PKC->Inflammatory_Response

Caption: Cysteinyl Leukotriene Signaling Pathway and Antagonist Action.

Receptor_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow step1 Prepare Membranes (Expressing CysLT1) step2 Incubate Membranes with: - [³H]LTD₄ (Radioligand) - Unlabeled Antagonist (Competitor) step1->step2 step3 Separate Bound from Free Ligand (e.g., Filtration) step2->step3 step4 Quantify Radioactivity (Scintillation Counting) step3->step4 step5 Data Analysis (Determine IC₅₀/Ki) step4->step5

Caption: Workflow of a Competitive Radioligand Binding Assay.

Functional_Assay cluster_workflow Cellular Functional Assay Workflow (Calcium Mobilization) step1 Culture Cells Expressing CysLT1 step2 Load Cells with a Calcium-Sensitive Dye step1->step2 step3 Pre-incubate with Antagonist step2->step3 step4 Stimulate with CysLT Agonist (e.g., LTD₄) step3->step4 step5 Measure Changes in Intracellular Calcium Levels (Fluorescence) step4->step5 step6 Data Analysis (Determine IC₅₀) step5->step6

Caption: Workflow of a Cellular Calcium Mobilization Assay.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of CysLT1 antagonists.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the CysLT1 receptor.

  • The cells or tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled CysLT1 agonist (e.g., [³H]LTD₄), and varying concentrations of the unlabeled antagonist (the competitor).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 agonist.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Functional Assays

These assays measure the ability of an antagonist to inhibit the functional response induced by a CysLT1 agonist.

1. Intracellular Calcium Mobilization Assay:

  • Cell Culture: Cells expressing the CysLT1 receptor are cultured in a suitable medium and seeded into 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the CysLT1 antagonist for a specific period.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader, and the baseline fluorescence is recorded. A CysLT1 agonist (e.g., LTD₄) is then added to the wells, and the change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity.[5][6][7]

  • Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve of agonist-induced calcium mobilization inhibition.

2. Inositol Phosphate (IP) Accumulation Assay:

  • Cell Culture and Labeling: Cells expressing the CysLT1 receptor are cultured and often labeled with [³H]-myo-inositol to allow for the detection of radiolabeled inositol phosphates.

  • Antagonist and Agonist Treatment: The cells are pre-incubated with the antagonist, followed by stimulation with a CysLT1 agonist. The reaction is often performed in the presence of lithium chloride (LiCl) to inhibit the degradation of inositol monophosphates, leading to their accumulation.

  • Extraction and Quantification: The reaction is stopped, and the intracellular inositol phosphates are extracted. The amount of accumulated [³H]-inositol phosphates is then quantified using methods such as anion-exchange chromatography followed by scintillation counting or by using commercially available ELISA-based kits.[8][9][10][11]

  • Data Analysis: The IC50 value for the antagonist is determined by analyzing the inhibition of agonist-stimulated inositol phosphate accumulation.

Conclusion

This compound is a potent CysLT1 receptor antagonist with high binding affinity.[3] When compared to other commonly used antagonists such as Montelukast, Zafirlukast, and Pranlukast, it demonstrates comparable or, in some contexts, superior potency. The choice of antagonist for a particular research application will depend on various factors, including the specific experimental system, the desired selectivity profile, and the need to inhibit other potential off-target effects. The experimental protocols provided in this guide offer a foundation for the in vitro characterization and comparison of these and other CysLT1 antagonists.

References

A Researcher's Guide to Positive and Negative Controls for MK-571 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust experimental design is paramount. This guide provides a comprehensive comparison of positive and negative controls for use in experiments involving MK-571, a potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Detailed experimental protocols and supporting data are presented to ensure the validity and reproducibility of your findings.

This compound is a selective and competitive antagonist of the CysLT1 receptor, effectively blocking the biological effects of cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4).[1][2] CysLTs are potent inflammatory mediators involved in the pathophysiology of various inflammatory diseases, including asthma. Beyond its primary target, this compound is also known to inhibit the multidrug resistance proteins MRP1 and MRP4, an important consideration in experimental design.

To rigorously validate the specific action of this compound on the CysLT1 receptor, the use of appropriate positive and negative controls is essential. This guide outlines suitable controls and provides detailed methodologies for their application in common experimental models.

Comparison of Positive and Negative Controls

Proper controls are critical for interpreting the effects of this compound. A positive control should elicit a response through the CysLT1 receptor that is subsequently blocked by this compound. Conversely, a negative control should induce a similar biological response through a CysLT1-independent pathway, which should not be affected by this compound.

Control TypeCompoundMechanism of ActionExpected Outcome with this compound
Positive Leukotriene D4 (LTD4)Potent and selective agonist of the CysLT1 receptor.This compound will inhibit the biological response induced by LTD4 (e.g., smooth muscle contraction, calcium mobilization).
Positive Leukotriene C4 (LTC4)Precursor to LTD4, also a CysLT1 receptor agonist, though generally less potent.This compound will inhibit the biological response induced by LTC4.
Positive Leukotriene E4 (LTE4)Metabolite of LTD4, also a CysLT1 receptor agonist.This compound will inhibit the biological response induced by LTE4.
Negative HistamineAgonist of histamine H1 receptors, inducing smooth muscle contraction independently of the CysLT1 receptor.This compound will not significantly inhibit the biological response induced by histamine.[3]
Negative Acetylcholine (or Carbachol)Agonist of muscarinic acetylcholine receptors, causing smooth muscle contraction via a separate pathway.This compound will not significantly inhibit the biological response induced by acetylcholine.
Negative Prostaglandins (e.g., PGF2α, PGD2)Agonists of prostaglandin receptors, mediating various physiological effects, including smooth muscle contraction.This compound will not significantly inhibit the biological response induced by prostaglandins.
Vehicle DMSO or other solventThe solvent used to dissolve this compound.The vehicle should have no significant biological effect on its own.[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental logic, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_gprotein Gq Protein cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq_alpha Gαq CysLT1->Gq_alpha Activates PLC PLC IP3 IP3 PLC->IP3 Generates IP3R IP3R Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Opens Channel Gq_alpha->PLC Gq_beta_gamma Gβγ IP3->IP3R Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Contraction Smooth Muscle Contraction Ca_cyto->Contraction Induces LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1 Binds & Activates MK571 This compound MK571->CysLT1 Binds & Blocks

Figure 1: CysLT1 Receptor Signaling Pathway and Point of this compound Inhibition.

G cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement & Analysis prep_tissue Prepare Tissue/Cells (e.g., Guinea Pig Trachea, A549 Cells) vehicle Add Vehicle Control prep_tissue->vehicle mk571 Add this compound prep_tissue->mk571 prep_solutions Prepare Solutions (Agonists, this compound, Vehicle) prep_solutions->vehicle prep_solutions->mk571 pos_control Add Positive Control (e.g., LTD4) prep_solutions->pos_control neg_control Add Negative Control (e.g., Histamine) prep_solutions->neg_control vehicle->pos_control vehicle->neg_control mk571->pos_control mk571->neg_control measure_response Measure Biological Response (Contraction, Ca²⁺ influx, etc.) pos_control->measure_response neg_control->measure_response analyze_data Analyze and Compare Data measure_response->analyze_data

Figure 2: General Experimental Workflow for Testing this compound with Controls.

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy and specificity of this compound.

Isolated Guinea Pig Trachea Contraction Assay

This ex vivo assay directly measures the effect of this compound on smooth muscle contraction induced by a positive and a negative control.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)

  • LTD4 (Positive Control)

  • Histamine (Negative Control)

  • This compound

  • Vehicle (e.g., DMSO)

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize a guinea pig and excise the trachea.

  • Dissect the trachea into rings, approximately 2-3 mm in width.

  • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • After equilibration, pre-contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash the tissues and allow them to return to baseline.

  • For the this compound treated group, pre-incubate the tracheal rings with this compound (e.g., 1 µM) for 30 minutes.[3] For the control group, add an equivalent volume of the vehicle.

  • Positive Control: Generate a cumulative concentration-response curve for LTD4 (e.g., 10⁻¹⁰ to 10⁻⁶ M) in both vehicle- and this compound-treated tissues.

  • Negative Control: After washing out the LTD4, generate a cumulative concentration-response curve for histamine (e.g., 10⁻⁷ to 10⁻³ M) in both vehicle- and this compound-treated tissues.

  • Record the isometric contractions and express the data as a percentage of the maximal contraction induced by KCl.

Expected Results: this compound should significantly shift the concentration-response curve for LTD4 to the right, indicating competitive antagonism. In contrast, the concentration-response curve for histamine should not be significantly affected by this compound.

Calcium Mobilization Assay in A549 Cells

This in vitro assay measures the increase in intracellular calcium concentration ([Ca²⁺]i), a key downstream signaling event following CysLT1 receptor activation.

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • LTD4 (Positive Control)

  • This compound

  • Vehicle (e.g., DMSO, final concentration ≤0.1%)

  • Fluorescence plate reader or microscope

Procedure:

  • Seed A549 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Wash the cells with HBSS.

  • Load the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in HBSS for 60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • For the this compound treated group, pre-incubate the cells with this compound (e.g., 10 µM) in HBSS for 15 minutes at room temperature. For the control group, add an equivalent volume of the vehicle.

  • Measure the baseline fluorescence for a short period.

  • Add LTD4 (e.g., 100 nM) to the wells and immediately begin measuring the fluorescence intensity over time (typically for 2-5 minutes). For Fura-2, use dual excitation at 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.

  • Calculate the change in [Ca²⁺]i, often expressed as the ratio of fluorescence at the two excitation wavelengths for Fura-2 or as the change in fluorescence intensity for Fluo-4.

Expected Results: LTD4 should induce a rapid and transient increase in intracellular calcium in vehicle-treated cells. This response should be significantly attenuated or abolished in cells pre-treated with this compound.

MRP1 Inhibition Assay using Calcein-AM

This assay assesses the off-target effect of this compound on the multidrug resistance protein 1 (MRP1). MRP1 is an efflux pump that can transport the non-fluorescent dye calcein-AM out of the cell. Inhibition of MRP1 leads to the intracellular accumulation of calcein, which is cleaved by esterases to become fluorescent.

Materials:

  • A cell line with high MRP1 expression (e.g., HEK293-MRP1) and a parental control cell line.

  • Calcein-AM

  • This compound

  • Vehicle (e.g., DMSO)

  • Probenecid (another MRP inhibitor, can be used as a positive control for MRP inhibition)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Wash the cells with a suitable buffer (e.g., HBSS).

  • Pre-incubate the cells with various concentrations of this compound, a positive control inhibitor (e.g., probenecid), or vehicle for 30 minutes at 37°C.

  • Add calcein-AM (e.g., 0.25 µM) to all wells and incubate for a further 30-60 minutes at 37°C.

  • Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

Expected Results: In MRP1-expressing cells, the fluorescence will be low in the vehicle-treated group due to calcein-AM efflux. Treatment with this compound should cause a dose-dependent increase in intracellular fluorescence, indicating inhibition of MRP1-mediated efflux.[4] The parental cell line with low MRP1 expression should show high fluorescence with or without this compound.

Quantitative Data Summary

The following tables summarize representative data from studies investigating the effects of this compound.

Table 1: Effect of this compound on LTD4-Induced Bronchoconstriction in Asthmatic Subjects [1]

TreatmentProvocative Concentration of LTD4 (PC₃₅ SGaw, x 10⁻⁶ M)Fold Shift in Dose-Response Curve
Placebo1.8 ± 0.7-
This compound (28 mg)>80≥ 44
This compound (277 mg)>150≥ 84
PC₃₅ SGaw: Provocative concentration of LTD4 causing a 35% decrease in specific airway conductance.

Table 2: In Vitro Inhibition of LTD4-Induced Guinea Pig Trachea Contraction by this compound

AgonistTreatmentEC₅₀ (nM)
LTD4Vehicle~5
LTD4This compound (1 µM)>1000
HistamineVehicle~1000
HistamineThis compound (1 µM)~1000
(Representative data based on typical experimental outcomes)

By employing these well-defined positive and negative controls and following the detailed protocols, researchers can confidently and accurately characterize the specific effects of this compound in their experimental systems. This rigorous approach is essential for producing high-quality, publishable data in the fields of pharmacology and drug development.

References

A Comparative Analysis: Validating MK-571 Efficacy with MRP1/ABCC1 Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of pharmacological inhibitors is paramount. This guide provides a comparative analysis of experimental results obtained using the MRP1 inhibitor, MK-571, and those from genetic knockout models of the ABCC1 gene, which encodes the MRP1 protein. This cross-validation is essential for confirming on-target effects and understanding the full biological implications of MRP1 inhibition.

Multidrug Resistance-associated Protein 1 (MRP1), encoded by the ABCC1 gene, is a key ATP-binding cassette (ABC) transporter.[1][2] It plays a crucial role in the efflux of a wide range of substrates, including anticancer drugs, leading to multidrug resistance in cancer cells.[1][2] The pharmacological inhibitor this compound is a widely used tool to study the function of MRP1.[1][2] However, as with many small molecule inhibitors, questions of specificity and off-target effects persist. Therefore, direct comparison with genetic knockout or knockdown of ABCC1 provides the gold standard for validating the effects of this compound.

Quantitative Comparison of this compound and MRP1 Knockout Effects

The following tables summarize quantitative data from studies where the effects of this compound were directly compared with those of MRP1 genetic suppression (siRNA knockdown or CRISPR-Cas9 knockout).

Table 1: Chemosensitization in Glioblastoma (GBM) Cells

This table compares the ability of this compound and MRP1 siRNA to enhance the cytotoxicity of chemotherapeutic agents in glioblastoma cell lines.

Cell LineTreatmentChemotherapeutic AgentOutcome MeasureResultReference
Primary & Recurrent GBMThis compoundVincristine, EtoposideIncreased cell deathSignificant enhancement[3][4]
Primary & Recurrent GBMMRP1 siRNAVincristine, EtoposideIncreased cell deathSignificant enhancement[3][4]
Primary & Recurrent GBMThis compoundTemozolomideCell deathNo effect[3][4][5]
Primary & Recurrent GBMMRP1 siRNATemozolomideCell deathNo effect[3][4][5]

These findings indicate a strong concordance between pharmacological inhibition and genetic knockdown of MRP1 in sensitizing GBM cells to specific chemotherapies, while also highlighting the lack of effect on temozolomide response.[3][4][5]

Table 2: Fetal Hemoglobin (HbF) Induction in Human CD34+ Hematopoietic Stem Cells (HSCs)

This table illustrates the parallel effects of this compound and ABCC1 knockout on the induction of fetal hemoglobin, a potential therapeutic strategy for sickle cell disease.

Cell TypeInterventionOutcome MeasureFold Increase (vs. Control)Reference
CD34+ HSCsThis compound TreatmentF-cells (%)~1.9-fold[6]
HUDEP-2 cellsABCC1 Knockout (CRISPR-Cas9)F-cells (%)~1.8-fold[6]
CD34+ HSCsThis compound TreatmentIntracellular GlutathioneIncreased[6]
HUDEP-2 cellsABCC1 Knockout (CRISPR-Cas9)Intracellular Glutathione~8-fold increase[6]

The consistent induction of HbF and increase in intracellular glutathione upon both this compound treatment and ABCC1 knockout provide strong evidence that this compound's effect on erythroid cells is mediated through on-target inhibition of MRP1.[6]

Understanding the Off-Target Potential of this compound

While the data above shows strong correlation, it is crucial to acknowledge that this compound is not entirely specific for MRP1. It is also known to inhibit MRP4 and the cysteinyl leukotriene receptor 1 (CysLTR1).[3][6][7] In studies on Hepatitis C virus (HCV) replication, the antiviral effects of this compound were not replicated by other MRP1 inhibitors, suggesting an off-target mechanism likely involving CysLTR1.[7] This underscores the indispensable role of genetic validation to definitively attribute an observed phenotype to MRP1 inhibition.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

MRP1 Knockdown using siRNA
  • Cell Seeding: Glioblastoma cells were seeded in 6-well plates at a density that would result in 50-70% confluency at the time of transfection.

  • Transfection Reagent Preparation: A specific MRP1-targeting siRNA or a non-targeting control siRNA was diluted in serum-free media. A lipid-based transfection reagent was separately diluted in serum-free media. The two solutions were then combined and incubated at room temperature to allow for complex formation.

  • Transfection: The siRNA-lipid complex mixture was added to the cells.

  • Incubation: Cells were incubated with the transfection complexes for a specified period (e.g., 24-72 hours) before subsequent experiments.

  • Validation of Knockdown: The efficiency of MRP1 knockdown was confirmed by quantitative PCR (qPCR) and/or Western blotting to measure mRNA and protein levels, respectively.

CRISPR-Cas9 Mediated Knockout of ABCC1
  • Guide RNA (gRNA) Design and Cloning: gRNAs targeting a specific exon of the ABCC1 gene were designed and cloned into a Cas9-expressing vector.

  • Cell Transfection/Transduction: The Cas9-gRNA construct was introduced into the target cells (e.g., HUDEP-2 or NCI-H441) using electroporation or lentiviral transduction.[8]

  • Single-Cell Cloning and Expansion: Transfected/transduced cells were plated at a low density to allow for the growth of single-cell-derived colonies.

  • Screening and Validation: Individual clones were expanded and screened for the desired genetic modification by PCR and Sanger sequencing.[8] The absence of MRP1 protein expression in knockout clones was confirmed by Western blotting or immunoblotting.[8]

Cell Viability and Chemosensitivity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a predetermined density.

  • Treatment: After allowing the cells to adhere, they were treated with a range of concentrations of a chemotherapeutic agent (e.g., vincristine, etoposide) with or without a fixed concentration of this compound.

  • Incubation: The plates were incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control, and IC50 values were calculated.

Visualizing the Validation Workflow and Biological Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for cross-validating this compound results and the signaling pathway implicated in MRP1-mediated effects.

G cluster_validation Validation & Analysis pharmacological Pharmacological Inhibition (this compound) phenotype Observe Cellular Phenotype (e.g., Drug Resistance, HbF Levels) pharmacological->phenotype genetic Genetic Perturbation (siRNA / CRISPR) genetic->phenotype comparison Compare Outcomes phenotype->comparison conclusion Draw Conclusion on On-Target Effect comparison->conclusion

Cross-validation workflow for this compound and genetic knockouts.

G cluster_membrane Cell Membrane MRP1 MRP1 (ABCC1) Drug_out Drug Efflux MRP1->Drug_out ATP-dependent Transport Drug_in Chemotherapeutic Drug (e.g., Vincristine) Drug_in->MRP1 Substrate Apoptosis Increased Cell Death (Apoptosis) Drug_in->Apoptosis Intracellular Accumulation MK571 This compound MK571->MRP1 Inhibition KO ABCC1 Knockout KO->MRP1 Ablation

MRP1-mediated drug efflux and points of intervention.

References

A Comparative Guide to the Efficacy of MK-571 and Zafirlukast as Cysteinyl Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two widely studied cysteinyl leukotriene receptor 1 (CysLT1) antagonists: MK-571 and zafirlukast. By examining their mechanisms of action, potency, and selectivity through available experimental data, this document aims to be a valuable resource for researchers in the fields of pharmacology and drug development.

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

Both this compound and zafirlukast are potent and selective antagonists of the CysLT1 receptor.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators derived from arachidonic acid. Their binding to the CysLT1 receptor, a G-protein coupled receptor, triggers a signaling cascade that results in bronchoconstriction, increased vascular permeability, and mucus secretion – hallmark features of asthma and other inflammatory conditions.[2]

This compound and zafirlukast act by competitively binding to the CysLT1 receptor, thereby preventing the binding of endogenous cysteinyl leukotrienes and inhibiting the downstream inflammatory signaling.[1][2]

Cysteinyl Leukotriene Signaling Pathway and Antagonism cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1->PLC activates Arachidonic_Acid Arachidonic Acid CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Arachidonic_Acid->CysLTs CysLTs->CysLT1 bind to IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) Ca2_release->Inflammatory_Response PKC->Inflammatory_Response MK571 This compound MK571->CysLT1 antagonize Zafirlukast Zafirlukast Zafirlukast->CysLT1 antagonize

Cysteinyl Leukotriene Signaling Pathway and Antagonism

Quantitative Comparison of Potency

Direct head-to-head comparative studies of this compound and zafirlukast under identical experimental conditions are limited in the available scientific literature. The following tables summarize the potency data from various independent studies. It is crucial to interpret these values with caution due to potential variations in experimental protocols and conditions across different laboratories.

Table 1: In Vitro Receptor Binding Affinity (Ki)

CompoundReceptorTissue SourceRadioligandKi (nM)Reference
This compoundCysLT1Guinea Pig Lung[³H]LTD₄0.22[1]
This compoundCysLT1Human Lung[³H]LTD₄2.1[1]
ZafirlukastCysLT1Human Lung Parenchyma[³H]LTD₄Not explicitly stated, but ranked as potent as montelukast[3]

Table 2: In Vitro Functional Antagonism (IC₅₀ / pA₂)

CompoundAssayTissue/Cell LineAgonistPotencyReference
This compoundGuinea Pig Trachea ContractionGuinea Pig TracheaLTD₄pA₂ = 9.4[1]
This compoundGuinea Pig Ileum ContractionGuinea Pig IleumLTD₄pA₂ = 10.5[1]
ZafirlukastPlatelet-induced Cancer Cell SurvivalMDA-B02-Luc cellsPlateletsIC₅₀ = 10 µM[4]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of CysLT1 receptor antagonists.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and zafirlukast for the CysLT1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the CysLT1 receptor (e.g., guinea pig or human lung).

  • Radiolabeled ligand (e.g., [³H]LTD₄).

  • Test compounds (this compound, zafirlukast).

  • Assay buffer (e.g., Tris-HCl buffer with divalent cations).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Guinea Pig Trachea Contraction Assay

This ex vivo functional assay assesses the ability of a compound to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the functional potency (pA₂) of this compound and zafirlukast in antagonizing LTD₄-induced contraction of guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs.

  • Krebs-Henseleit solution.

  • Leukotriene D₄ (LTD₄).

  • Test compounds (this compound, zafirlukast).

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised and cut into rings.

  • Mounting: The tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Antagonist Incubation: The tissues are pre-incubated with various concentrations of the antagonist (this compound or zafirlukast) or vehicle for a defined period.

  • Agonist Challenge: Cumulative concentration-response curves to LTD₄ are generated.

  • Data Analysis: The concentration-response curves in the presence and absence of the antagonist are plotted, and the pA₂ value is determined using a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

In Vivo Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

This in vivo model mimics key features of allergic asthma and is used to evaluate the efficacy of anti-asthmatic drugs.

Objective: To assess the ability of this compound and zafirlukast to inhibit allergen-induced bronchoconstriction in a guinea pig model of asthma.

Materials:

  • Male Hartley guinea pigs.

  • Ovalbumin (OVA).

  • Aluminum hydroxide (adjuvant).

  • Aerosol delivery system.

  • Whole-body plethysmograph to measure airway resistance.

  • Test compounds (this compound, zafirlukast).

Procedure:

  • Sensitization: Guinea pigs are sensitized to OVA by intraperitoneal injections of OVA emulsified in aluminum hydroxide.

  • Drug Administration: Prior to allergen challenge, animals are treated with this compound, zafirlukast, or vehicle via an appropriate route of administration (e.g., oral, intravenous).

  • Allergen Challenge: Sensitized animals are placed in a whole-body plethysmograph and exposed to an aerosol of OVA to induce bronchoconstriction.

  • Measurement of Airway Response: Airway resistance is measured continuously before, during, and after the allergen challenge.

  • Data Analysis: The percentage of inhibition of the OVA-induced increase in airway resistance by the test compounds is calculated.

Experimental Workflow for CysLT1 Antagonist Evaluation cluster_invitro In Vitro / Ex Vivo Assays cluster_invivo In Vivo Assay Binding Receptor Binding Assay (Determine Ki) Data_Analysis Data Analysis and Efficacy Comparison Binding->Data_Analysis Functional Guinea Pig Trachea Contraction Assay (Determine pA₂) Functional->Data_Analysis Sensitization Sensitization of Guinea Pigs with Ovalbumin Drug_Admin Administration of This compound or Zafirlukast Sensitization->Drug_Admin Challenge Ovalbumin Challenge Drug_Admin->Challenge Measurement Measurement of Bronchoconstriction Challenge->Measurement Measurement->Data_Analysis Start Start Start->Binding Start->Functional Start->Sensitization End End Data_Analysis->End

Workflow for Evaluating CysLT1 Antagonists

Summary of Efficacy

Based on the available data, both this compound and zafirlukast are established as potent and selective CysLT1 receptor antagonists.

  • This compound has been extensively used as a research tool and demonstrates high potency in both in vitro binding and functional assays.[1] It effectively antagonizes LTD₄-induced bronchoconstriction in preclinical models.[5]

  • Zafirlukast is a clinically approved drug for the treatment of asthma.[2] While direct comparative potency data with this compound is scarce, studies indicate its high affinity for the CysLT1 receptor and its clinical efficacy in reducing asthma symptoms and improving lung function.[3]

Disclaimer: The quantitative data presented in this guide are compiled from different studies and should not be interpreted as a direct head-to-head comparison. Variations in experimental conditions can significantly influence the outcome of potency measurements. A definitive comparison of the efficacy of this compound and zafirlukast would require their evaluation in parallel within the same study.

References

Decoding MRP4 Inhibition: A Comparative Analysis of MK-571 and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of transporter protein inhibition is critical. This guide provides a comprehensive validation of the inhibitory effect of MK-571 on the Multidrug Resistance Protein 4 (MRP4) and offers a comparative analysis with alternative inhibitors, supported by experimental data and detailed protocols.

MRP4, an ATP-binding cassette (ABC) transporter, plays a significant role in cellular efflux, impacting the disposition of various endogenous signaling molecules and xenobiotics, including many therapeutic drugs. Its inhibition is a key area of study in fields ranging from oncology to cardiovascular research. This compound, a leukotriene D4 receptor antagonist, is a widely used, albeit non-selective, inhibitor of MRP transporters. This guide delves into the specifics of its action on MRP4 and evaluates more selective alternatives.

Comparative Inhibitory Potency Against MRP4

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and a panel of alternative compounds against MRP4. Where available, data on their activity against other MRP family members are included to highlight selectivity.

InhibitorMRP4 IC50 (µM)MRP1 IC50/Ki (µM)MRP2 Ki (µM)MRP3 InhibitionMRP5 InhibitionSelectivity Notes
This compound ~10[1]0.6 (Ki)[1]13.1 - 26.4[1]Yes[2]Yes[2]Broad-spectrum MRP inhibitor.[2]
Ceefourin-1 2.6No significant inhibitionNot specifiedNo significant inhibitionNot specifiedHighly selective for MRP4 over P-gp, MRP1, and ABCG2.[3]
Ceefourin-2 7.0[4]No detectable inhibitionNo detectable inhibitionNo detectable inhibitionNo detectable inhibitionHighly selective for MRP4 over P-gp, ABCG2, MRP1, MRP2, MRP3, and MRP5.[4]
Cpd23 -Not specifiedNot specifiedNot specifiedNot specifiedA low concentration (5 µM) showed an equivalent effect to 50 µM of this compound in sensitizing MRP4-overexpressing cells to 6-mercaptopurine.[2]
Probenecid 100[5]YesYesYesYesNon-selective inhibitor of organic anion transport and MRPs.[6][7]
Dipyridamole Strong inhibitor[5]Not specifiedNot specifiedNot specifiedNot specifiedAlso a phosphodiesterase inhibitor.[8]
Indomethacin -YesNot specifiedNot specifiedNot specifiedNon-selective COX inhibitor that also inhibits MRP.[9]

Note: IC50 values can vary depending on the experimental conditions, including the substrate and cell system used.

Experimental Protocols: Validating MRP4 Inhibition

The most common method to determine the inhibitory effect of a compound on MRP4 is the in vitro vesicular transport assay. This assay utilizes membrane vesicles prepared from cells overexpressing the transporter of interest.

Key Experiment: Vesicular Transport Inhibition Assay

Objective: To quantify the inhibition of MRP4-mediated transport of a probe substrate by a test compound (e.g., this compound).

Materials:

  • HEK293 cell-derived inside-out membrane vesicles overexpressing human MRP4.

  • Control membrane vesicles (from non-transfected HEK293 cells).

  • Radiolabeled probe substrate (e.g., [³H]-Dehydroepiandrosterone sulfate, DHEAS).

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 70 mM KCl, pH 7.4.

  • ATP regenerating system (e.g., creatine kinase and creatine phosphate) or ATP/AMP solutions.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Thaw MRP4-expressing and control membrane vesicles on ice. Prepare serial dilutions of the test inhibitor.

  • Reaction Mixture: In a 96-well plate, combine the membrane vesicles (typically 5-20 µg of protein per well), the radiolabeled substrate (e.g., [³H]-DHEAS at a concentration below its Km for MRP4), and the test inhibitor at the desired concentrations.

  • Initiation of Transport: Add ATP to the reaction mixture to initiate active transport. For negative controls, add AMP instead of ATP to measure ATP-independent substrate association with the vesicles.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the transport is in the linear range.

  • Termination of Transport: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.

  • Quantification: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing wells from that in the ATP-containing wells. Determine the percent inhibition at each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Visualizing the Process: Experimental Workflow and Signaling Pathway

To better illustrate the experimental and biological context of MRP4 inhibition, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis vesicles MRP4 Vesicles & Control Vesicles mix Combine Vesicles, Substrate & Inhibitor vesicles->mix substrate Radiolabeled Substrate (e.g., DHEAS) substrate->mix inhibitor Test Inhibitor (e.g., this compound) inhibitor->mix incubate Incubate at 37°C with ATP/AMP mix->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count calculate Calculate ATP-dependent Transport & % Inhibition count->calculate ic50 Determine IC50 calculate->ic50

Vesicular transport assay workflow for MRP4 inhibition.

mrp4_pathway cluster_cell Cell MRP4 MRP4 ADP ADP + Pi MRP4->ADP Substrate_out Effluxed Substrate MRP4->Substrate_out Transport Substrate_in Endogenous/ Xenobiotic Substrate Substrate_in->MRP4 Binding ATP ATP ATP->MRP4 Inhibitor This compound / Alternative Inhibitor Inhibitor->MRP4 Inhibition

MRP4-mediated efflux and its inhibition.

References

Orthogonal Methods to Confirm MK-571 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pharmacological Inhibition: A Comparative Analysis

MK-571's effects on CysLT1R and MRP1 can be corroborated by comparing its activity with other well-characterized inhibitors. The following tables summarize the inhibitory potencies of this compound and its alternatives.

Table 1: Comparison of CysLT1 Receptor Antagonists

CompoundTarget(s)Ki (nM)IC50 (nM)EC50 (nM)
This compound CysLT1R, MRP10.22 (guinea pig lung), 2.1 (human lung)[1]1.5 (LTD4 binding)1.3
Montelukast CysLT1R---
Zafirlukast CysLT1R0.26[2]--

Table 2: Comparison of MRP1 (ABCC1) Inhibitors

CompoundTarget(s)IC50
This compound CysLT1R, MRP1Varies with cell line and substrate (e.g., 30-50 µM for reversing vincristine resistance)[3]
Probenecid MRPs, OAT3, Pannexin-1~150 µM (pannexin-1)[4][5]; effective concentrations for MRP1 are in the mM range.
Apigenin MRP1, P-gp, BCRP, STAT3Effective at reducing mRNA expression of MRP1 at concentrations around 80 µM[6]

Genetic Approaches for Target Validation

Genetic manipulation provides a highly specific method to confirm the on-target effects of this compound. By reducing or eliminating the expression of CysLT1R or MRP1, researchers can observe whether the effects of this compound are attenuated or abolished.

siRNA-mediated Knockdown of CysLT1R

Transiently reducing the expression of the CysLT1 receptor using small interfering RNA (siRNA) is a powerful tool to validate that the observed effects of this compound are indeed mediated through this receptor.

CRISPR/Cas9-mediated Knockout of MRP1 (ABCC1)

For long-term and complete ablation of MRP1 function, the CRISPR/Cas9 system can be employed to create knockout cell lines. This provides a clean background to study the MRP1-specific inhibitory effects of this compound.

Analysis of Downstream Signaling Pathways

Investigating the signaling cascades downstream of CysLT1R activation provides a functional readout to confirm the antagonistic properties of this compound. Activation of CysLT1R by its ligand, leukotriene D4 (LTD4), triggers several intracellular signaling events that can be measured to assess the efficacy of this compound and its alternatives.

Key downstream signaling events include:

  • Calcium Mobilization: CysLT1R is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels.

  • Inositol Phosphate (IP) Accumulation: Activation of the Gq pathway also results in the production of inositol phosphates.

  • Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: CysLT1R activation can lead to the phosphorylation and activation of ERK1/2, a key protein in cell proliferation and inflammation[7][8].

Experimental Protocols

Calcein-AM Efflux Assay for MRP1 Activity

This assay is a common method to functionally measure the activity of MRP1. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of MRP1. Inside the cell, esterases cleave the AM group, rendering it fluorescent and cell-impermeable. Active MRP1 will pump the non-fluorescent Calcein-AM out of the cell, resulting in low intracellular fluorescence. Inhibition of MRP1 by compounds like this compound will lead to an accumulation of intracellular fluorescence.

Protocol:

  • Seed cells in a 96-well plate and culture overnight.

  • Wash the cells with a suitable assay buffer (e.g., PBS or HBSS).

  • Pre-incubate the cells with this compound or an alternative inhibitor at various concentrations for 15-30 minutes at 37°C[9].

  • Add Calcein-AM to a final concentration of 0.1 to 1 µM and incubate for 15-90 minutes at 37°C[10].

  • Wash the cells twice with ice-cold buffer to stop the efflux[10].

  • Measure the intracellular fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer at an excitation/emission of ~485/535 nm[9].

  • An increase in fluorescence in the presence of the inhibitor compared to the vehicle control indicates inhibition of MRP1-mediated efflux.

siRNA Transfection for CysLT1R Knockdown

Protocol:

  • One day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection[11].

  • Prepare two solutions:

    • Solution A: Dilute 20-80 pmol of CysLT1R-specific siRNA duplex in 100 µL of serum-free and antibiotic-free medium[11].

    • Solution B: Dilute a suitable transfection reagent (e.g., Lipofectamine) in 100 µL of the same medium[11].

  • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes[11].

  • Wash the cells once with serum-free medium.

  • Add 0.8 mL of serum-free medium to the siRNA-lipid complex mixture and overlay it onto the washed cells.

  • Incubate the cells for 4-6 hours at 37°C.

  • Add complete growth medium and continue to incubate for 24-72 hours before proceeding with downstream assays (e.g., challenging with LTD4 in the presence or absence of this compound).

  • Validate the knockdown efficiency by RT-qPCR or Western blotting for CysLT1R.

CRISPR/Cas9-Mediated Knockout of ABCC1 (MRP1)

Protocol:

  • Design and clone two or more single-guide RNAs (sgRNAs) targeting the early exons of the ABCC1 gene into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfect the sgRNA/Cas9 constructs into the target cell line using a high-efficiency transfection method.

  • After 48-72 hours, sort the successfully transfected cells (e.g., GFP-positive cells) into single cells in a 96-well plate.

  • Expand the single-cell clones.

  • Screen the clones for ABCC1 knockout by genomic DNA sequencing to identify insertions/deletions (indels) and by Western blotting to confirm the absence of the MRP1 protein.

  • Use the validated knockout clones for functional assays to confirm the MRP1-specific effects of this compound.

Visualizations

G CysLT1R Signaling Pathway cluster_membrane Cell Membrane CysLT1R CysLT1R Gq Gq CysLT1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG LTD4 LTD4 LTD4->CysLT1R MK571 This compound MK571->CysLT1R Ca2_increase [Ca2+]i ↑ IP3->Ca2_increase PKC PKC DAG->PKC Inflammation Inflammation Ca2_increase->Inflammation ERK p-ERK PKC->ERK Proliferation Cell Proliferation ERK->Proliferation G MRP1-Mediated Efflux and Inhibition cluster_membrane Cell Membrane cluster_in Intracellular cluster_out Extracellular MRP1 MRP1 (ABCC1) Calcein_AM_out Calcein-AM MRP1->Calcein_AM_out Efflux Calcein_AM_in Calcein-AM Calcein_AM_in->MRP1 Esterases Esterases Calcein_AM_in->Esterases Calcein Calcein (Fluorescent) Esterases->Calcein Calcein_AM_out->Calcein_AM_in Passive Diffusion MK571 This compound MK571->MRP1 G Orthogonal Validation Workflow cluster_hypothesis Hypothesis cluster_methods Orthogonal Methods cluster_validation Validation Hypo This compound has a specific biological effect Pharm Pharmacological Comparison (e.g., Montelukast, Probenecid) Hypo->Pharm Gen Genetic Perturbation (siRNA, CRISPR) Hypo->Gen Signal Downstream Signaling Analysis (p-ERK, Ca2+) Hypo->Signal Confirm Confirm or Refute This compound's On-Target Effect Pharm->Confirm Gen->Confirm Signal->Confirm

References

A Comparative Guide to MK-571 and Probenecid as MRP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of multidrug resistance protein (MRP) inhibitors, both MK-571 and probenecid have been extensively utilized as research tools to investigate the function of MRPs and to overcome multidrug resistance in cancer cells. This guide provides a detailed comparison of these two inhibitors, focusing on their performance, specificity, and the experimental methodologies used to characterize them.

Performance and Specificity: A Quantitative Comparison

This compound is a potent and selective inhibitor of MRP1, a key transporter involved in the efflux of various anticancer drugs and conjugated organic anions.[1] While it is most recognized for its high affinity for MRP1, this compound also exhibits inhibitory activity against other MRP family members, notably MRP4. Probenecid, on the other hand, is a more general inhibitor of organic anion transport and affects a broader range of MRPs, albeit often with lower potency compared to this compound's effect on MRP1. It is also a well-known inhibitor of organic anion transporters (OATs).

The following table summarizes the available quantitative data on the inhibitory activity of this compound and probenecid against various MRP isoforms.

InhibitorTransporterInhibition Constant (Kᵢ)IC₅₀Cell Type/SystemReference
This compound MRP10.2 - 0.6 µM3.5 µMInside-out membrane vesicles[2]
MRP213.1 - 26.4 µM--
MRP4-10 µM-
Probenecid MRP1->1 mMCalcein-AM efflux in GLC4/Sb30 cells[3]
MRP2-~1 mMVesicular transport[4]

Note: The inhibitory potency can vary depending on the experimental system, substrate used, and cell type. The data presented here is a compilation from various sources and should be interpreted within the context of the specific studies.

Mechanism of Action of MRP Inhibitors

Multidrug resistance proteins are ATP-binding cassette (ABC) transporters that utilize the energy from ATP hydrolysis to actively efflux substrates out of the cell, thereby reducing their intracellular concentration.[1] Inhibitors like this compound and probenecid typically act by competitively binding to the transporter, preventing the binding and/or translocation of its substrates. This leads to an accumulation of the substrate within the cell.

MRP_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MRP MRP Transporter Substrate_out Substrate (e.g., Anticancer Drug) MRP->Substrate_out Efflux ADP ADP + Pi MRP->ADP Substrate_in Substrate Substrate_in->MRP Binds to Transporter Inhibitor MRP Inhibitor (this compound or Probenecid) Inhibitor->MRP Competitively Binds ATP ATP ATP->MRP Provides Energy

Mechanism of competitive inhibition of MRP transporters.

Experimental Protocols

The inhibitory activity of compounds like this compound and probenecid on MRP transporters is primarily assessed through two key experimental approaches: the vesicular transport assay and the cellular accumulation assay.

Vesicular Transport Assay

This in vitro assay provides a direct measure of the inhibitor's effect on the transport activity of a specific MRP isoform.[4][5]

Principle: Inside-out membrane vesicles are prepared from cells overexpressing a particular MRP transporter. The uptake of a labeled substrate into these vesicles is measured in the presence and absence of the inhibitor. A decrease in substrate uptake in the presence of the inhibitor indicates its inhibitory activity.

Detailed Protocol:

  • Vesicle Preparation:

    • Culture cells (e.g., Sf9 insect cells or HEK293 human embryonic kidney cells) engineered to overexpress the MRP transporter of interest (e.g., MRP1).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release membrane fragments.

    • Isolate the membrane fraction by differential centrifugation.

    • Resuspend the membrane pellet in a suitable buffer to form inside-out vesicles. The protein concentration of the vesicle preparation should be determined.

  • Transport Assay:

    • Prepare a reaction mixture containing the membrane vesicles (typically 5-10 µg of protein), a labeled substrate (e.g., [³H]-leukotriene C₄ for MRP1), and the inhibitor (this compound or probenecid) at various concentrations in a transport buffer.

    • Initiate the transport reaction by adding ATP. A parallel reaction without ATP serves as a negative control to measure passive diffusion.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-5 minutes), ensuring the measurement is within the linear range of uptake.

    • Stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane to separate the vesicles from the reaction medium.

    • Wash the filters with ice-cold stop solution to remove any non-specifically bound substrate.

    • Quantify the amount of labeled substrate retained by the vesicles using liquid scintillation counting.

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the uptake in the absence of ATP from the uptake in the presence of ATP.

    • Determine the percentage of inhibition at each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Cellular Accumulation Assay

This cell-based assay assesses the ability of an inhibitor to increase the intracellular concentration of a fluorescent substrate by blocking its efflux via MRP transporters.[6]

Principle: Cells overexpressing an MRP transporter are loaded with a fluorescent substrate. The efflux of this substrate is then monitored over time in the presence and absence of the inhibitor. An increase in intracellular fluorescence in the presence of the inhibitor indicates its ability to block MRP-mediated efflux.

Detailed Protocol:

  • Cell Culture:

    • Culture cells known to overexpress the MRP transporter of interest (e.g., the human lung cancer cell line GLC4/ADR for MRP1).

    • Seed the cells in a suitable format, such as a 96-well plate, and allow them to adhere overnight.

  • Substrate Loading and Inhibition:

    • Pre-incubate the cells with the MRP inhibitor (this compound or probenecid) at various concentrations for a specific period (e.g., 30-60 minutes) at 37°C.

    • Add a fluorescent substrate (e.g., calcein-AM, which is converted to the fluorescent calcein intracellularly and is an MRP1 substrate) to the cells and incubate for a further period to allow for cellular uptake and conversion.

  • Measurement of Intracellular Fluorescence:

    • Wash the cells with a suitable buffer to remove the extracellular substrate.

    • Measure the intracellular fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • Data Analysis:

    • Calculate the fold increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor).

    • Plot the fold increase in fluorescence against the inhibitor concentration and fit the data to determine the EC₅₀ value, which represents the concentration of the inhibitor that produces a half-maximal increase in intracellular fluorescence.

Experimental_Workflow cluster_vesicular Vesicular Transport Assay cluster_cellular Cellular Accumulation Assay V1 Prepare Inside-Out Membrane Vesicles V2 Incubate Vesicles with Labeled Substrate +/- Inhibitor V1->V2 V3 Initiate Transport with ATP V2->V3 V4 Filter and Wash V3->V4 V5 Quantify Substrate Uptake V4->V5 V6 Calculate IC50 V5->V6 C1 Culture MRP-Overexpressing Cells C2 Pre-incubate with Inhibitor C1->C2 C3 Load with Fluorescent Substrate C2->C3 C4 Wash to Remove Extracellular Substrate C3->C4 C5 Measure Intracellular Fluorescence C4->C5 C6 Calculate EC50 C5->C6

Workflow for assessing MRP inhibitor activity.

Conclusion

Both this compound and probenecid are valuable tools for studying MRP-mediated transport. This compound offers high potency and selectivity for MRP1, making it an excellent choice for specifically investigating the role of this transporter. Probenecid, with its broader inhibitory profile, can be useful for studying the overall contribution of MRPs to drug resistance, but its effects on other transporters like OATs must be considered when interpreting results. The choice between these inhibitors will ultimately depend on the specific research question and the experimental context. The provided experimental protocols offer a solid foundation for researchers to design and execute robust studies to characterize these and other MRP inhibitors.

References

A Researcher's Guide to Confirming the Specificity of MK-571 for the CysLT1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison with Alternative Antagonists and Supporting Experimental Methodologies

For researchers in pharmacology and drug development, ensuring the specificity of a chemical probe or drug candidate is paramount. MK-571 is widely utilized as a selective antagonist for the Cysteinyl Leukotriene Receptor 1 (CysLT1), a key player in the inflammatory pathways of asthma and allergic rhinitis.[1][2] This guide provides a comprehensive framework for confirming the specificity of this compound, comparing its performance with other common CysLT1 antagonists, and detailing the necessary experimental protocols.

Understanding the Landscape: this compound and its Alternatives

This compound is a potent and selective CysLT1 receptor antagonist.[3][4][5] However, like any pharmacological tool, its specificity is not absolute and requires careful validation within the experimental context. Off-target effects, though often concentration-dependent, can lead to misinterpretation of results. A primary consideration for this compound is its inhibitory action on the multidrug resistance protein-1 (MRP1), an ATP-binding cassette (ABC) transporter.[2]

To provide a clear benchmark for specificity, this compound is compared here with other widely used CysLT1 antagonists:

  • Montelukast (Singulair®) : A potent and selective CysLT1 antagonist used clinically to manage asthma and allergic rhinitis.[3][6][7]

  • Zafirlukast (Accolate®) : The first approved CysLT1 receptor antagonist, it competitively blocks the action of cysteinyl leukotrienes.[1][8][9]

  • Pranlukast (Onon®, Azlaire®) : Another selective, competitive antagonist of the CysLT1 receptor used in the treatment of asthma.[10][]

Quantitative Comparison of Receptor Antagonist Specificity

The specificity of an antagonist is best understood by comparing its binding affinity (often represented by the inhibition constant, Kᵢ) or its functional potency (IC₅₀) across various receptors. A higher degree of specificity is indicated by a significantly lower Kᵢ or IC₅₀ for the target receptor (CysLT1) compared to other receptors.

CompoundTarget ReceptorKᵢ or IC₅₀ (nM)Off-Target(s)Kᵢ or IC₅₀ (nM)Reference
This compound CysLT1 (Human Lung)2.1 ± 1.8CysLT2 (Human Lung)>10,000[4]
MRP1Varies
P2Y₁, P2Y₆~28-122 (IC₅₀, µM)[12]
Montelukast CysLT1PotentP2Y₁, P2Y₆~150-859 (IC₅₀)[12]
Zafirlukast CysLT1PotentVRAC~17,000 (IC₅₀)[13]
Pranlukast CysLT1PotentP2Y₁, P2Y₆~28-150 (IC₅₀)[12]
VRACPartial Inhibition[13]

Note: "Potent" indicates high affinity as described in the literature, though specific Kᵢ values were not consistently available across all sources for a direct comparison in this table. Researchers should consult primary literature for specific values relevant to their cell system and assay conditions.

Key Experimental Protocols for Specificity Confirmation

To experimentally validate the specificity of this compound, a multi-faceted approach involving both binding and functional assays is recommended.

Radioligand Binding Assays

These assays directly measure the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Kᵢ).

Objective: To determine the affinity of this compound and other antagonists for the CysLT1 receptor and potential off-target receptors (e.g., CysLT2).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CysLT1 receptor (or CysLT2 for counter-screening).

  • Assay Buffer: Use a suitable buffer, such as Tris-HCl with divalent cations (e.g., MgCl₂, CaCl₂).

  • Incubation: Incubate the cell membranes with a fixed concentration of a high-affinity CysLT1 radioligand (e.g., [³H]LTD₄).

  • Competition: In parallel, incubate the membrane/radioligand mixture with increasing concentrations of the unlabeled antagonist (this compound or comparator).

  • Separation: After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization

CysLT1 is a Gq-coupled receptor.[13] Its activation by an agonist like LTD₄ leads to an increase in intracellular calcium ([Ca²⁺]ᵢ). Antagonists will block this response.

Objective: To measure the functional potency (IC₅₀) of this compound in blocking agonist-induced CysLT1 receptor activation.

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the CysLT1 receptor (e.g., HEK293, CHO cells). Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with HEPES).[14][15] Incubate to allow for dye de-esterification.

  • Compound Pre-incubation: Add varying concentrations of this compound or other antagonists to the wells and incubate for a defined period to allow receptor binding.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).[14][16] Establish a stable baseline fluorescence reading, then automatically inject a fixed concentration of the agonist (LTD₄) to stimulate the cells.

  • Signal Detection: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Calculate the peak fluorescence response for each well. Plot the response as a percentage of the agonist-only control against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Framework for Specificity Assessment

To better illustrate the concepts and workflows, the following diagrams are provided.

cluster_ligand Ligand Binding cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling LTD4 LTD₄ (Agonist) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds & Activates MK571 This compound (Antagonist) MK571->CysLT1 Binds & Blocks Gq Gq Protein Activation CysLT1->Gq PLC PLC Activation Gq->PLC IP3 IP₃ Production PLC->IP3 Ca ↑ [Ca²⁺]ᵢ IP3->Ca cluster_assays Experimental Validation cluster_screening Counter-Screening start Start: Evaluate this compound Specificity binding_assay Radioligand Binding Assay (Determine Kᵢ) start->binding_assay functional_assay Calcium Mobilization Assay (Determine IC₅₀) start->functional_assay cyslt2_screen Screen against CysLT2 binding_assay->cyslt2_screen other_targets Screen against known off-targets (e.g., MRP1, P2Y) functional_assay->other_targets analysis Data Analysis: Compare Kᵢ and IC₅₀ values (Target vs. Off-targets) cyslt2_screen->analysis other_targets->analysis conclusion Conclusion: Confirm Specificity Profile analysis->conclusion

References

A Comparative Analysis of MK-571 Across Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MK-571's performance in various cell types, supported by experimental data. This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and an inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1) and MRP4 (ABCC4). Its dual mechanism of action makes it a valuable tool for studying a range of biological processes, from inflammation to cancer chemoresistance.

Quantitative Analysis of this compound's Biological Activity

The efficacy of this compound varies significantly across different cell types and depends on the specific biological process being investigated. The following tables summarize key quantitative data from various studies, providing a comparative overview of its potency.

Table 1: this compound Receptor Binding and Enzyme Inhibition Constants
TargetSpeciesTissue/Cell LineConstantValue (nM)Reference
CysLT1 ReceptorGuinea PigLung MembranesKi0.22
CysLT1 ReceptorHumanLung MembranesKi2.1
CysLT1 Receptor-COS-7 cells (recombinant)EC501.3
Table 2: Efficacy of this compound in Reversing Multidrug Resistance
Cell LineCancer TypeChemotherapeutic AgentThis compound Concentration (µM)EffectReference
HL60/ARAcute Promyelocytic LeukemiaVincristine30Complete reversal of resistance
GLC4/ADRSmall Cell Lung CarcinomaVincristine50Complete reversal of resistance
A172GlioblastomaVincristineNot specifiedEnhanced cell death
U251GlioblastomaTemozolomide, VincristineNot specifiedEnhanced cell death
Primary & Recurrent GBM cellsGlioblastomaVincristine, EtoposideNot specifiedEnhanced reduction in cell viability
Table 3: Cytotoxicity and Anti-proliferative Effects of this compound
Cell LineCell Type/CancerEffectIC50/EC50 (µM)Reference
Huh7.5Hepatoma (HCV replicon)Inhibition of HCV replication9.0 ± 0.3
Huh7.5HepatomaCytotoxicity (CC50)>100
HepG2.4D14HepatomaCytotoxicity (IC50)44.57
MP41, MP46, MEL270, OMM2.5Uveal MelanomaReduction in cell proliferation & viabilityDose-dependent effects observed at 25-150 µM
HL60/AR, GLC4/ADRLeukemia, Lung CarcinomaCytotoxicity (IC50)70-90

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to assess the efficacy of this compound.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This protocol is adapted from standard colorimetric assays to determine cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and/or in combination with a chemotherapeutic agent. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate overnight to dissolve the formazan crystals.

    • For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration.

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution and collect all cells, including those in the supernatant.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

MRP1 Transport Inhibition Assay (Calcein-AM Efflux Assay)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate from cells overexpressing MRP1.

  • Cell Loading: Incubate MRP1-overexpressing cells and control cells with the fluorescent substrate Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C.

  • Inhibitor Treatment: Wash the cells and incubate them with different concentrations of this compound or a vehicle control for 30-60 minutes.

  • Efflux Measurement: Measure the intracellular fluorescence intensity using a fluorescence plate reader or flow cytometer at appropriate excitation and emission wavelengths (e.g., 495/515 nm for calcein).

  • Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of MRP1-mediated efflux. Calculate the percent inhibition relative to the control.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows related to this compound.

cluster_0 CysLT1 Receptor Signaling LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds & Activates MK571_antagonist This compound MK571_antagonist->CysLT1R Blocks Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Inflammation, Bronchoconstriction) Ca_release->Downstream PKC->Downstream

Figure 1: this compound as a CysLT1 receptor antagonist.

cluster_1 MRP1-Mediated Drug Efflux and its Inhibition Chemo_drug Chemotherapeutic Drug (e.g., Vincristine) MRP1 MRP1 (ABCC1) Transporter Chemo_drug->MRP1 Substrate for Drug_accumulation Increased Intracellular Drug Accumulation & Cytotoxicity Chemo_drug->Drug_accumulation Leads to MK571_inhibitor This compound MK571_inhibitor->MRP1 Inhibits Extracellular Extracellular Space MRP1->Extracellular Efflux Intracellular Intracellular Space

Figure 2: this compound as an inhibitor of MRP1-mediated drug efflux.

cluster_2 Experimental Workflow for Assessing Chemoresistance Reversal Seed_cells Seed Cancer Cells (MRP1-overexpressing) Treat_chemo Treat with Chemotherapeutic Drug Seed_cells->Treat_chemo Treat_combo Treat with Chemotherapeutic + this compound Seed_cells->Treat_combo Incubate Incubate (24-72h) Treat_chemo->Incubate Treat_combo->Incubate Viability_assay Perform Cell Viability Assay (MTT) Incubate->Viability_assay Analyze Analyze Data & Compare IC50 Values Viability_assay->Analyze

Figure 3: Workflow for evaluating this compound's effect on chemoresistance.

Concluding Remarks

This compound demonstrates a multifaceted activity profile that is highly dependent on the cellular context. As a CysLT1 receptor antagonist, it plays a significant role in modulating inflammatory responses. Concurrently, its ability to inhibit MRP1 and MRP4 transporters makes it a powerful tool for investigating and potentially overcoming multidrug resistance in cancer cells. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential and cellular mechanisms of this compound. It is crucial to consider the specific cell type and the expression levels of CysLT1 and MRP transporters when planning studies with this compound.

Validating the On-Target Effects of MK-571: A Comparative Guide with siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibitor MK-571 and siRNA-mediated gene silencing for validating the on-target effects related to the Multidrug Resistance Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1). We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their studies.

Unveiling the Role of MRP1: this compound vs. siRNA

This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). However, it is also widely recognized as a functional inhibitor of MRP1/ABCC1, a transmembrane protein that actively transports a wide range of molecules, including leukotrienes, glutathione conjugates, and various anticancer drugs, out of the cell.[1] This efflux activity can contribute to multidrug resistance in cancer.

To ascertain whether a biological effect observed with this compound is indeed mediated through the inhibition of MRP1, it is crucial to compare its effects with a highly specific genetic approach like small interfering RNA (siRNA). siRNA molecules can be designed to specifically target and degrade the mRNA of ABCC1, leading to a reduction in MRP1 protein levels and, consequently, its function. This comparative approach allows for the confident attribution of experimental outcomes to the inhibition of MRP1.

Quantitative Comparison of this compound and ABCC1 siRNA

The following tables summarize quantitative data from studies comparing the effects of this compound and siRNA targeting ABCC1 on MRP1-mediated transport and drug resistance.

Table 1: Effect on MRP1-Mediated Efflux of Sphingosine-1-Phosphate (S1P)

Treatment GroupS1P Export (% of Control)Fold Decrease vs. Control
Control (vehicle)100%-
This compound (10 µM)~50%~2.0
ABCC1 siRNA~50%~2.0

Data adapted from a study investigating the role of MRP1 in S1P export. The similar fold decrease in S1P export observed with both this compound and ABCC1 siRNA provides strong evidence that this compound inhibits MRP1-mediated transport of S1P.

Table 2: Effect on Vincristine Resistance in ABCC1-Overexpressing Cells

TreatmentCell LineResistance Fold
VincristineParental (Low ABCC1)1.0
VincristineABCC1-Overexpressing19.3
Vincristine + this compound (25 µM)ABCC1-OverexpressingSignificantly Reduced

Data from a study on drug resistance mediated by ABCC1.[2] While a direct side-by-side comparison with siRNA was not performed in this specific study, the significant reduction in vincristine resistance upon this compound treatment in ABCC1-overexpressing cells aligns with the expected outcome of ABCC1 knockdown via siRNA.

Experimental Protocols

Detailed methodologies for utilizing this compound and ABCC1 siRNA are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Inhibition of MRP1 using this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentration (e.g., 1-50 µM). Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 1-48 hours) depending on the experimental endpoint.

  • Downstream Analysis: Following incubation, proceed with the desired assay, such as a substrate efflux assay or a cell viability assay in the presence of a chemotherapeutic agent.

Protocol 2: Knockdown of ABCC1 using siRNA
  • Cell Seeding: Plate cells one day before transfection to achieve 60-80% confluency on the day of transfection. Use antibiotic-free medium.

  • siRNA Preparation: Dilute the ABCC1-targeting siRNA and a non-targeting control siRNA in a serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for the knockdown of the ABCC1 gene. The optimal incubation time should be determined empirically.

  • Validation of Knockdown: After incubation, validate the knockdown efficiency by measuring ABCC1 mRNA levels (e.g., via RT-qPCR) or MRP1 protein levels (e.g., via Western blot).

  • Functional Assays: Once knockdown is confirmed, proceed with functional assays to assess the effect on MRP1-mediated transport or drug resistance.

Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating this compound's on-target effects and the signaling pathway associated with MRP1-mediated drug efflux.

G Experimental Workflow for Validating this compound On-Target Effects cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockdown start1 Seed Cells treat Treat with this compound (e.g., 10 µM) start1->treat incubate1 Incubate (1-48h) treat->incubate1 assay1 Perform Functional Assay (e.g., Efflux, Cytotoxicity) incubate1->assay1 compare Compare Results assay1->compare start2 Seed Cells transfect Transfect with ABCC1 siRNA and Control siRNA start2->transfect incubate2 Incubate (24-72h for knockdown) transfect->incubate2 validate Validate Knockdown (RT-qPCR, Western Blot) incubate2->validate assay2 Perform Functional Assay (e.g., Efflux, Cytotoxicity) validate->assay2 assay2->compare conclusion Attribute Effect to MRP1 Inhibition compare->conclusion

Caption: A flowchart illustrating the parallel experimental design for validating the on-target effects of this compound by comparing its functional consequences with those of siRNA-mediated knockdown of its target, ABCC1/MRP1.

G MRP1-Mediated Drug Efflux and Signaling cluster_cell Cancer Cell cluster_inside Intracellular cluster_outside Extracellular MRP1 MRP1 (ABCC1) Effluxed_Drug Effluxed Drug MRP1->Effluxed_Drug ATP-dependent Efflux Drug Chemotherapeutic Drug (e.g., Vincristine, Etoposide) Drug_GSH Drug-GSH Conjugate Drug->Drug_GSH GSH Glutathione (GSH) GSH->Drug_GSH Drug_GSH->MRP1 MAPK MAPK Pathway MAPK->MRP1 Upregulates Expression MK571 This compound MK571->MRP1 Inhibits Function siRNA ABCC1 siRNA siRNA->MRP1 Reduces Expression

Caption: A signaling diagram illustrating the role of MRP1/ABCC1 in pumping chemotherapeutic drugs out of a cancer cell, a process that can be inhibited by both this compound and ABCC1 siRNA. The diagram also indicates the upregulation of MRP1 expression by the MAPK signaling pathway.

Conclusion

References

A Comparative Guide to MK-571 and Newer Antagonists of CysLT1 and MRP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of MK-571's activity against more recently developed compounds targeting the Cysteinyl Leukotriene Receptor 1 (CysLT1) and the Multidrug Resistance Protein 1 (MRP1). This compound is a well-established dual antagonist, and this document aims to offer an objective comparison with newer alternatives, supported by experimental data, to aid in the selection of appropriate research tools.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory potencies of this compound and newer compounds against the CysLT1 receptor and the MRP1 transporter. The data has been compiled from various studies to provide a comparative overview.

Table 1: Comparison of CysLT1 Receptor Antagonist Potency

CompoundTargetAssay TypeCell Line/TissueIC50 / Ki (nM)
This compound Human CysLT1Radioligand BindingGuinea Pig Lung MembranesKi: 0.22
Human CysLT1Radioligand BindingHuman Lung MembranesKi: 2.1
Montelukast Human CysLT1Radioligand BindingHEK293 cell membranesIC50: 4.9[1]
Zafirlukast Human CysLT1Radioligand BindingRecombinant CysLT1 receptorIC50: 45.4
Human CysLT1Calcium MobilizationRecombinant CysLT1 receptorIC50: 20.6
Pranlukast Human CysLT1Radioligand Binding-IC50: 4.3 - 7.2[2]
Human CysLT1Calcium Mobilization-IC50: 4.3 (vs. UTP), 1.6 (vs. UDP)[3]

Table 2: Comparison of MRP1 Inhibitor Potency

CompoundTargetAssay TypeCell LineIC50 (µM)
This compound Human MRP1Vincristine Resistance ReversalHL60/AR Cells30
Human MRP1Vincristine Resistance ReversalGLC4/ADR Cells50
Reversan Human MRP1ChemosensitizationGlioblastoma Cells15 (used concentration)
Myricetin Human MRP1Vincristine Efflux InhibitionMDCKII-MRP1 Cells30.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.

CysLT1 Receptor Radioligand Binding Assay

This protocol is a generalized procedure based on standard radioligand binding assays.

Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor.

Materials:

  • HEK293 cell membranes expressing the human CysLT1 receptor.

  • [³H]-LTD₄ (radioligand).

  • Test compounds (e.g., this compound, montelukast, zafirlukast, pranlukast).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the CysLT1 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Binding buffer (for total binding).

    • A high concentration of a known unlabeled CysLT1 antagonist (for non-specific binding).

    • Varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of [³H]-LTD₄ to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

MRP1-Mediated Calcein-AM Efflux Assay

This protocol is a common method to assess MRP1 inhibition.[4]

Objective: To measure the ability of a test compound to inhibit the efflux of a fluorescent substrate from MRP1-overexpressing cells.

Materials:

  • MRP1-overexpressing cells (e.g., H69AR or transfected HEK293 cells).

  • Parental control cells (low MRP1 expression).

  • Calcein-AM (a fluorescent substrate of MRP1).

  • Test compounds (e.g., this compound, Reversan).

  • Culture medium.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed both MRP1-overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

  • Substrate Loading: Add Calcein-AM to each well and incubate for a further period (e.g., 30 minutes) at 37°C.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

  • Data Analysis: An increase in intracellular calcein fluorescence in the presence of the test compound indicates inhibition of MRP1-mediated efflux. Calculate the IC50 value from the concentration-response curve.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq CysLT1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Downstream Downstream Signaling Ca_cyto->Downstream PKC->Downstream LTD4 LTD4 LTD4->CysLT1 Binds MK571 This compound / Newer Antagonists MK571->CysLT1 Blocks

Caption: CysLT1 Receptor Signaling Pathway.

MRP1_Inhibition_Workflow cluster_workflow Experimental Workflow: MRP1 Inhibition Assay Start Seed MRP1-overexpressing and parental cells Incubate_Cells Incubate cells overnight Start->Incubate_Cells Add_Inhibitor Add test compound (e.g., this compound, Reversan) Incubate_Cells->Add_Inhibitor Incubate_Inhibitor Incubate for 30-60 min at 37°C Add_Inhibitor->Incubate_Inhibitor Add_Substrate Add Calcein-AM Incubate_Inhibitor->Add_Substrate Incubate_Substrate Incubate for 30 min at 37°C Add_Substrate->Incubate_Substrate Wash Wash cells with ice-cold buffer Incubate_Substrate->Wash Measure Measure intracellular fluorescence Wash->Measure Analyze Analyze data and determine IC50 Measure->Analyze

Caption: MRP1 Inhibition Assay Workflow.

References

In Vivo Validation of MK-571: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the MRP1 inhibitor MK-571, supported by experimental data. We delve into its efficacy in validating in vitro findings and compare it with other alternatives, offering detailed methodologies for key experiments.

This compound is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ABCC1. MRP1 is an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of a wide range of xenobiotics, including many anticancer drugs, from cells. Overexpression of MRP1 is a significant mechanism of multidrug resistance (MDR) in cancer, leading to decreased intracellular drug accumulation and reduced therapeutic efficacy. In vitro studies have consistently demonstrated the ability of this compound to reverse MRP1-mediated drug resistance. This guide focuses on the in vivo validation of these in vitro results, providing a framework for its application in preclinical research.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo experimental data for this compound and a comparator, Reversan, another commonly used MRP1 inhibitor.

Table 1: In Vitro Efficacy of MRP1 Inhibitors

CompoundCell LineChemotherapeutic AgentConcentration of InhibitorEffect on Chemosensitivity
This compound A549/DX (Lung Cancer)Cisplatin25 µMRestored sensitivity to cisplatin
This compound U251 (Glioblastoma)Vincristine25 µMEnhanced vincristine-induced cell death
This compound MZ-327 & MZ-18 (Primary Glioblastoma)Vincristine, Etoposide25 µMSignificantly increased vincristine and etoposide-induced cell death
This compound HL60/AR (Leukemia)Vincristine30 µMComplete reversal of vincristine resistance
This compound GLC4/ADR (Small Cell Lung Cancer)Vincristine50 µMComplete reversal of vincristine resistance
Reversan A172 & U251 (Glioblastoma)Temozolomide, Vincristine, Etoposide15 µMSignificant increase in chemotherapy-induced cell death

Table 2: In Vivo Efficacy of MRP1 Inhibitors in Xenograft Models

CompoundAnimal ModelCancer TypeDosage of InhibitorChemotherapeutic Agent & DosageKey Findings
This compound BALB/c miceLung Cancer (A549/DX xenograft)3 mg/kgCisplatinCo-administration with Cisplatin greatly reduced tumor growth.
Reversan hMYCN transgenic miceNeuroblastoma10 mg/kg (daily for 5 days)Vincristine (0.2 mg/kg) or Etoposide (6 mg/kg)Increased the efficacy of both vincristine and etoposide.
Thymoquinone (for comparison) Mouse xenograftLung Cancer (NCI-H460 xenograft)5 mg/kg and 20 mg/kgCisplatin (2.5 mg/kg)Combination reduced tumor volume by 59% and 79% respectively.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for in vitro and in vivo studies involving MRP1 inhibitors.

In Vitro Chemosensitization Assay
  • Cell Culture: Culture MRP1-overexpressing cancer cells (e.g., A549/DX, U251) and their parental sensitive cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of this compound or another MRP1 inhibitor for 2 hours.

  • Chemotherapy Addition: Add a range of concentrations of the chemotherapeutic agent (e.g., cisplatin, vincristine) to the wells, both with and without the MRP1 inhibitor.

  • Viability Assay: After 72 hours of incubation, assess cell viability using an MTT or similar colorimetric assay.

  • Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) for the chemotherapeutic agent alone and in the presence of the MRP1 inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor indicates reversal of resistance.

In Vivo Xenograft Tumor Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549/DX cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups: (1) Vehicle control, (2) Chemotherapeutic agent alone, (3) this compound alone, (4) this compound in combination with the chemotherapeutic agent.

  • Drug Administration:

    • This compound Formulation & Administration: A typical in vivo dose for this compound is 3 mg/kg. A suitable vehicle for intraperitoneal (IP) injection can be a mixture of DMSO, PEG300, and Tween80 in sterile water. Administer this compound via IP injection at a set schedule (e.g., daily or three times a week).

    • Reversan Formulation & Administration (for comparison): A common dose for Reversan is 10 mg/kg. It can be formulated in DMSO, PEG300, and Tween80 for IP injection or in a corn oil suspension for oral administration. A typical regimen is daily for 5 consecutive days.

    • Chemotherapeutic Agent Administration: Administer the chemotherapeutic agent (e.g., cisplatin at 2.5 mg/kg) via a suitable route (e.g., IP or intravenous) at its own established dosing schedule. When used in combination, administer the MRP1 inhibitor approximately 30-60 minutes prior to the chemotherapeutic agent.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume throughout the study. Also, monitor the body weight and general health of the mice as indicators of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups. A significant reduction in tumor growth in the combination therapy group compared to the single-agent groups indicates in vivo chemosensitization.

Mandatory Visualizations

Signaling Pathway of MRP1-Mediated Drug Resistance and Inhibition by this compound

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of MK-571

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of MK-571, a potent and selective leukotriene D4 (LTD4) antagonist. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to proper disposal protocols is essential to maintain a safe research environment.[1][2]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Although not classified as hazardous, general laboratory safety practices should always be observed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to protect from spills.

  • Respiratory Protection: Not required unless aerosol formation is likely. In such cases, use a suitable respirator.[2]

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Handle in a well-ventilated area, preferably a fume hood.

  • Prevent the product from entering drains.[2]

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValue
Molecular Weight 515.09 g/mol
Purity ≥98% (HPLC)
Solubility in DMSO 50 mg/mL
Storage Temperature -20°C

III. Step-by-Step Disposal Protocol for this compound

This protocol outlines the approved procedure for the disposal of unused this compound powder and the decontamination of its original container.

A. Disposal of Unused this compound Powder:

  • Waste Identification and Collection:

    • Unused or waste this compound should be collected in a clearly labeled, sealed container. The label should include "Waste this compound," the approximate quantity, and the date of collection.

  • Consult Institutional Guidelines:

    • Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.[4] All waste disposal must comply with federal, state, and local regulations.[4]

  • Disposal as Chemical Waste:

    • This compound waste should be disposed of through a licensed chemical waste management company. Do not mix with other waste streams unless explicitly permitted by your EHS office.

    • Never dispose of this compound down the drain or in regular trash.[2]

B. Decontamination of Empty this compound Containers:

  • Triple Rinsing Procedure:

    • Rinse the empty container three times with a suitable solvent in which this compound is soluble, such as DMSO, followed by water.

    • Collect the rinsate (the solvent used for rinsing) as chemical waste in a properly labeled container.

  • Disposal of Rinsed Containers:

    • Once thoroughly rinsed and dried, the empty container can typically be disposed of as regular laboratory glass or plastic waste. Confirm this with your institution's EHS guidelines.[5]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated containers.

MK571_Disposal_Workflow start Start: this compound Disposal assess_waste Assess Waste Type start->assess_waste unused_product Unused this compound Powder assess_waste->unused_product  Product empty_container Empty this compound Container assess_waste->empty_container  Container collect_waste Collect in Labeled Chemical Waste Container unused_product->collect_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse contact_ehs Contact Institutional EHS for Pickup collect_waste->contact_ehs end End: Disposal Complete contact_ehs->end collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container as Regular Lab Waste triple_rinse->dispose_container collect_rinsate->contact_ehs dispose_container->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always prioritize consulting your institution's specific guidelines for chemical waste management.

References

Safeguarding Researchers: A Comprehensive Guide to Handling MK-571

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of MK-571, a potent leukotriene D4 receptor antagonist. These guidelines are designed to ensure the safety of all laboratory personnel and to maintain a secure research environment. Researchers, scientists, and professionals in drug development are advised to adhere strictly to these procedures to mitigate risks associated with this compound.

This compound is recognized as a potent pharmacological agent. While a specific Occupational Exposure Limit (OEL) has not been established, the compound is classified as a skin, eye, and respiratory irritant.[1] Due to its potency and irritant nature, a conservative approach, treating this compound as a highly potent compound, is mandatory. For context, the pharmaceutical industry often considers compounds with an OEL of 10 µg/m³ or less as potent.[2]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure through inhalation, dermal contact, and ingestion. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for all handling activities, especially when manipulating powders or generating aerosols.
N95 or FFP3 RespiratorMinimum requirement for low-dust activities, to be used in conjunction with a chemical fume hood.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination.
Body Protection Disposable CoverallA dedicated disposable lab coat or coverall should be worn over personal clothing.
Eye Protection Chemical Splash GogglesMust be worn at all times in the laboratory where this compound is handled.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashes or aerosol generation.

Operational Plan: A Step-by-Step Protocol

A systematic approach is critical for the safe handling of this compound. The following workflow must be followed for all experimental procedures involving this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe prep_spill_kit Prepare Spill Kit gather_ppe->prep_spill_kit prep_waste Prepare Labeled Waste Containers prep_spill_kit->prep_waste don_ppe Don PPE prep_waste->don_ppe weigh_dissolve Weigh and Dissolve in Fume Hood don_ppe->weigh_dissolve conduct_experiment Conduct Experiment weigh_dissolve->conduct_experiment decontaminate Decontaminate Surfaces and Equipment conduct_experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste

A flowchart illustrating the step-by-step procedure for safely handling this compound.

1. Preparation:

  • Designate a Handling Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential contamination.

  • Assemble PPE: Before beginning any work, ensure all necessary PPE is readily available and in good condition.

  • Prepare a Spill Kit: A spill kit containing absorbent materials, appropriate deactivating solutions (if known), and waste disposal bags must be accessible in the immediate work area.

  • Prepare Labeled Waste Containers: All waste streams (solid and liquid) must be segregated into clearly labeled, sealed containers for hazardous waste.

2. Handling:

  • Don PPE: Put on all required PPE in the correct sequence before entering the designated handling area.

  • Weighing and Dissolving: All weighing of solid this compound must be performed in a chemical fume hood or an enclosure with local exhaust ventilation to minimize dust generation. When dissolving the compound, add the solvent slowly to avoid splashing.

  • Conduct Experiment: Perform all experimental procedures with care to prevent spills and aerosol generation.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. The appropriate decontamination solution will depend on the experimental context, but a common starting point is a mild detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol), ensuring compatibility with the equipment.

  • Doff PPE: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Waste Disposal: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not mix with other waste streams.

Disposal Plan

The disposal of this compound and associated waste is a critical step in the safety protocol. The following logical relationship diagram outlines the decision-making process for proper waste management.

This compound Waste Disposal Decision Tree start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes is_sharp Sharps? is_solid->is_sharp No solid_container Collect in Labeled Hazardous Solid Waste Container is_solid->solid_container Yes sharps_container Collect in Puncture-Proof Sharps Container is_sharp->sharps_container Yes final_disposal Dispose via Institutional Hazardous Waste Program is_sharp->final_disposal No liquid_container->final_disposal solid_container->final_disposal sharps_container->final_disposal

A decision tree for the proper segregation and disposal of this compound waste.
  • Segregation: All waste streams must be segregated at the point of generation. Do not mix liquid and solid waste unless part of a specific experimental protocol.

  • Containers: Use appropriate, leak-proof, and clearly labeled containers for each waste type. Sharps must be placed in a designated puncture-resistant sharps container.

  • Final Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program. Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this compound down the drain or in the regular trash.

By adhering to these stringent safety protocols, researchers can effectively manage the risks associated with handling the potent compound this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.